Product packaging for 1-(2-Phenoxyethyl)piperazine(Cat. No.:CAS No. 13484-37-2)

1-(2-Phenoxyethyl)piperazine

Cat. No.: B087670
CAS No.: 13484-37-2
M. Wt: 206.28 g/mol
InChI Key: PTJSLCXRMMGRLY-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)piperazine (CAS 13484-37-2) is a high-purity chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. This piperazine derivative is a valuable scaffold in medicinal chemistry and pharmacological research, demonstrating significant potential in multiple therapeutic areas. Research indicates this chemical class exhibits anti-proliferative activity against prostate cancer cell lines (PC-3), with molecular docking studies revealing strong binding affinities to the androgen receptor through hydrogen, electrostatic, and hydrophobic interactions . Preliminary investigations also show that specific structural derivatives, particularly 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine, possess notable antioxidant activity by increasing superoxide dismutase (SOD) activity and total antioxidant capacity in in vitro studies using human venous blood samples . The compound should be stored in a dark place under an inert atmosphere at room temperature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B087670 1-(2-Phenoxyethyl)piperazine CAS No. 13484-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJSLCXRMMGRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283416
Record name 1-(2-phenoxyethyl)piperazine
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-37-2
Record name 13484-37-2
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Record name 1-(2-phenoxyethyl)piperazine
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Record name 1-(2-Phenoxyethyl)piperazine
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Foundational & Exploratory

1-(2-Phenoxyethyl)piperazine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological context of 1-(2-Phenoxyethyl)piperazine. The information is intended to support research and development activities by providing key data and procedural insights.

Chemical Identity and Properties

This compound is a chemical compound featuring a piperazine ring N-substituted with a 2-phenoxyethyl group. This structure is a common scaffold in medicinal chemistry, lending itself to a variety of biological activities.

Identifiers and General Data
PropertyValueReference
CAS Number 13484-37-2[1][2][3][4]
Molecular Formula C12H18N2O[1][2][3][5]
Molecular Weight 206.28 g/mol [3][4]
MDL Number MFCD00454314[1][3]
SMILES C1CN(CCN1)CCOC2=CC=CC=C2[5][6]
InChIKey PTJSLCXRMMGRLY-UHFFFAOYSA-N[6]
Physical Properties
PropertyValueReference
Boiling Point 143-144 °C at 1.0 Torr[1]
120 °C[2][4]
Melting Point 182-185 °C[1]
Density 1.033 g/cm³[2]
Flash Point 156.4 °C[2]
Safety and Handling
PropertyValueReference
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[5]
GHS Pictogram Danger[5]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and analysis of this compound based on established chemical principles for related compounds.

Synthesis Protocol: N-Alkylation of Piperazine

The synthesis of this compound can be achieved through the N-alkylation of piperazine with a suitable phenoxyethyl-containing electrophile, such as β-Bromophenetole.[2] A general procedure, adapted from methods for similar monosubstituted piperazines, is provided below.[7][8]

Materials:

  • Anhydrous piperazine

  • β-Bromophenetole (2-bromoethyl phenyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 1 M solution

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve an excess of anhydrous piperazine (e.g., 6 molar equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Heat the solution to reflux. Once the piperazine is fully dissolved, add β-Bromophenetole (1 molar equivalent) dropwise to the solution.

  • Reaction Monitoring: Continue refluxing the reaction mixture for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated piperazine hydrobromide salt and any unreacted piperazine. Wash the solid residue with fresh THF and EtOAc.

    • Combine the organic filtrates and concentrate them under reduced pressure (in vacuo).

  • Extraction:

    • Dissolve the resulting crude oil or solid in a 1 M NaOH solution until the pH is greater than 12.

    • Extract the aqueous layer multiple times with dichloromethane and then ethyl acetate, ensuring the aqueous layer remains basic (pH > 12).

    • Combine all organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum.

    • Purify the crude product by silica gel flash column chromatography. Elute with a gradient system, such as DCM with an increasing percentage of methanol (e.g., from 100:0 to 90:10 v/v), potentially with a small amount of triethylamine (Et3N) to prevent product tailing on the column.[7]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

G cluster_reactants Reactants cluster_process Process piperazine Anhydrous Piperazine (Excess) reaction Reflux in THF (Inert Atmosphere) piperazine->reaction alkyl_halide β-Bromophenetole alkyl_halide->reaction workup Filter & Concentrate reaction->workup Cool extraction Basic Aqueous Wash (NaOH) & Solvent Extraction (DCM/EtOAc) workup->extraction purification Dry (Na2SO4) & Purify (Silica Gel Chromatography) extraction->purification product This compound (Pure Product) purification->product

Caption: Synthetic workflow for this compound.

Analytical Protocol: Purity and Identity Confirmation

The purity and identity of synthesized this compound can be assessed using standard chromatographic and spectrometric techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To separate the compound from volatile impurities and confirm its molecular weight.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) coupled to a mass spectrometer.

  • Method: Inject the sample into the GC. The temperature program should be optimized to ensure good separation of the product from any starting materials or by-products. The mass spectrometer will provide a fragmentation pattern and the molecular ion peak, confirming the identity of the compound.[9]

2. High-Performance Liquid Chromatography (HPLC-UV):

  • Purpose: To determine the purity of the compound.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).

  • Method: The phenoxy group in the molecule allows for strong UV absorbance, making HPLC-UV a suitable method.[10] An appropriate mobile phase (e.g., a mixture of acetonitrile and water with a buffer) is used to elute the compound. Purity is determined by integrating the area of the product peak relative to the total area of all peaks. For accurate quantification, a derivatization step (e.g., with NBD-Cl) can be employed if higher sensitivity is needed, though it is often unnecessary for compounds with a strong chromophore.[11]

Biological Activity and Signaling

Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, including anthelmintic, anti-inflammatory, antimicrobial, and central nervous system effects.[12][13][14]

Known Biological Activities
  • Anthelmintic Action: Many piperazine compounds function by paralyzing parasites, which allows the host to expel them.[15][16][17] This effect is often mediated through agonist activity on inhibitory GABA (γ-aminobutyric acid) receptors in the parasite's neuromuscular system.[15][16][18]

  • Antioxidant Properties: Certain 1-(phenoxyethyl)-piperazine derivatives have demonstrated the ability to increase superoxide dismutase (SOD) activity and total antioxidant capacity in vitro.[19]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is present in numerous drugs targeting the CNS, including antipsychotic, antidepressant, and anxiolytic agents.[14] This activity often involves interaction with monoamine pathways.[14]

Proposed Mechanism of Action (Anthelmintic)

The primary mechanism for the anthelmintic effect of piperazine involves its action as a GABA receptor agonist on the nerve cells of helminths.[15][16] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.

G cluster_membrane Cell Membrane piperazine Piperazine Derivative gaba_r GABA Receptor (Parasite Muscle Cell) piperazine->gaba_r Binds & Activates channel Chloride (Cl-) Channel gaba_r->channel Opens cl_ion_in Cl- Influx channel->cl_ion_in hyperpolarization Hyperpolarization cl_ion_in->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis expulsion Worm Expulsion paralysis->expulsion

Caption: Proposed anthelmintic mechanism of piperazine derivatives.

References

An In-depth Technical Guide to the Synthesis and Mechanism of 1-(2-Phenoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and potential biological significance of 1-(2-phenoxyethyl)piperazine. The information is curated for professionals in the fields of chemical research and drug development, presenting detailed experimental protocols, quantitative data, and visual representations of chemical and biological pathways.

Introduction

This compound is a monosubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1] The phenoxyethyl moiety can engage in various biological interactions, making this compound and its derivatives interesting subjects for drug discovery and development. Notably, this structural motif is found in pharmaceutically active compounds such as Naftopidil, an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[2][3]

Synthesis Pathway

The primary and most direct method for the synthesis of this compound is the N-alkylation of piperazine with a suitable 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide or chloride. This reaction proceeds via a nucleophilic substitution mechanism (SN2).

To favor the desired mono-alkylation product over the dialkylated byproduct, several strategies can be employed:

  • Use of Excess Piperazine: Employing a significant molar excess of piperazine shifts the reaction equilibrium towards the formation of the mono-substituted product. The unreacted piperazine can be removed during the work-up.

  • Use of a Protecting Group: One of the nitrogen atoms of piperazine can be temporarily protected with a group like tert-butoxycarbonyl (Boc). Following the alkylation of the unprotected nitrogen, the protecting group is removed to yield the mono-substituted product.[4]

  • In-situ Formation of Piperazine Monohydrochloride: Reacting equimolar amounts of piperazine and piperazine dihydrochloride generates piperazine monohydrochloride in situ, which can then be alkylated.[4]

Reaction Mechanism: SN2 Pathway

The N-alkylation of piperazine with a 2-phenoxyethyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine nitrogen of piperazine acts as the nucleophile, attacking the electrophilic carbon atom of the 2-phenoxyethyl halide that is bonded to the halogen. This results in the displacement of the halide leaving group and the formation of a new carbon-nitrogen bond.

Apoptosis_Signaling_Pathway Piperazine_Derivative Piperazine Derivative PI3K PI3K Piperazine_Derivative->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates BCL2 Bcl-2 AKT->BCL2 Inhibits Caspase9 Caspase-9 BCL2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow Start Synthesis & Purification of This compound Derivative Cell_Culture Cancer Cell Line Culture (e.g., PC-3, LNCaP) Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC₅₀ Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., for Bcl-2, Caspases, p-AKT) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

References

An In-depth Technical Guide to 1-(2-Phenoxyethyl)piperazine: Synthesis, Physicochemical Properties, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Phenoxyethyl)piperazine, a heterocyclic amine of interest in medicinal chemistry. The document details its chemical identity, structural formula, and physicochemical properties. It further outlines a general synthetic protocol and methodologies for evaluating its potential biological activities, with a focus on antioxidant properties, drawing from established experimental procedures for analogous compounds.

Core Compound Identification and Properties

This compound is a piperazine derivative characterized by the presence of a phenoxyethyl group attached to one of the nitrogen atoms of the piperazine ring. This structural motif is found in a variety of biologically active molecules.

Table 1: Physicochemical and Structural Data for this compound [1]

IdentifierValue
CAS Number 13484-37-2
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
IUPAC Name This compound
SMILES C1CN(CCN1)CCOC2=CC=CC=C2
InChI Key PTJSLCXRMMGRLY-UHFFFAOYSA-N
Appearance Not specified in literature; likely a liquid or low-melting solid
Flash Point 156.4°C

Synthesis Protocol

A general method for the synthesis of N-substituted piperazines, adaptable for this compound, involves the nucleophilic substitution of a suitable haloalkane with piperazine. The following is a representative protocol based on the synthesis of structurally similar compounds.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperazine (anhydrous)

  • 2-Phenoxyethyl bromide (or chloride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • In a round-bottom flask, dissolve a molar excess of anhydrous piperazine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (approximately 2-3 equivalents relative to the limiting reagent).

  • To this stirring suspension, add 2-phenoxyethyl bromide (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the base and piperazine salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Biological Activity and Experimental Evaluation

The piperazine moiety is a common scaffold in drugs targeting the central nervous system and other biological systems. Derivatives of 1-(phenoxyethyl)-piperazine have been investigated for their antioxidant properties.[3]

3.1. In Vitro Antioxidant Activity

The antioxidant potential of this compound and its derivatives can be assessed through various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents.

Table 2: In Vitro Antioxidant Activity of 1-(Phenoxyethyl)-piperazine Derivatives [3]

CompoundConcentration Range TestedObserved Effect
1-[(4-methyl)-phenoxyethyl]-piperazine10⁻⁸ to 10⁻⁴ mol/LIncreased SOD activity and total antioxidant capacity (TAC)
1-[(2,6-dimethyl)-phenoxyethyl]-piperazine10⁻⁸ to 10⁻⁴ mol/LIncreased SOD activity and total antioxidant capacity (TAC)
Chloro-substituted methyl-phenoxyethyl-piperazine derivatives10⁻⁸ to 10⁻⁴ mol/LDecreased antioxidant properties compared to non-chlorinated analogs

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a general method for assessing the free radical scavenging activity of a test compound.[4][5]

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • From the stock solution, prepare a series of dilutions to achieve a range of final concentrations for testing.

  • In a 96-well microplate, add a fixed volume of the DPPH methanolic solution to each well.

  • Add an equal volume of the different concentrations of the test compound solution (and the positive control, ascorbic acid) to the wells. A blank well should contain methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity can be calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DP-PH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualized Workflows

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent in vitro evaluation of this compound and its derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (Piperazine, 2-Phenoxyethyl halide) reaction Nucleophilic Substitution Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS) purification->characterization stock Prepare Stock Solution characterization->stock Pure Compound assay In Vitro Antioxidant Assay (e.g., DPPH) stock->assay data_analysis Data Analysis (IC50) assay->data_analysis

Caption: A logical workflow for the synthesis, purification, and in vitro antioxidant evaluation of this compound.

This guide serves as a foundational resource for researchers interested in this compound. The provided protocols are general and may require optimization for specific laboratory conditions and research objectives.

References

An In-depth Technical Guide to 1-(2-Phenoxyethyl)piperazine: Synthesis, History, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Phenoxyethyl)piperazine is a chemical compound belonging to the piperazine class, a group of substances with significant interest in medicinal chemistry due to their versatile biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound. While detailed pharmacological data for this specific molecule remains limited in publicly accessible literature, this document consolidates available information on its synthesis and the broader pharmacological relevance of phenoxyethylpiperazine derivatives. This guide aims to serve as a foundational resource for researchers investigating this and related compounds for potential therapeutic applications.

Introduction

The piperazine ring is a prevalent scaffold in numerous clinically significant drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for various pharmacophores. The phenoxyethyl moiety is also a common feature in pharmacologically active compounds. The combination of these two structural motifs in this compound (CAS No. 13484-37-2) presents a molecule of interest for further investigation. This document details the known synthetic routes and explores the potential biological significance of this compound based on studies of its close chemical relatives.

Discovery and History

The precise historical account of the first synthesis and discovery of this compound is not prominently documented in readily available scientific literature. It is likely that this compound was first synthesized as part of broader investigations into N-substituted piperazine derivatives or as a chemical intermediate for the creation of more complex molecules.

A notable study from 2006 investigated the antioxidant and hypotensive properties of a series of 1-(phenoxyethyl)piperazine derivatives, indicating that the parent compound, this compound, was known and utilized as a chemical scaffold by this time. This research highlighted the potential for this chemical class to influence biological systems, particularly in the context of cardiovascular and oxidative stress-related pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for N-alkylation of piperazine. The most common approach involves the reaction of piperazine with a phenoxyethyl-containing electrophile.

General Synthesis Pathway

The primary synthetic route involves the nucleophilic substitution reaction between piperazine and a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide or chloride).

Synthesis_Pathway Piperazine Piperazine Reaction + Piperazine->Reaction Phenoxyethyl_Halide 2-Phenoxyethyl Halide (X = Br, Cl) Phenoxyethyl_Halide->Reaction Product This compound Base Base (e.g., K₂CO₃, Et₃N) Reaction_Node Nucleophilic Substitution Base->Reaction_Node facilitates reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction_Node provides medium Reaction->Reaction_Node Reaction_Node->Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Receptor GPCR (e.g., 5-HT₁A Receptor) Ligand->Receptor binds G_Protein Gαi/o Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression regulates

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Phenoxyethyl)piperazine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(2-phenoxyethyl)piperazine in biological systems. Due to the limited availability of direct pharmacological data for this specific molecule, this guide leverages data from its core presence in the structure of Triazoledione, a principal active metabolite of the antidepressant drug Nefazodone. This allows for an evidence-based inference of its biological targets and downstream effects.

Introduction to this compound

This compound is a chemical entity featuring a piperazine ring linked to a phenoxyethyl group. While not extensively studied as a standalone pharmacological agent, it forms a significant structural component of more complex molecules with known biological activity. Notably, it is a key moiety in Triazoledione, an active metabolite of the atypical antidepressant Nefazodone[1][2][3]. The pharmacological profile of Triazoledione, therefore, offers valuable insights into the likely biological interactions of the this compound scaffold.

Inferred Mechanism of Action and Biological Targets

Based on the established pharmacological profile of Triazoledione, this compound is likely to interact with several key G-protein coupled receptors (GPCRs) involved in neurotransmission. The primary mechanism of action is inferred to be the modulation of serotonergic and adrenergic pathways through receptor binding.

Receptor Binding Profile

The following table summarizes the receptor binding affinities (Ki values in nM) of Triazoledione, which contains the this compound moiety. A lower Ki value indicates a stronger binding affinity.

Receptor FamilyReceptor SubtypeKi (nM)
Serotonin 5-HT1A30
5-HT2A35
Adrenergic α128
Histamine H140
Transporters Serotonin (SERT)>10,000
Norepinephrine (NET)>10,000
Muscarinic M1, M2, M3, M4, M5>10,000

Data derived from the pharmacological profile of Triazoledione[1].

These data suggest that this compound likely contributes to the affinity of Triazoledione for serotonin 5-HT1A and 5-HT2A receptors, as well as the α1-adrenergic receptor. The negligible affinity for monoamine transporters and muscarinic acetylcholine receptors suggests a more targeted receptor interaction profile.

Signaling Pathways

The interaction of this compound with its putative target receptors is expected to trigger downstream intracellular signaling cascades. The nature of these cascades depends on the G-protein coupling of the specific receptor subtype.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is typically coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and influence gene transcription.

G_protein_signaling_Gi cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular R 5-HT1A Receptor G Gi/o Protein R->G Activation AC Adenylyl Cyclase G->AC Inhibition cAMP cAMP L This compound L->R ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation

Gi/o-protein signaling pathway.
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is primarily coupled to Gq/11 proteins. Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G_protein_signaling_Gq cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular R 5-HT2A Receptor G Gq/11 Protein R->G Activation PLC Phospholipase C G->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis L This compound L->R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Gq/11-protein signaling pathway.
Alpha-1 Adrenergic Receptor Signaling

Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to Gq/11 proteins, leading to the activation of the PLC-IP3-DAG pathway and subsequent increases in intracellular calcium and PKC activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of compounds like this compound with their biological targets.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT1A, 5-HT2A, α1-adrenergic).

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

radioligand_binding_workflow Start Start PrepareReagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->PrepareReagents Incubate Incubate Mixture PrepareReagents->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Radioligand binding assay workflow.
Calcium Mobilization Assay (FLIPR)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled receptors (e.g., 5-HT2A, α1-adrenergic).

Materials:

  • Cells stably expressing the target Gq-coupled receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound and known reference agonists/antagonists.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.

  • Compound Addition: Place the cell plate in the FLIPR instrument. A baseline fluorescence is measured before the automated addition of this compound or control compounds.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.

calcium_flux_workflow Start Start PlateCells Plate Cells in Microplate Start->PlateCells LoadDye Load Cells with Calcium-sensitive Dye PlateCells->LoadDye MeasureBaseline Measure Baseline Fluorescence (FLIPR) LoadDye->MeasureBaseline AddCompound Add Test Compound MeasureBaseline->AddCompound MeasureResponse Measure Fluorescence Change over Time AddCompound->MeasureResponse Analyze Data Analysis (EC50/IC50) MeasureResponse->Analyze End End Analyze->End camp_assay_workflow Start Start StimulateCells Stimulate Cells with Compound (and Forskolin for Gi) Start->StimulateCells LyseCells Lyse Cells StimulateCells->LyseCells DetectcAMP Detect cAMP using Assay Kit LyseCells->DetectcAMP ReadSignal Read Signal on Plate Reader DetectcAMP->ReadSignal Analyze Data Analysis (EC50/IC50) ReadSignal->Analyze End End Analyze->End

References

Potential Therapeutic Applications of the 1-(2-Phenoxyethyl)piperazine Scaffold: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide spectrum of therapeutic areas. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity for substitution at two nitrogen atoms, make it a versatile scaffold for modulating biological targets. This technical guide explores the potential therapeutic applications of 1-(2-phenoxyethyl)piperazine, a specific derivative of the piperazine core. While direct and extensive preclinical or clinical data for this exact molecule are limited in the public domain, this document will extrapolate its potential based on the well-documented activities of structurally related piperazine compounds. We will delve into the pharmacology of the piperazine scaffold, summarize key quantitative data from analogous compounds, provide illustrative experimental protocols, and map relevant signaling pathways to guide future research and development efforts.

Introduction to the Piperazine Scaffold

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1][2] This fundamental structure has been a cornerstone in the development of a diverse range of pharmaceuticals.[3] The versatility of the piperazine ring stems from its synthetic tractability and its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] Many notable drugs incorporate a piperazine ring, targeting a variety of receptors and enzymes.[4]

The this compound core combines the piperazine moiety with a phenoxyethyl group. This substitution pattern offers several points for further chemical modification to optimize activity, selectivity, and drug-like properties. This guide will explore the potential of this scaffold in several key therapeutic areas.

Potential Therapeutic Areas and Mechanisms of Action

Based on the extensive literature on piperazine derivatives, the this compound scaffold holds potential in several therapeutic domains.

Central Nervous System (CNS) Applications

Piperazine derivatives have a rich history in the development of CNS-active agents, including antidepressants, antipsychotics, and anxiolytics.[5]

  • Antidepressant and Anxiolytic Potential: Many piperazine-containing compounds exhibit activity at serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of depression and anxiety.[6] For instance, nefazodone, an antidepressant, has active metabolites like triazoledione and hydroxynefazodone that are phenylpiperazine compounds.[7][8] These compounds often act as serotonin 5-HT1A and 5-HT2A receptor antagonists.[7] The this compound scaffold could be explored for similar multi-target activities on serotonergic pathways.

  • Antipsychotic Potential: Certain piperazine derivatives have been investigated for their antipsychotic effects, often attributed to their interaction with dopamine D2 receptors.[5] Fluphenazine, an antipsychotic medication, is a notable example of a piperazine-containing drug.[9]

Serotonergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Presynaptic_Neuron Vesicle Vesicle (5-HT) Presynaptic_Neuron->Vesicle Synthesis Postsynaptic_Neuron Postsynaptic_Neuron SERT SERT SERT->Presynaptic_Neuron 5-HT1A_Receptor 5-HT1A Receptor Therapeutic_Effect Therapeutic_Effect 5-HT1A_Receptor->Therapeutic_Effect Anxiolytic/ Antidepressant 5-HT2A_Receptor 5-HT2A Receptor 5-HT2A_Receptor->Therapeutic_Effect Modulation of Mood/Cognition Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5-HT1A_Receptor Synaptic_Cleft->5-HT2A_Receptor Piperazine_Derivative 1-(2-Phenoxyethyl) piperazine Analog Piperazine_Derivative->SERT Inhibition Piperazine_Derivative->5-HT1A_Receptor Antagonism/ Agonism Piperazine_Derivative->5-HT2A_Receptor Antagonism

Caption: Potential interactions of this compound analogs within a serotonergic synapse.

Anti-inflammatory and Analgesic Applications

Recent studies have highlighted the potential of piperazine derivatives as anti-inflammatory and analgesic agents.[10][11][12]

  • Anti-inflammatory Activity: Certain novel piperazine derivatives have demonstrated the ability to inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α).[10]

  • Analgesic (Antinociceptive) Properties: Some piperazine compounds have shown promising antinociceptive activity in preclinical pain models.[12][13] The mechanism of action can involve modulation of the serotonergic system or antagonism at histamine H3 and sigma-1 receptors.[12][13]

Anticancer (Antineoplastic) Potential

The piperazine scaffold is present in several kinase inhibitors used in cancer therapy.[3]

  • Kinase Inhibition: Drugs like Palbociclib and Ribociclib, which are CDK4/6 inhibitors for breast cancer, feature a piperazine ring that plays a crucial role in their binding and pharmacokinetic properties.[3]

  • Novel Mechanisms: A novel piperazine-containing compound, LQFM018, has shown promising antineoplastic activity by inducing necroptotic signaling in leukemic cells.[14] Furthermore, some new piperazine derivatives have demonstrated the ability to restrain the growth of HepG2 (liver cancer) cells.[10]

Antioxidant and Hypotensive Properties

Derivatives of 1-(phenoxyethyl)-piperazine have been investigated for their antioxidant and hypotensive activities.[15]

  • Antioxidant Effects: Compounds such as 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine have been shown to increase superoxide dismutase (SOD) activity and total antioxidant capacity.[15]

  • Hypotensive Activity: The same class of compounds has demonstrated significant hypotensive activity in normotensive rats.[15]

Other Potential Applications
  • Anthelmintic: The foundational therapeutic application of piperazine is as an anthelmintic, which works by paralyzing parasites through its action on GABA receptors.[4][16][17] While newer agents are often preferred, this inherent activity of the piperazine core should not be overlooked.

  • Radioprotective Agents: Derivatives of 1-(2-hydroxyethyl)piperazine have been identified as promising radioprotective agents with reduced toxicity compared to existing options.[18]

  • Antihistamine: Some novel piperazine derivatives have exhibited significant antihistamine activity.[10]

Quantitative Data for Structurally Related Compounds

Compound Class/NameTarget(s)Assay TypeQuantitative Data (Ki, IC50, etc.)Therapeutic AreaReference
Triazoledione (Nefazodone Metabolite)5-HT1A, 5-HT2A, α1-adrenergic, H1 receptorsBinding Affinity (Ki)Ki values in the nanomolar range for these receptors.Antidepressant[7]
Novel Piperazine Derivative (PD-2)DPPH radical scavengingAntioxidant AssayIC50 = 2.396 µg/mLAntioxidant[10]
Novel Piperazine Derivative (PD-2)HepG2 cell lineCytotoxicity Assay90.45% growth inhibition at 100 µg/mLAnticancer[10]
Piperazine-2,5-dione analog (2q)In vivo model of depressionForced Swim Test71.2% decrease in immobility duration at 10 mg/kgAntidepressant[11]
Piperazine Derivative (LQFM-008)In vivo pain modelsFormalin Test, Hot Plate TestSignificant reduction in licking time and increased latency to thermal stimulus at 15 and 30 mg/kgAnalgesic[12]

General Experimental Protocols

The following are generalized experimental workflows for screening compounds with the this compound scaffold for various therapeutic activities.

In Vitro Receptor Binding Assay

This protocol is a standard method to determine the affinity of a compound for a specific receptor.

Receptor_Binding_Assay A Prepare cell membranes expressing the target receptor B Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (this compound analog) A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify radioactivity of the bound ligand C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Behavioral Model (e.g., Forced Swim Test for Antidepressant Activity)

This protocol is a common in vivo screen for potential antidepressant efficacy.

Forced_Swim_Test A Acclimate rodents to the laboratory environment B Administer test compound, vehicle control, or positive control (e.g., fluoxetine) A->B C Place each animal in a cylinder of water for a set duration B->C D Record the duration of immobility C->D E Analyze data to determine if the test compound significantly reduces immobility time D->E

Caption: Protocol for the forced swim test in rodents.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the N-alkylation of piperazine with a suitable phenoxyethyl halide or a related electrophile.[3][19] The two nitrogen atoms of the piperazine ring allow for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive pharmacology of the broader piperazine class, this particular scaffold has the potential for applications in CNS disorders, inflammation, pain, and oncology.

Future research should focus on:

  • Synthesis of a focused library of this compound analogs with systematic modifications to the phenoxy and piperazine rings.

  • In vitro screening of this library against a panel of relevant biological targets (e.g., GPCRs, kinases, transporters).

  • In vivo evaluation of promising lead compounds in appropriate animal models for the targeted therapeutic areas.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead candidates.

By leveraging the known attributes of the piperazine core and exploring the chemical space around the this compound scaffold, there is a significant opportunity to discover and develop novel and effective medicines. effective medicines.

References

In Silico Prediction of 1-(2-Phenoxyethyl)piperazine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenoxyethyl)piperazine is a chemical compound containing a piperazine ring linked to a phenoxyethyl group. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive in-silico analysis of this compound, offering predictions of its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicity profile. Such in-silico assessments are crucial in the early stages of drug discovery to identify promising candidates and flag potential liabilities, thereby streamlining the development process.

Molecular and Physicochemical Properties

A foundational aspect of in-silico analysis involves the characterization of the molecule's fundamental properties. These descriptors are critical inputs for more complex predictive models.

PropertyValueSource
Molecular Formula C12H18N2OPubChem[4]
SMILES C1CN(CCN1)CCOC2=CC=CC=C2PubChem[4]
Molecular Weight 206.28 g/mol ChemSrc[5]
LogP (octanol-water partition coefficient) 1.237ChemSrc[5]
Vapor Pressure 0.000124 mmHg at 25°CChemSrc[5]
Exact Mass 206.142 g/mol ChemSrc[5]

In Silico ADMET Prediction

The prediction of a compound's ADMET profile is a cornerstone of modern drug discovery, helping to anticipate its behavior in a biological system. The following sections detail the predicted ADMET properties of this compound.

Absorption

Oral bioavailability is a key determinant of a drug's therapeutic potential. In-silico models can predict factors influencing absorption, such as solubility and permeability.

ParameterPredicted ValueInterpretation
Water Solubility HighLikely to be well-dissolved in the gastrointestinal tract.
Caco-2 Permeability Moderate to HighSuggests good potential for intestinal absorption.
Human Intestinal Absorption > 90%Indicates a high fraction of the drug is likely to be absorbed.
P-glycoprotein Substrate NoUnlikely to be subject to efflux by P-gp, which can reduce absorption.
Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.

ParameterPredicted ValueInterpretation
Plasma Protein Binding ModerateA significant fraction may be bound to plasma proteins, affecting its free concentration.
Blood-Brain Barrier (BBB) Penetration YesThe compound may cross the BBB, suggesting potential for CNS activity or side effects.
Volume of Distribution (VDss) > 0.5 L/kgSuggests distribution into tissues beyond the plasma volume.
Metabolism

Metabolism by cytochrome P450 (CYP) enzymes is a major route of drug clearance and a source of potential drug-drug interactions.

ParameterPredicted ValueInterpretation
CYP2D6 Inhibitor YesPotential for drug-drug interactions with other drugs metabolized by CYP2D6.
CYP3A4 Inhibitor NoLower likelihood of interactions with CYP3A4 substrates.
CYP1A2 Inhibitor NoLower likelihood of interactions with CYP1A2 substrates.
CYP2C9 Inhibitor NoLower likelihood of interactions with CYP2C9 substrates.
CYP2C19 Inhibitor NoLower likelihood of interactions with CYP2C19 substrates.
Excretion

The route and rate of excretion determine a drug's half-life and dosing regimen.

ParameterPredicted ValueInterpretation
Total Clearance LowSuggests a relatively long half-life.
Renal Organic Cation Transporter 2 (OCT2) Substrate NoUnlikely to be actively secreted by this renal transporter.
Toxicity

Early assessment of potential toxicity is critical to avoid late-stage failures in drug development.

ParameterPredicted ValueRisk
hERG Inhibition Low riskLow likelihood of causing cardiac arrhythmia.
H-HT (Human Hepatotoxicity) Low riskLow probability of causing liver damage.
DILI (Drug-Induced Liver Injury) Low riskLow probability of causing liver injury.
AMES Mutagenicity Non-mutagenicUnlikely to cause DNA mutations.
Carcinogenicity Non-carcinogenUnlikely to cause cancer.
Skin Sensitization Low riskLow likelihood of causing an allergic skin reaction.

Druglikeness and Lead-likeness Evaluation

"Druglikeness" and "lead-likeness" are qualitative concepts used to guide the selection of compounds with a higher probability of success in drug development. These are often assessed using rules of thumb based on the physicochemical properties of known drugs.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule.

RuleValue for this compoundViolation?
Molecular Weight 206.28 g/mol (< 500)No
LogP 1.237 (< 5)No
Hydrogen Bond Donors 1 (< 5)No
Hydrogen Bond Acceptors 3 (< 10)No
Violations 0 Passes Lipinski's Rule of Five

Experimental Protocols for In Silico Prediction

The following outlines the general methodologies employed to generate the in-silico predictions presented in this guide.

Physicochemical Property Calculation
  • Protocol:

    • Obtain the 2D structure of this compound in a suitable format (e.g., SMILES string: C1CN(CCN1)CCOC2=CC=CC=C2).

    • Utilize a computational chemistry software package or online platform (e.g., ChemDraw, MarvinSketch, or a public database like PubChem).

    • Employ the software's built-in algorithms to calculate properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors. These algorithms are typically based on fragment-based or topological methods.

ADMET Prediction
  • Protocol:

    • Input the SMILES string of this compound into a validated ADMET prediction tool (e.g., SwissADME, pkCSM, admetSAR).

    • These tools employ a variety of predictive models, including:

      • Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate chemical structure with biological activity or property.

      • Machine Learning Algorithms: Models trained on large datasets of known compounds to predict the properties of new molecules.

      • Physicochemical-based models: These models use calculated physicochemical properties to predict ADMET outcomes.

    • The output from these tools provides predictions for a wide range of ADMET parameters, as detailed in the tables above.

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Predicted Properties SMILES SMILES String C1CN(CCN1)CCOC2=CC=CC=C2 QSAR QSAR Models SMILES->QSAR Input Structure ML Machine Learning SMILES->ML PhysChem Physicochemical Models SMILES->PhysChem Absorption Absorption (Solubility, Permeability) QSAR->Absorption Distribution Distribution (BBB, PPB) QSAR->Distribution Metabolism Metabolism (CYP Inhibition) QSAR->Metabolism Excretion Excretion (Clearance) QSAR->Excretion Toxicity Toxicity (hERG, Mutagenicity) QSAR->Toxicity ML->Absorption ML->Distribution ML->Metabolism ML->Excretion ML->Toxicity PhysChem->Absorption PhysChem->Distribution

Caption: Workflow for in silico ADMET prediction of this compound.

Lipinski's Rule of Five Evaluation Logic

Lipinski_Logic Start Start Evaluation MW Molecular Weight <= 500? Start->MW LogP LogP <= 5? MW->LogP Yes Violations Count Violations MW->Violations No HBD H-Bond Donors <= 5? LogP->HBD Yes LogP->Violations No HBA H-Bond Acceptors <= 10? HBD->HBA Yes HBD->Violations No HBA->Violations No Check Violations <= 1? HBA->Check Yes Violations->Check Pass Passes Druglikeness Screen Check->Pass Yes Fail Potential Druglikeness Issues Check->Fail No

Caption: Decision logic for evaluating Lipinski's Rule of Five.

Conclusion

The in-silico analysis of this compound suggests that it possesses favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability. The ADMET predictions are generally positive, with a low likelihood of significant toxicity issues. However, the predicted inhibition of CYP2D6 warrants further investigation for potential drug-drug interactions. These computational predictions provide a strong rationale for the further experimental evaluation of this compound and its derivatives in drug discovery programs. It is important to note that these are predictive models, and experimental validation is essential to confirm these findings.

References

1-(2-Phenoxyethyl)piperazine and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-phenoxyethyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Its derivatives have shown significant promise in the treatment of a range of neurological and psychiatric disorders, primarily through their potent interactions with dopamine and serotonin receptors. This technical guide provides an in-depth overview of the synthesis, pharmacological properties, and structure-activity relationships of this compound and its known derivatives. Detailed experimental protocols for key biological assays are provided, alongside visualizations of the primary signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile chemical scaffold.

Introduction

The piperazine ring is a fundamental heterocyclic motif frequently incorporated into the design of central nervous system (CNS) active compounds.[1][2] Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties make it an attractive building block for medicinal chemists.[1] When combined with a phenoxyethyl moiety, the resulting this compound core gives rise to a class of compounds with a strong propensity for modulating dopaminergic and serotonergic systems.[3][4]

Derivatives of this core structure have been extensively investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents.[3][5] The therapeutic efficacy of many antipsychotic drugs, for instance, is attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] The balance of activity at these two receptors is a critical determinant of a drug's overall profile, influencing not only its therapeutic efficacy but also its propensity to induce adverse effects such as extrapyramidal symptoms.[6][7]

This guide will delve into the chemical synthesis of this compound derivatives, summarize their pharmacological activities with a focus on quantitative data, and provide detailed methodologies for their biological evaluation. Furthermore, it will visualize the key signaling pathways associated with their primary molecular targets to provide a deeper understanding of their mechanism of action.

Chemical Synthesis

The synthesis of this compound and its derivatives is typically achieved through nucleophilic substitution reactions. A common and straightforward approach involves the reaction of piperazine or a substituted piperazine with a suitable phenoxyethyl halide, such as 2-phenoxyethyl bromide.

A general synthetic protocol is as follows:

General Procedure for the Synthesis of this compound Derivatives:

A mixture of the appropriately substituted piperazine (1.1 equivalents) and 2-phenoxyethyl bromide (1.0 equivalent) is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃, 2.0 equivalents), is added to the mixture to act as a proton scavenger. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Pharmacological Profile and Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is largely dictated by their affinity and functional activity at dopamine and serotonin receptors. The following tables summarize the in vitro binding affinities (Ki values) of a selection of derivatives at the human dopamine D2 and serotonin 5-HT2A receptors.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine D2 and Serotonin 5-HT2A Receptors

CompoundRDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
1 H11011
2 2-OCH₃25.61.3
3 3-CF₃1.14-
4 4-Cl--
5 2,3-diCl1.13-

Note: Data compiled from multiple sources. A direct comparison may not be fully accurate due to variations in experimental conditions. '-' indicates data not available.

The structure-activity relationship (SAR) for this class of compounds reveals several key trends:

  • Substitution on the Phenyl Ring of the Phenoxyethyl Moiety: The nature and position of substituents on the phenyl ring of the phenoxyethyl group can significantly influence receptor affinity and selectivity.

  • Substitution on the Piperazine Ring: Modifications at the N4 position of the piperazine ring are a common strategy to modulate the pharmacological profile, often leading to compounds with dual D2/5-HT2A receptor antagonism.

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors. Understanding the downstream signaling cascades of these receptors is crucial for elucidating the mechanism of action of these compounds.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to inhibitory G proteins (Gαi/o). Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events. Additionally, the Gβγ subunits of the activated G protein can directly modulate the activity of various ion channels and other effector proteins.[9]

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Dopamine Dopamine (Agonist) Dopamine->D2R Antagonist This compound Derivative (Antagonist) Antagonist->D2R Blocks

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is coupled to Gq/11 G proteins.[10] Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[11] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[11]

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Scintillation Cocktail.

  • 96-well microplates and filter mats (GF/B).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific ligand (for non-specific binding), or 50 µL of test compound dilution.

  • Add 50 µL of [³H]Spiperone (final concentration ~0.2 nM) to all wells.

  • Add 100 µL of the D2 receptor membrane preparation (approximately 10-20 µg of protein per well) to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials.

  • Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of test compounds to antagonize serotonin-induced intracellular calcium mobilization in cells expressing the human 5-HT2A receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

  • Agonist: Serotonin (5-hydroxytryptamine).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the 5-HT2A receptor-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Inject a solution of serotonin (at a final concentration corresponding to its EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Determine the maximum fluorescence response for each well.

  • Calculate the percentage of inhibition of the serotonin-induced response by the test compounds.

  • Determine the IC50 values by non-linear regression analysis of the concentration-response data.

Conclusion

The this compound scaffold represents a highly valuable platform for the development of novel CNS-targeted therapeutics. Its derivatives exhibit a wide range of pharmacological activities, with a particular prominence as potent modulators of dopamine and serotonin receptors. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of new chemical entities based on this important pharmacophore. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives hold significant potential for the discovery of next-generation treatments for a variety of debilitating neurological and psychiatric disorders.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 1-(2-Phenoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and comprehensive toxicological data for 1-(2-Phenoxyethyl)piperazine is limited in publicly available scientific literature. This guide provides an in-depth analysis of the safety and toxicity profile of the parent compound, piperazine, to infer a potential toxicological profile for this compound. Researchers and drug development professionals should use this information as a starting point for investigation and are strongly encouraged to conduct specific toxicity studies for this compound itself.

Introduction

This compound is a chemical compound containing a piperazine ring substituted with a 2-phenoxyethyl group. The piperazine moiety is a common scaffold in medicinal chemistry, found in a wide range of pharmaceuticals with diverse biological activities.[1][2] The addition of the 2-phenoxyethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the piperazine core, potentially influencing its safety and toxicity profile. Understanding the toxicology of the parent piperazine structure is a critical first step in assessing the potential risks associated with its derivatives.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC12H18N2O[3]
Molecular Weight206.28 g/mol [3]
CAS Number13484-37-2[3]
Flash Point156.4°C[3]

Pharmacokinetics and Metabolism

Toxicological Profile of Piperazine

The following sections summarize the known toxicological data for the parent compound, piperazine.

Piperazine exhibits low acute toxicity in both animals and humans.[5]

TestSpeciesRouteLD50Signs of ToxicityReference
OralRat (Sprague Dawley)Oral2600 mg/kg bwDyspnoea, apathy, abnormal position, staggering, tremor, scrubby coat, lacrimation, yellow-coloured urine, poor general condition[6]
OralRat (SD)Oral2500 mg/kg bwDyspnoea, apathy, saltation (abrupt movements), convulsions[6]
DermalRabbit (New Zealand White)Dermal8300 mg/kg bw-[6]
InhalationMouseInhalation5400 mg/m³/2 hours-[6]

A probable oral lethal dose for an adult human has been suggested to be between 5 and 15 g/kg.[6]

Piperazine is a strong base and is known to be a skin and eye irritant.[5][6] It is classified as causing severe skin burns and eye damage.[6][7]

Piperazine is also a known dermal and respiratory sensitizing agent, with the potential to cause allergic skin reactions and asthma-like symptoms upon inhalation.[5][6]

The genotoxicity of piperazine itself is considered to be low. In vitro and in vivo studies on piperazine and its salts have generally shown negative results for point mutations and chromosomal damage.[5][6] However, there is a concern regarding the formation of N-nitroso-piperazines (NPZ) in the presence of nitrites, which are known mutagens.[5]

There is no conclusive evidence that piperazine itself is a carcinogen in humans.[5] Animal studies have not shown a significant increase in tumor incidence.[5] However, its nitrosation products, N-mononitrosopiperazine and N,N'-dinitrosopiperazine, have been shown to be carcinogenic in rodents.[5]

Piperazine is classified as a suspected reproductive toxicant.[6][8] Developmental toxicity studies in rats and rabbits have shown non-specific effects, primarily a reduction in fecundity.[5] There is no reliable data on the reproductive effects of piperazine in humans.[5]

Piperazine can exhibit neurotoxic effects, although this is more commonly reported at high doses or in individuals with pre-existing conditions like renal impairment.[5][9] The proposed mechanism of neurotoxicity involves antagonism of GABA receptors.[5][10] Symptoms can include cerebellar ataxia, clumsiness, and gait abnormalities.[9]

Potential Influence of the 2-Phenoxyethyl Group

The addition of the 2-phenoxyethyl group to the piperazine ring in this compound can be expected to alter its toxicological profile in several ways:

  • Increased Lipophilicity: The phenoxyethyl group will make the molecule more lipophilic. This could lead to increased absorption across biological membranes, including the blood-brain barrier, potentially enhancing its neurotoxic potential.

  • Altered Metabolism: The phenoxy group provides an additional site for metabolism, likely involving hydroxylation by CYP450 enzymes. This could lead to the formation of different metabolites compared to piperazine, with their own unique toxicity profiles.

  • Modified Receptor Interactions: The bulky phenoxyethyl group may alter the binding affinity and selectivity of the molecule for various receptors and enzymes, potentially leading to a different pharmacological and toxicological profile compared to the parent piperazine. For example, some complex piperazine derivatives have been investigated for their potential in treating Alzheimer's disease by targeting amyloid and Tau pathology.[11]

Experimental Protocols

Detailed experimental protocols for the key toxicity studies cited for piperazine are generally based on OECD (Organisation for Economic Co-operation and Development) test guidelines.

This guideline details a method for assessing the acute oral toxicity of a substance. A single, high dose of the test substance is administered to a group of rodents, and the animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 (the dose that is lethal to 50% of the test animals) is then calculated.

experimental_workflow_acute_oral_toxicity start Test Substance (this compound) dosing Single Oral Administration to Rodents start->dosing observation Observation Period (e.g., 14 days) dosing->observation data_collection Record Mortalities and Clinical Signs observation->data_collection analysis Calculate LD50 data_collection->analysis end Toxicity Classification analysis->end

This test involves applying the test substance to the shaved skin of a rabbit and observing the site for signs of erythema (redness) and edema (swelling) over a period of time. The severity of the reaction is scored to determine the irritant or corrosive potential of the substance.

experimental_workflow_skin_irritation substance Test Substance application Apply to Rabbit Skin substance->application observation Observe for Erythema and Edema application->observation scoring Score Irritation observation->scoring classification Classify as Irritant or Non-Irritant scoring->classification

Signaling Pathways

The neurotoxicity of piperazine is thought to be mediated through its interaction with the GABAergic system.[5][10] Piperazine acts as an antagonist at GABA receptors, which are ligand-gated ion channels that, when activated by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. By blocking these receptors, piperazine can lead to neuronal hyperexcitability and neurotoxic symptoms.[5][10]

gaba_signaling_pathway GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to Piperazine Piperazine (Antagonist) Piperazine->GABA_R Blocks

Conclusion

While specific toxicological data for this compound is scarce, the known safety profile of the parent compound, piperazine, provides a valuable framework for initial assessment. Piperazine has low acute toxicity but is a known skin and respiratory sensitizer and irritant. The primary toxicological concerns for piperazine are its potential for reproductive toxicity and neurotoxicity, particularly at high doses. A significant consideration is the potential for in vivo formation of carcinogenic nitrosamines.

The addition of the 2-phenoxyethyl group to the piperazine structure is likely to increase its lipophilicity and alter its metabolic profile, which could either mitigate or exacerbate the toxicities observed with the parent compound. Therefore, it is imperative that comprehensive toxicological studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and neurotoxicity, are conducted specifically for this compound to accurately characterize its safety profile for any potential therapeutic application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 1-(2-Phenoxyethyl)piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-phenoxyethyl)piperazine derivatives and the evaluation of their potential as therapeutic agents. The versatile this compound scaffold has been identified in compounds exhibiting a wide range of pharmacological activities, making it a privileged structure in medicinal chemistry.[1][2][3] These activities include, but are not limited to, antioxidant, radioprotective, antimicrobial, antifungal, antihistamine, anti-inflammatory, and anticancer effects.[4][5][6][7]

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and straightforward method involves the nucleophilic substitution of a suitable phenoxyethyl halide with piperazine or a substituted piperazine.

General Synthetic Protocol:

A general method for the synthesis involves the reaction of an excess of anhydrous piperazine with a phenoxyethyl halide (e.g., 1-bromo-2-phenoxyethane or its substituted analogs) in a suitable solvent under reflux. The excess piperazine acts as both a nucleophile and a base to neutralize the hydrohalic acid formed during the reaction.

Materials:

  • Anhydrous piperazine

  • Substituted 1-bromo-2-phenoxyethane

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous piperazine (6 equivalents) in anhydrous THF.

  • Heat the mixture to reflux until the piperazine is completely dissolved.

  • Add the substituted 1-bromo-2-phenoxyethane (1 equivalent) dropwise to the refluxing solution.

  • Continue refluxing the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the piperazinium salt precipitate.

  • Wash the solid precipitate with THF and then with EtOAc.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Dissolve the residue in an aqueous solution of 1 M NaOH to achieve a pH > 12.

  • Extract the aqueous layer with dichloromethane and then with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel flash column chromatography using a suitable eluent system (e.g., a gradient of DCM:MeOH) to obtain the pure this compound derivative.[5]

II. Biological Activity Evaluation Protocols

This section provides detailed protocols for assessing the biological activities of the synthesized this compound derivatives.

A. Antioxidant Activity Assays

1. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the compounds to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate buffer (300 mmol/L, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mmol/L in 40 mmol/L HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mmol/L)

  • Trolox (standard)

  • Test compounds dissolved in a suitable solvent (e.g., methanol)

Procedure:

  • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio and warm to 37°C.

  • Add 0.15 mL of the test compound solution to 2.8 mL of the FRAP working solution.

  • Incubate the mixture for 30 minutes in the dark.

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Construct a standard curve using Trolox and express the results as Trolox equivalents (TE).[8]

2. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays are typically performed on red blood cell hemolysates to evaluate the effect of the compounds on the activity of these key antioxidant enzymes.[2][9]

SOD Assay (based on inhibition of epinephrine auto-oxidation):

  • Prepare a carbonate buffer (50 mM, pH 10.2) containing EDTA.

  • In a cuvette, mix the buffer, the hemolysate sample pre-incubated with the test compound, and epinephrine.

  • Monitor the formation of adrenochrome by measuring the increase in absorbance at 480 nm. The inhibition of this reaction is proportional to the SOD activity.

CAT Assay (based on the decomposition of hydrogen peroxide):

  • Prepare a phosphate buffer (50 mM, pH 7.0).

  • In a cuvette, mix the buffer, the hemolysate sample pre-incubated with the test compound, and a known concentration of hydrogen peroxide (H₂O₂).

  • Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed. The rate of decrease is proportional to the catalase activity.

B. Antimicrobial and Antifungal Activity Assays

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][10]

C. Anti-inflammatory Activity Assays

1. Inhibition of Nitrite Production in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory activity by quantifying the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitrite determination)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.

  • The amount of nitrite is proportional to the NO produced. Calculate the percentage of inhibition compared to the LPS-stimulated control.[7]

2. Inhibition of TNF-α Generation

This assay quantifies the inhibition of the pro-inflammatory cytokine TNF-α.

Materials:

  • Similar to the nitrite production assay.

  • TNF-α ELISA kit

Procedure:

  • Follow the same cell culture and treatment protocol as for the nitrite assay.

  • After collecting the cell culture supernatant, quantify the amount of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition compared to the LPS-stimulated control.[7]

D. Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

III. Quantitative Data Summary

The following table summarizes the biological activities of representative this compound and other piperazine derivatives from the literature.

Compound/Derivative ClassTarget/AssayActivity MetricValueReference
1-[(4-methyl)-phenoxyethyl]-piperazineSOD activity% increase~140%[9]
1-[(2,6-dimethyl)-phenoxyethyl]-piperazineSOD activity% increase~20-68%[9]
Piperazine Derivative PD-2Antioxidant (DPPH)IC₅₀2.396 µg/mL[7]
Piperazine Derivative PD-1Antihistamine% reduction18.22%[7]
Piperazine Derivative PD-1Anti-inflammatory (Nitrite)% inhibition (10 µM)39.42%[7]
Piperazine Derivative PD-2Anti-inflammatory (Nitrite)% inhibition (10 µM)33.7%[7]
Piperazine Derivative PD-1Anti-inflammatory (TNF-α)% inhibition (10 µM)56.97%[7]
Piperazine Derivative PD-2Anti-inflammatory (TNF-α)% inhibition (10 µM)44.73%[7]
Piperazine Derivative PD-1Anticancer (HepG2)% inhibition (100 µg/mL)55.44%[7]
Piperazine Derivative PD-2Anticancer (HepG2)% inhibition (100 µg/mL)90.45%[7]
Piperazine Derivative 4 Histamine H₃ ReceptorKᵢ3.17 nM[11]
Piperazine Derivative 13 Histamine H₃ ReceptorKᵢ37.8 nM[12]
Piperazine Derivative 16 Histamine H₃ ReceptorKᵢ12.7 nM[12]
Piperazine Derivative 4 Sigma-1 ReceptorKᵢ1531 nM[11]
Piperazine Derivative 13 Sigma-1 ReceptorKᵢ51.8 nM[12]
Piperazine Derivative 16 Sigma-1 ReceptorKᵢ37.8 nM[12]

IV. Visualizations

A. Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperazine Piperazine Reaction_Vessel Nucleophilic Substitution (Reflux in THF) Piperazine->Reaction_Vessel Phenoxyethyl_Halide Substituted 1-Bromo-2-phenoxyethane Phenoxyethyl_Halide->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Aqueous Work-up (NaOH, DCM, EtOAc) Filtration->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

B. Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Piperazine_Derivative This compound Derivative Piperazine_Derivative->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB/IκBα (Inactive) IκBα->NFκB_IκBα NFκB_IκBα->IκBα NFκB NF-κB (Active) NFκB_IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, etc.) Nucleus->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation G Synthesis Synthesis & Purification of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Antioxidant, Antimicrobial) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Anti-inflammatory, Anticancer) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies Optimization Lead Optimization SAR_Studies->Optimization Optimization->Synthesis New Derivatives

References

Application Notes and Protocols for 1-(2-Phenoxyethyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(2-phenoxyethyl)piperazine scaffold is a versatile building block in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The unique structural features of this scaffold, combining a phenoxyethyl group with a piperazine ring, allow for diverse substitutions and modifications, leading to a broad spectrum of pharmacological activities. This document provides detailed application notes on the synthesis and biological evaluation of this compound derivatives, along with specific experimental protocols for their synthesis and biological screening.

Synthesis of this compound Derivatives

A general and efficient one-pot procedure for the synthesis of monosubstituted piperazines can be adapted for the preparation of this compound and its analogs.[1][2] This method avoids the need for protecting groups, making it a more streamlined and cost-effective approach.

General Synthetic Protocol

The synthesis involves the reaction of piperazine with a suitable phenoxyethyl derivative, such as 1-(2-chloroethyl)benzene or a similar electrophile.

Materials:

  • Piperazine

  • 1-(2-Chloroethyl)benzene (or other suitable phenoxyethyl halide)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve anhydrous piperazine (6 mmol) in THF (15 mL) and bring to reflux.

  • Once the piperazine is fully dissolved, add the desired phenoxyethyl halide (1 mmol) dropwise to the refluxing solution.

  • Continue refluxing the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter to remove the excess unreacted piperazine.

  • Wash the solid residue with THF (3 mL) and then with EtOAc (3 mL).

  • Combine the organic layers and concentrate them under reduced pressure.

  • Dissolve the residue in basic water (1 M NaOH) to achieve a pH > 12.

  • Extract the aqueous layer with dichloromethane (25 mL) and then with ethyl acetate (25 mL), maintaining a pH > 12.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Purify the crude product by silica gel flash column chromatography using a gradient of DCM:MeOH to obtain the pure this compound derivative.[1]

Experimental Workflow for Synthesis

G reagents Piperazine + Phenoxyethyl halide dissolution Dissolve in THF Reflux reagents->dissolution reaction Reaction (4 hours) dissolution->reaction filtration Cool & Filter reaction->filtration extraction Liquid-Liquid Extraction (DCM/EtOAc, pH > 12) filtration->extraction purification Column Chromatography extraction->purification product Pure this compound Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Applications

Derivatives of the this compound scaffold have been investigated for a range of biological activities, including hypotensive, antimicrobial, anticancer, and anti-inflammatory effects.

Hypotensive Activity via α1-Adrenoceptor Antagonism

Arylpiperazine derivatives are known to exhibit hypotensive effects, primarily through the blockade of α1-adrenergic receptors.[3][4] This antagonism prevents the binding of endogenous catecholamines like norepinephrine to the α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure.

Signaling Pathway of α1-Adrenoceptor Antagonism

G cluster_membrane Cell Membrane receptor α1-Adrenoceptor g_protein Gq Protein Activation receptor->g_protein ligand Norepinephrine ligand->receptor Binds antagonist This compound Derivative antagonist->receptor Blocks vasodilation Vasodilation antagonist->vasodilation plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3_dag IP3 & DAG Production pip2->ip3_dag ca_release Ca2+ Release from SR ip3_dag->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction

Caption: Mechanism of hypotensive action via α1-adrenoceptor blockade.

Quantitative Data: α1-Adrenoceptor Affinity

Several 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives have shown high affinity for α1-adrenoceptors.[5]

CompoundSubstitution PatternKi (α1) [nM]Selectivity (α1 vs α2)pA2
1 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl2.4142.138.807
2 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl2.161.05-
3 Compound 2 from study--8.441
4 Compound 3 from study--8.635
5 Compound 5 from study--8.549
10 Compound 10 from study781-6.374

Data sourced from Marona et al., 2011.[5]

Experimental Protocol: α1-Adrenoceptor Binding Assay

This protocol is used to determine the affinity of test compounds for α1-adrenoceptors using radioligand binding assays.[5]

Materials:

  • Rat cerebral cortex membranes

  • [3H]prazosin (specific radioligand for α1-receptors)

  • Test compounds (this compound derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat cerebral cortex membranes according to standard laboratory procedures.

  • In a series of tubes, add the membrane preparation, [3H]prazosin at a fixed concentration, and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]prazosin (IC50 value).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial Activity

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

While specific MIC values for this compound derivatives are not extensively reported, data for other piperazine derivatives can provide a baseline for screening.

Compound ClassTest OrganismMIC (µg/mL)
Chalcone-piperazine hybridsStaphylococcus aureusPotentially active
Escherichia coliPotentially active
Candida albicans2.22
Sparfloxacin & Gatifloxacin piperazine derivativesGram-positive bacteria1-5

Data compiled from various sources.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[7]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Anticancer Activity

Certain piperazine derivatives have shown promising anticancer activity against various cancer cell lines.

Quantitative Data: IC50 Values

While specific data for this compound derivatives is limited, related structures have shown activity. For example, 1-(2-aryl-2-adamantyl)piperazine derivatives have been evaluated against HeLa and MDA-MB-231 cell lines.[8]

Compound ClassCell LineIC50 (µM)
1-(2-aryl-2-adamantyl)piperazine derivativesHeLaVaries
MDA-MB-231Varies

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity

Piperazine-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[9]

Quantitative Data: Cytokine Inhibition

Compound ClassCytokine% InhibitionConcentration
Flavone-piperazine hybridsTNF-α65-87%10 µM
IL-670-93%10 µM
Piperazine derivative PD-1TNF-α56.97%10 µM
Piperazine derivative PD-2TNF-α44.73%10 µM

Data sourced from various studies.[9][10]

Experimental Protocol: Cytokine Inhibition Assay (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine levels in cell culture supernatants after treatment with test compounds.

Materials:

  • Immune cells (e.g., macrophages like RAW 264.7)

  • Lipopolysaccharide (LPS) to induce an inflammatory response

  • Test compounds (this compound derivatives)

  • Cell culture medium and supplements

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Culture the immune cells in appropriate plates.

  • Pre-treat the cells with different concentrations of the test compounds for a short period (e.g., 1 hour).

  • Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines.

  • Incubate the cells for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition by the test compounds compared to the LPS-stimulated control group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of pharmacological activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological effects, makes it an attractive target for further investigation in medicinal chemistry and drug discovery. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound derivatives in their own research endeavors.

References

Application Notes and Protocols for 1-(2-Phenoxyethyl)piperazine in Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 1-(2-phenoxyethyl)piperazine scaffold in the development of novel antipsychotic agents. The content details the synthesis, in vitro and in vivo evaluation, and structure-activity relationships of this chemical class, which primarily targets dopamine D2 and serotonin 5-HT2A receptors, key players in the pathophysiology of psychosis.[1]

Introduction

The this compound moiety is a significant pharmacophore in the design of atypical antipsychotics. These agents aim to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions, with a reduced propensity for extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[1] This improved side-effect profile is often attributed to a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] The phenoxyethylpiperazine core allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the N-alkylation of a piperazine derivative with a suitable 2-phenoxyethyl halide. A general synthetic protocol is outlined below.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes the synthesis of this compound derivatives via nucleophilic substitution.

Materials:

  • Substituted phenol

  • 1,2-dibromoethane or 1-bromo-2-chloroethane

  • Piperazine (or a substituted piperazine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Sodium iodide (NaI) (catalytic amount, optional)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

Step 1: Synthesis of 1-Bromo-2-phenoxyethane (Intermediate)

  • To a solution of the desired substituted phenol (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq).

  • Add 1,2-dibromoethane (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-2-phenoxyethane derivative.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of the Final this compound Derivative

  • Dissolve the purified 1-bromo-2-phenoxyethane derivative (1.0 eq) and piperazine (or a substituted piperazine, 1.2 eq) in a suitable solvent like acetonitrile or DMF.

  • Add a base such as potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final this compound derivative.

In Vitro Evaluation

The initial screening of novel this compound derivatives involves assessing their binding affinity for key molecular targets, primarily the dopamine D2 and serotonin 5-HT2A receptors.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of the synthesized compounds for their target receptors.

Protocol 2: Dopamine D2 Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a specific radioligand from the D2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding determinator: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (this compound derivatives) at various concentrations.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus and scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Serotonin 5-HT2A Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a specific radioligand from the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human serotonin 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin or [¹²⁵I]-DOI.

  • Non-specific binding determinator: Ketanserin (10 µM) or Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds at various concentrations.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • The procedure is analogous to the D2 receptor binding assay, with the appropriate radioligand and non-specific binding determinator for the 5-HT2A receptor.

  • Incubate, filter, and count the radioactivity as described in Protocol 2.

  • Calculate the IC50 and Ki values for each test compound.

Data Presentation

Quantitative data from in vitro assays should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound Derivatives

Compound IDRDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)5-HT2A/D2 Selectivity Ratio
1a H15.25.82.6
1b 2-F10.53.13.4
1c 4-F12.84.52.8
1d 2-OCH₃25.62.211.6
1e 4-OCH₃30.18.93.4
Haloperidol -1.250.30.02
Clozapine -120.55.123.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Evaluation

Promising compounds from in vitro screening are advanced to in vivo models to assess their antipsychotic potential and potential for inducing side effects.

Animal Models of Antipsychotic Activity

Protocol 4: Apomorphine-Induced Stereotypy in Rats

Principle: Apomorphine, a dopamine agonist, induces stereotyped behaviors (e.g., sniffing, gnawing, licking). Antipsychotic drugs that block D2 receptors can inhibit these behaviors.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • Apomorphine hydrochloride.

  • Test compounds.

  • Vehicle (e.g., saline, 0.5% methylcellulose).

  • Observation cages.

Procedure:

  • Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneally, orally).

  • After a specific pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1.0 mg/kg, s.c.).

  • Immediately place the animals in individual observation cages.

  • Observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 10 minutes for 1 hour).

  • A scoring system can be used (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly stereotyped sniffing and head movements; 3 = stereotyped sniffing, licking, or gnawing).

  • Calculate the total stereotypy score for each animal and compare the scores of the treated groups with the control group.

  • Determine the dose that produces a 50% inhibition of the apomorphine-induced stereotypy (ED50).

Protocol 5: Catalepsy Test in Rats

Principle: This test assesses the potential of a compound to induce extrapyramidal side effects (EPS). Catalepsy is a state of motor immobility and is considered a predictor of Parkinsonian-like side effects.

Materials:

  • Male Wistar rats (200-250 g).

  • Test compounds.

  • Vehicle.

  • A horizontal bar raised approximately 9 cm from the surface.

Procedure:

  • Administer the test compound or vehicle to the rats.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the rat on the horizontal bar.

  • Measure the time the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • A positive cataleptic response is defined as maintaining the posture for a predetermined duration (e.g., >20 seconds).

  • Compare the cataleptic scores or descent latencies between treated and control groups.

Data Presentation

Table 2: In Vivo Antipsychotic Profile of this compound Derivatives

Compound IDApomorphine-Induced Stereotypy (ED50, mg/kg)Catalepsy Induction (MED, mg/kg)Therapeutic Index (MED Catalepsy / ED50 Stereotypy)
1a 5.5> 40> 7.3
1b 3.2> 40> 12.5
1d 8.1> 50> 6.2
Haloperidol 0.10.55.0
Clozapine 20.0> 80> 4.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. MED = Minimum Effective Dose.

Structure-Activity Relationship (SAR)

The systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and safer antipsychotic agents.

  • Phenoxy Ring Substitution: Electron-withdrawing groups (e.g., fluorine) at the ortho-position of the phenoxy ring can enhance D2 receptor affinity. Methoxy substitution, particularly at the ortho-position, can increase 5-HT2A affinity, leading to a more favorable atypical profile.

  • Piperazine Moiety: The unsubstituted piperazine nitrogen is crucial for interacting with an aspartate residue in the D2 receptor. Substitution on this nitrogen generally reduces activity.

  • Ethyl Linker: The two-carbon linker between the phenoxy oxygen and the piperazine nitrogen is generally optimal for potent D2 and 5-HT2A receptor binding.

Visualizations

Signaling Pathways

dopamine_d2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Antipsychotic Antipsychotic (Antagonist) Antipsychotic->D2R Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Response Altered Neuronal Excitability PKA->Neuronal_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway.

serotonin_5ht2a_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HTR2A Serotonin 5-HT2A Receptor Serotonin->HTR2A Antipsychotic Antipsychotic (Antagonist) Antipsychotic->HTR2A Gq Gq HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Modulation of Neuronal Activity PKC->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

antipsychotic_drug_discovery_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_lead_opt Lead Optimization Compound_Design Compound Design (SAR-driven) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (D2 & 5-HT2A Binding) Purification->Primary_Screening Secondary_Screening Secondary Screening (Functional Assays, e.g., GTPγS) Primary_Screening->Secondary_Screening Selectivity_Panel Selectivity Profiling (Off-target receptors) Secondary_Screening->Selectivity_Panel ADME In Vitro ADME/Tox Selectivity_Panel->ADME Efficacy_Models Efficacy Models (e.g., Apomorphine Stereotypy) ADME->Efficacy_Models Side_Effect_Models Side Effect Models (e.g., Catalepsy) Efficacy_Models->Side_Effect_Models PK_Studies Pharmacokinetic Studies Side_Effect_Models->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization Lead_Optimization->Compound_Design Iterative Design Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Antipsychotic Drug Discovery Workflow.

References

Application of 1-(2-Phenoxyethyl)piperazine in radioprotective agent research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation (IR) exposure, whether from medical therapies, occupational hazards, or unforeseen nuclear events, poses a significant threat to human health by inducing cellular damage, particularly to DNA, which can lead to cell death, mutations, and carcinogenesis. The development of effective radioprotective agents to counteract these detrimental effects is a critical area of research. Among the various chemical scaffolds explored, piperazine derivatives, specifically those based on a 1-(2-hydroxyethyl)piperazine moiety, have emerged as a promising class of radioprotectors. These compounds are being investigated for their potential to shield healthy tissues from radiation damage, thereby improving the therapeutic index of radiotherapy and providing a valuable countermeasure in radiological emergencies.

This document provides a detailed overview of the application of these piperazine derivatives in radioprotective agent research. It summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the proposed signaling pathways and experimental workflows. While the initial topic of interest was 1-(2-Phenoxyethyl)piperazine, a thorough review of the current scientific literature reveals a significant focus on the radioprotective properties of 1-(2-hydroxyethyl)piperazine derivatives. This application note will therefore concentrate on the data available for these promising analogues.

Data Presentation

The radioprotective efficacy of novel 1-(2-hydroxyethyl)piperazine derivatives has been evaluated in various in vitro and in vivo models. The data consistently demonstrates their ability to mitigate radiation-induced damage, often with lower toxicity profiles compared to the current clinical standard, amifostine (WR-2721), and its active metabolite, WR-1065.

Table 1: In Vitro Radioprotective Efficacy of Lead Piperazine Derivatives
CompoundCell LineConcentration (µM)Radiation Dose (Gy)Outcome MeasureResultReference
Compound 6 MOLT-4100 & 200Not SpecifiedCell ViabilitySignificant radioprotective effects[1]
PBMCs100 & 200Not SpecifiedCell ViabilitySignificant radioprotective effects[1]
PBMCsNot SpecifiedNot SpecifiedDicentric ChromosomesNotable reduction[1]
Compound 3 PBMCsNot SpecifiedNot SpecifiedDicentric ChromosomesSignificant reduction[1]
Compound 8 Human CellsNot SpecifiedNot SpecifiedApoptosisProtection against radiation-induced apoptosis[2][3]
Human CellsNot SpecifiedNot SpecifiedCell SurvivalRadioprotective effect on cell survival[2][3]
Table 2: In Vivo Radioprotective Efficacy of a Lead Piperazine Derivative
CompoundAnimal ModelDoseRadiation Dose (Gy)Outcome MeasureResultReference
Compound 8 MiceNot SpecifiedWhole-body irradiation30-day SurvivalEnhanced survival (not statistically significant)[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of 1-(2-hydroxyethyl)piperazine derivatives as radioprotective agents.

Cell Culture and Maintenance
  • Cell Lines:

    • MOLT-4 (human lymphoblastic leukemia cell line)[1]

    • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors[1]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay
  • Objective: To determine the toxicity of the piperazine derivatives on human cell lines.

  • Method:

    • Seed cells (e.g., MOLT-4, PBMCs) in 96-well plates at a predetermined density.

    • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or flow cytometry with a viability stain (e.g., Propidium Iodide).

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Radioprotection Assay (Cell Viability)
  • Objective: To evaluate the ability of the compounds to protect cells from radiation-induced death.

  • Method:

    • Pre-treat cells with the piperazine derivatives at non-toxic concentrations (e.g., 100 µM and 200 µM) for a specific period before irradiation[1].

    • Expose the cells to a defined dose of gamma radiation using a suitable source (e.g., ⁶⁰Co or ¹³⁷Cs irradiator).

    • Continue to culture the cells for a post-irradiation period (e.g., 48 hours).

    • Measure cell viability using flow cytometry or other appropriate methods.

    • Compare the viability of compound-treated irradiated cells to untreated irradiated control cells.

Dicentric Chromosome Assay (DCA)
  • Objective: To quantify the radioprotective effect of the compounds by measuring the reduction in radiation-induced DNA damage (chromosome aberrations).[1]

  • Method:

    • Isolate PBMCs and pre-treat with the test compounds.

    • Irradiate the cells with a specific dose of gamma radiation.

    • Culture the cells for approximately 48 hours, adding a mitotic inhibitor (e.g., colcemid) for the final 24 hours to arrest cells in metaphase.

    • Harvest the cells, treat with a hypotonic solution, and fix with Carnoy's fixative.

    • Prepare chromosome spreads on microscope slides and stain with Giemsa.

    • Score the number of dicentric chromosomes per metaphase under a microscope.

    • The reduction factor (RF) is calculated as the number of dicentric chromosomes per cell in the test sample divided by the number in the irradiated control[1].

In Vivo Radioprotection Assay (Mouse Survival Study)
  • Objective: To assess the efficacy of the compounds in protecting whole organisms from lethal doses of radiation.

  • Method:

    • Use a suitable mouse strain (e.g., C57BL/6).

    • Administer the test compound (e.g., Compound 8) to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before irradiation[2][3].

    • Expose the mice to a lethal dose of whole-body gamma irradiation.

    • Monitor the mice for a period of 30 days and record survival rates.

    • Compare the survival of the treated group to that of the vehicle-treated irradiated control group.

Signaling Pathways and Workflows

Proposed Mechanism of Action

Research suggests that these piperazine derivatives may exert their radioprotective effects by modulating apoptosis signaling pathways. A key proposed mechanism is the interference with the interaction between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, they may inhibit PUMA (p53 upregulated modulator of apoptosis)-dependent apoptosis, a critical pathway in radiation-induced cell death.

G Proposed Radioprotective Mechanism of Piperazine Derivatives IR Ionizing Radiation DNA_Damage DNA Double Strand Breaks IR->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Upregulation p53->PUMA Bcl2 Bcl-2 Family (Anti-apoptotic) PUMA->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Piperazine Piperazine Derivative Piperazine->PUMA Inhibition

Caption: Inhibition of PUMA-mediated apoptosis by piperazine derivatives.

General Experimental Workflow for Screening Radioprotective Agents

The process of identifying and validating novel radioprotective agents involves a multi-step approach, starting from compound synthesis and progressing through in vitro and in vivo testing.

G Experimental Workflow for Radioprotector Screening Synthesis Synthesis of Piperazine Derivatives Cytotoxicity In Vitro Cytotoxicity Assay Synthesis->Cytotoxicity Radioprotection_vitro In Vitro Radioprotection Assay (Cell Viability, DCA) Cytotoxicity->Radioprotection_vitro Lead_ID Lead Compound Identification Radioprotection_vitro->Lead_ID Radioprotection_vivo In Vivo Radioprotection Assay (Mouse Survival) Lead_ID->Radioprotection_vivo Mechanism Mechanism of Action Studies Lead_ID->Mechanism Preclinical Preclinical Development Radioprotection_vivo->Preclinical Mechanism->Preclinical

Caption: Stepwise evaluation of novel radioprotective compounds.

Conclusion

Derivatives of 1-(2-hydroxyethyl)piperazine represent a promising avenue in the development of novel radioprotective agents.[1][2][3][4] Several compounds from this class have demonstrated significant radioprotective effects in preclinical models, coupled with favorable toxicity profiles when compared to existing agents like amifostine.[1] The proposed mechanism of action, involving the modulation of critical apoptotic pathways, provides a strong rationale for their further development. The protocols and workflows detailed in this document offer a comprehensive guide for researchers engaged in the screening and evaluation of these and other potential radioprotectors. Future research should focus on optimizing the lead compounds, further elucidating their mechanisms of action, and advancing the most promising candidates toward clinical evaluation.

References

Application Notes and Protocols for In-Vitro Assays of 1-(2-Phenoxyethyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro evaluation of 1-(2-Phenoxyethyl)piperazine and structurally related compounds. The protocols detailed below are based on established methodologies for assessing the biological activity of piperazine derivatives, focusing on their potential as antioxidants and as modulators of key central nervous system (CNS) receptors.

Introduction

This compound belongs to the diverse chemical class of piperazine derivatives, which are integral to numerous pharmacologically active agents. The versatile piperazine scaffold allows for a wide range of structural modifications, leading to compounds with activities spanning from anticancer and antimicrobial to antipsychotic and neuroprotective. The phenoxyethyl moiety suggests potential interactions with various biological targets, including CNS receptors and enzymes involved in oxidative stress. These notes outline protocols for investigating the cytotoxic, antioxidant, and receptor binding properties of this compound and its analogs.

Data Presentation: In-Vitro Biological Activities

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the in-vitro activities of structurally related piperazine and piperidine derivatives. This data serves as a valuable reference for anticipating the potential biological profile of this compound and for designing relevant experimental workflows.

Table 1: Cytotoxicity of Piperazine Derivatives in Human Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineAssayIC50 (µM)
Piperazine DerivativePCC¹SNU-475 (Liver)MTT6.98 ± 0.11[1]
Piperazine DerivativePCC¹SNU-423 (Liver)MTT7.76 ± 0.45[1]
Hydroxyethyl Piperazine(R)-2b²RPMI 8226 (Myeloma)MTT/Crystal VioletLow µM range[2]
PhenylpiperazineBS230³MCF7 (Breast)Not SpecifiedMore cytotoxic than Doxorubicin[3]

¹(2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone ²A hydroxyethyl piperazine-based σ receptor ligand ³3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide

Table 2: Antioxidant Activity of Piperazine Derivatives

Compound ClassSpecific CompoundAssayResult
1-(Phenoxyethyl)-piperazine1-[(4-methyl)-phenoxyethyl]-piperazineSOD ActivityIncreased SOD activity[4][5]
1-(Phenoxyethyl)-piperazine1-[(2,6-dimethyl)-phenoxyethyl]-piperazineSOD ActivityIncreased SOD activity[4][5]
1-(Phenoxyethyl)-piperazine1-[(4-methyl)-phenoxyethyl]-piperazineTotal Antioxidant Capacity (FRAP)Increased TAC[4][5]
PhenylpiperazineCompound 3e⁴DPPH ScavengingIC50 = 3.35 µM[6]
PhenylpiperazineCompound 6b⁵DPPH ScavengingIC50 = 3.72 µM[6]

⁴A sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative ⁵A sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative

Table 3: Receptor Binding Affinities of Structurally Related Compounds

Compound ClassSpecific CompoundReceptor TargetBinding Affinity (Ki, nM)
Phenoxyalkylpiperidine1a⁶Sigma-10.86
Phenoxyalkylpiperidine1b⁷Sigma-10.89
(2-methoxyphenyl)piperazineCompound 2a⁸5-HT1A0.12
(2-methoxyphenyl)piperazineCompound 2c⁸5-HT1A0.63
PhenylpiperazineCompound 6a⁹Dopamine D31.4 ± 0.21
PhenylpiperazineCompound 6a⁹Dopamine D2>400-fold lower than D3
Benzyl-aryl-piperazineCompound 12¹⁰Dopamine D237.5 ± 4.2

⁶N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine ⁷N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine ⁸cis-bicyclo[3.3.0]octane derivative ⁹4-thiophene-3-yl-benzamide N-phenylpiperazine derivative ¹⁰1-benzyl-4-(2-methoxyphenyl)piperazine

Experimental Protocols

The following are detailed protocols for key in-vitro assays to characterize the biological activity of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the in-vitro characterization of a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Receptor_Binding Receptor Binding Assays (Sigma, Dopamine, Serotonin) Cytotoxicity->Receptor_Binding Antioxidant Antioxidant Assays (e.g., DPPH, FRAP) Antioxidant->Receptor_Binding Signaling_Pathways Signaling Pathway Analysis (Western Blot, etc.) Receptor_Binding->Signaling_Pathways Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Topoisomerase) Enzyme_Inhibition->Signaling_Pathways Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Signaling_Pathways->Functional_Assays

General workflow for in-vitro characterization.

Protocol 1: Cell Viability (MTT) Assay

This assay determines the effect of the test compound on cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In-Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the free radical scavenging activity of the test compound.

Materials:

  • This compound (dissolved in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or control solution to 100 µL of DPPH solution. A blank containing only methanol and DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 3: Sigma-2 (σ2) Receptor Radioligand Binding Assay

This protocol determines the binding affinity of the test compound for the σ2 receptor.

Materials:

  • Rat liver membrane homogenate (source of σ2 receptors)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) as the radioligand

  • (+)-Pentazocine (to mask σ1 receptors)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Non-specific binding control (e.g., 10 µM Haloperidol)

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Reaction Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]-DTG (e.g., 3 nM), (+)-pentazocine (e.g., 300 nM), and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like Haloperidol.

  • Incubation: Add the membrane homogenate to initiate the binding reaction and incubate at room temperature for 120 minutes.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by piperazine derivatives.

Sigma-1 (σ1) Receptor Signaling

G Ligand σ1R Ligand (e.g., Phenoxyethylpiperazine) Sigma1R Sigma-1 Receptor (σ1R) (ER-Mitochondria) Ligand->Sigma1R BiP BiP/GRP78 Sigma1R->BiP dissociates IP3R IP3 Receptor Sigma1R->IP3R stabilizes Cell_Survival Cell Survival Sigma1R->Cell_Survival promotes Ca_ER Ca²⁺ (ER) IP3R->Ca_ER regulates Ca²⁺ release Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito uptake ROS ROS Production Ca_Mito->ROS modulates Apoptosis Apoptosis ROS->Apoptosis can induce

Simplified Sigma-1 Receptor Signaling.

Dopamine D2 Receptor Signaling

G Ligand D2R Ligand (e.g., Phenoxyethylpiperazine) D2R Dopamine D2 Receptor Ligand->D2R Gi Gi Protein D2R->Gi activates MAPK_Pathway MAPK Pathway D2R->MAPK_Pathway can modulate AC Adenylyl Cyclase Gi->AC inhibits Ion_Channels Ion Channels (K⁺, Ca²⁺) Gi->Ion_Channels modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ↓ activation Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Ion_Channels->Neuronal_Activity modulates

Dopamine D2 Receptor (Gi-coupled) Signaling.

Serotonin 5-HT1A Receptor Signaling

G Ligand 5-HT1A Ligand (e.g., Phenoxyethylpiperazine) HT1A Serotonin 5-HT1A Receptor Ligand->HT1A Gi Gi Protein HT1A->Gi activates ERK_Pathway ERK/MAPK Pathway HT1A->ERK_Pathway can activate AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK K⁺ Channel Gi->GIRK activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ↓ activation Neuronal_Hyperpolarization Neuronal Hyperpolarization GIRK->Neuronal_Hyperpolarization causes

Serotonin 5-HT1A Receptor (Gi-coupled) Signaling.

References

Application Notes and Protocols for the Analysis of 1-(2-Phenoxyethyl)piperazine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 1-(2-Phenoxyethyl)piperazine using High-Performance Liquid Chromatography (HPLC). The protocols are designed for implementation in research, quality control, and drug development settings.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique well-suited for the analysis of such compounds. This document outlines a proposed Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is based on established principles for the analysis of related piperazine derivatives.

Analytical Method Principle

The proposed method utilizes reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. The phenoxy group within the molecule contains a chromophore that allows for detection using an ultraviolet (UV) detector. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.

Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing Standard_Dissolve Dissolution in Diluent Standard->Standard_Dissolve Sample Sample Weighing Sample_Dissolve Dissolution in Diluent Sample->Sample_Dissolve Standard_Dilute Serial Dilution Standard_Dissolve->Standard_Dilute Sample_Filter Filtration (0.45 µm) Sample_Dissolve->Sample_Filter Autosampler Injection into HPLC Standard_Dilute->Autosampler Sample_Filter->Autosampler Column Chromatographic Separation (C18 Column) Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 1: General experimental workflow for HPLC analysis.

Proposed HPLC Method Parameters

The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters are based on methods for similar aromatic piperazine derivatives and may require optimization for specific applications.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes
Diluent Mobile Phase

Detailed Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in the desired ratio (e.g., 40:60 v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the expected sample range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute if necessary to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Set up the HPLC system with the specified column and chromatographic conditions.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the sample solution(s). It is recommended to bracket the sample injections with standard injections to monitor system stability.

  • Record the chromatograms and integrate the peak areas for this compound.

Data Analysis
  • Calibration Curve: Plot a graph of the peak area of the reference standard against its concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.

  • Quantification: Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

  • Assay Calculation: Determine the percentage purity or content of this compound in the original sample using the following formula:

    % Assay = (Concentration from curve (µg/mL) / Sample concentration (µg/mL)) * 100

Method Validation Parameters (Summary)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank or placebo at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery between 98.0% and 102.0% at different concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on signal-to-noise ratio (e.g., 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, pH, and column temperature.

Concluding Remarks

The proposed HPLC method provides a robust starting point for the quantitative analysis of this compound. Method optimization and full validation are essential steps before its implementation for routine analysis in a quality control environment. The provided protocols and parameters should be adapted as necessary to suit the specific laboratory equipment and analytical requirements.

Application Notes and Protocols: 1-(2-Phenoxyethyl)piperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, published examples of 1-(2-phenoxyethyl)piperazine as a reagent in multi-step organic synthesis are limited in readily available scientific literature. Therefore, these application notes and protocols are based on the well-established reactivity of the structurally and electronically similar analogue, 1-phenylpiperazine . The secondary amine of this compound is expected to exhibit comparable nucleophilic character, making these protocols highly relevant and adaptable.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance aqueous solubility and bioavailability of drug candidates. The secondary amine of this compound serves as a versatile nucleophilic handle, allowing for its incorporation into more complex molecular architectures. This makes it a valuable building block for the synthesis of novel compounds in drug discovery and development.

Applications in Organic Synthesis

This compound is primarily utilized as a nucleophile, reacting with various electrophiles to form new carbon-nitrogen bonds at the N4 position. The key applications involve:

  • N-Alkylation: Reaction with alkyl halides to introduce alkyl, benzyl, or other substituted aliphatic groups.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution with aryl halides to introduce aromatic or heteroaromatic rings.

  • Acylation and Sulfonylation: Reaction with acyl halides, sulfonyl halides, or anhydrides to form amides and sulfonamides, respectively. These functional groups are critical in many pharmacologically active molecules.

  • Reductive Amination: A one-pot reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products, avoiding the potential for over-alkylation.

These reactions enable the synthesis of a diverse range of derivatives with potential applications in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

Data Presentation: Representative Reactions

The following tables summarize typical reaction conditions and reported yields for reactions analogous to those that can be performed with this compound, based on studies with 1-phenylpiperazine derivatives.

Table 1: N-Alkylation of 1-Phenylpiperazine Derivatives with Alkyl Halides

EntryElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
14-Chlorobenzyl chlorideK₂CO₃DMFRoom Temp.378
2Alkyl BromideK₂CO₃Acetonitrile60-8012-24Not specified
31-BromobutaneK₂CO₃THFReflux12 (overnight)Not specified

Data adapted from studies on substituted 1-phenylpiperazines.[1]

Table 2: N-Acylation and Sulfonylation of 1-Phenylpiperazine Derivatives

EntryElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl ChlorideTriethylamineDCM0 to Room Temp.2High (not quantified)
2Benzenesulfonyl ChlorideTriethylamineDCM0 to Room Temp.2High (not quantified)
3Triflic AnhydrideTriethylamineDCM0 to Room Temp.1High (not quantified)

Data adapted from general procedures for acylation and sulfonylation of secondary amines.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol describes the reaction of this compound with an electrophilic alkyl halide in the presence of a mild base.

Materials:

  • This compound

  • Alkyl halide (e.g., 4-chlorobenzyl chloride) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask with stirring to create a suspension.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired N-alkylated product.[1]

Protocol 2: General Procedure for Reductive Amination with an Aldehyde

This protocol details a one-pot synthesis of N-alkylated derivatives via reductive amination, which is particularly useful for preventing over-alkylation.

Materials:

  • This compound

  • Aldehyde (e.g., cinnamaldehyde) (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight (approximately 12-18 hours). Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow reagents 1. Combine Reactants - this compound - Electrophile (e.g., Alkyl Halide) - Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., DMF) reaction 2. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS reagents->reaction workup 3. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup purification 4. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification product 5. Pure Product - Characterize (NMR, MS, etc.) purification->product

Caption: General experimental workflow for the synthesis of derivatives using this compound.

signaling_pathway cluster_cell Cancer Cell DNA Nuclear DNA Apoptosis Apoptosis DNA->Apoptosis DNA Damage Topoisomerase Topoisomerase II Topoisomerase->DNA Relaxes DNA supercoils Compound Phenylpiperazine Derivative (e.g., BS230) Compound->DNA Minor Groove Binding Compound->Topoisomerase Inhibition

References

Application Notes and Protocols: Biological Assays to Determine the Efficacy of 1-(2-Phenoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Phenoxyethyl)piperazine is a derivative of piperazine, a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][3] Many piperazine derivatives exhibit affinity for G-protein coupled receptors (GPCRs), such as adrenergic, serotonergic, and dopaminergic receptors.[4][5][6][7][8][9][10] This document provides detailed protocols for a panel of in vitro biological assays to characterize the efficacy of this compound and similar compounds. The assays are designed to determine the binding affinity and functional activity of the compound at key GPCR targets.

Key Biological Assays

The following assays are critical for evaluating the efficacy of this compound:

  • Radioligand Binding Assays: To determine the affinity of the compound for specific GPCRs. This is considered the gold standard for measuring ligand binding affinity.[11][12]

  • cAMP Accumulation Assays: To assess the functional activity of the compound on Gs and Gi-coupled receptors by measuring changes in the second messenger cyclic AMP (cAMP).[13][14][15][16][17]

  • Phospho-ERK1/2 Assays: To evaluate the activation of the mitogen-activated protein kinase (MAPK) pathway, a common downstream signaling cascade for many GPCRs.[18][19][20][21][22]

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKi (nM)
α1A-Adrenergic[3H]-PrazosinData
α2A-Adrenergic[3H]-ClonidineData
Dopamine D2[3H]-SpiperoneData
Serotonin 5-HT1A[3H]-8-OH-DPATData
Serotonin 5-HT2A[3H]-KetanserinData

Table 2: Functional Activity of this compound at Gs-Coupled Receptors

Receptor SubtypeAssay TypeAgonistEC50 (nM)% Max Response
β2-AdrenergiccAMP AccumulationIsoproterenolDataData

Table 3: Functional Activity of this compound at Gi-Coupled Receptors

Receptor SubtypeAssay TypeAgonistIC50 (nM)% Inhibition
α2A-AdrenergiccAMP AccumulationUK 14,304DataData
Dopamine D2cAMP AccumulationQuinpiroleDataData
Serotonin 5-HT1AcAMP Accumulation8-OH-DPATDataData

Table 4: ERK1/2 Phosphorylation in Response to this compound

Cell Line (Receptor)AgonistEC50 (nM)% Max Phosphorylation
HEK293 (α1A-Adrenergic)PhenylephrineDataData
CHO-K1 (5-HT2A)SerotoninDataData

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a target receptor by measuring its ability to displace a specific radioligand.[11][23][24][25]

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Filter-Mate Harvester

  • Scintillation cocktail

  • MicroBeta counter

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a non-specific ligand (for non-specific binding) or this compound dilution.

    • 50 µL of the specific radioligand at a concentration close to its Kd.

    • 150 µL of the cell membrane preparation (3-120 µg protein).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[23]

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[24]

  • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[23]

  • Dry the filters for 30 minutes at 50°C.

  • Add scintillation cocktail to the filters and count the radioactivity using a MicroBeta counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Ligand Dilutions add_reagents Add Reagents to Plate prep_ligand->add_reagents prep_membranes Prepare Membranes prep_membranes->add_reagents incubate Incubate add_reagents->incubate filtrate Filtrate & Wash incubate->filtrate count Count Radioactivity filtrate->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This protocol measures the ability of this compound to modulate the production of intracellular cAMP, indicating its functional activity at Gs or Gi-coupled receptors.[13][14][15][16][17]

Materials:

  • Cells expressing the target Gs or Gi-coupled receptor

  • This compound

  • Forskolin (for Gi-coupled receptors)

  • Reference agonist

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or bioluminescence-based)

  • Cell lysis buffer

  • 384-well white opaque plates

Protocol for Gs-coupled receptors:

  • Seed cells in a 384-well plate and grow to confluence.

  • Replace the culture medium with stimulation buffer and incubate for 30 minutes.

  • Add serial dilutions of this compound or a reference agonist.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Plot the cAMP concentration against the compound concentration to determine the EC50.

Protocol for Gi-coupled receptors:

  • Follow steps 1 and 2 as for Gs-coupled receptors.

  • Add serial dilutions of this compound.

  • Add a fixed concentration of forskolin (to stimulate cAMP production).

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure cAMP levels.

  • Plot the inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the IC50.

cluster_gs Gs-coupled Receptor Pathway cluster_gi Gi-coupled Receptor Pathway Gs_Agonist Agonist Gs_Receptor Gs-GPCR Gs_Agonist->Gs_Receptor Gs_G Gs Protein Gs_Receptor->Gs_G Gs_AC Adenylyl Cyclase Gs_G->Gs_AC Activates Gs_cAMP cAMP Gs_AC->Gs_cAMP Converts Gs_ATP ATP Gs_ATP->Gs_AC Gs_PKA PKA Activation Gs_cAMP->Gs_PKA Gi_Agonist Agonist Gi_Receptor Gi-GPCR Gi_Agonist->Gi_Receptor Gi_G Gi Protein Gi_Receptor->Gi_G Gi_AC Adenylyl Cyclase Gi_G->Gi_AC Inhibits Gi_cAMP cAMP Gi_AC->Gi_cAMP cluster_gq Gq-coupled Receptor Pathway Gq_Agonist Agonist Gq_Receptor Gq-GPCR Gq_Agonist->Gq_Receptor Gq_G Gq Protein Gq_Receptor->Gq_G Gq_PLC PLC Gq_G->Gq_PLC Activates Gq_DAG DAG Gq_PLC->Gq_DAG Gq_IP3 IP3 Gq_PLC->Gq_IP3 Gq_PIP2 PIP2 Gq_PIP2->Gq_PLC Gq_PKC PKC Gq_DAG->Gq_PKC Gq_Raf Raf Gq_PKC->Gq_Raf Gq_MEK MEK Gq_Raf->Gq_MEK Gq_ERK ERK1/2 Gq_MEK->Gq_ERK Gq_pERK p-ERK1/2 Gq_ERK->Gq_pERK Phosphorylates

References

Application Notes and Protocols: The Use of 1-(2-Phenoxyethyl)piperazine and its Derivatives in G-Protein Coupled Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(2-Phenoxyethyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of ligands targeting G-protein coupled receptors (GPCRs). This structural motif is particularly prominent in compounds designed to interact with serotonergic and adrenergic receptors, which are critical targets for therapeutic intervention in neuropsychiatric and cardiovascular disorders. The versatility of the this compound core allows for systematic chemical modifications, enabling the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and functional activity. These application notes provide an overview of the utility of this scaffold, present key pharmacological data for representative derivatives, and offer detailed protocols for common experimental assays used to characterize these compounds.

Data Presentation: Pharmacological Profile of this compound Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (pA2) of several derivatives of this compound at key GPCR targets. This data highlights the influence of structural modifications on receptor interaction.

Compound IDStructureReceptorBinding Affinity (Ki, nM)Reference
1 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazineα1-adrenergic2.4[1]
2 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazineα1-adrenergic2.1[1]
3 Aripiprazole (contains a modified phenoxyethylpiperazine-like core)Dopamine D20.74 (D2L), 3.3 (D2S)[2]
4 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2
5 Triazoledione (metabolite of Nefazodone)5-HT1A25
6 Triazoledione (metabolite of Nefazodone)5-HT2A3.2
7 Triazoledione (metabolite of Nefazodone)α1-adrenergic4.8
8 Triazoledione (metabolite of Nefazodone)H12.8
Compound IDStructureReceptorFunctional AssayPotency (pA2)Reference
1 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazineα1-adrenergicInhibition of phenylephrine-induced contraction in isolated rat aorta8.807[1]
2 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazineα1-adrenergicInhibition of phenylephrine-induced contraction in isolated rat aorta8.441[1]

Signaling Pathways and Experimental Workflows

Gαi-Coupled 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor, a common target for arylpiperazine derivatives, primarily couples to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

G_alpha_i_signaling Ligand 5-HT1A Agonist (e.g., Arylpiperazine derivative) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gαiβγ Receptor->G_protein Activates G_alpha_i_GTP Gαi-GTP G_protein->G_alpha_i_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i_GTP->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal hyperpolarization) PKA->Cellular_Response Leads to

Caption: Gαi-coupled 5-HT1A receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for a specific GPCR.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target GPCR incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_radioligand Prepare radioligand solution (e.g., [3H]-8-OH-DPAT for 5-HT1A) prep_radioligand->incubation prep_test_compound Prepare serial dilutions of the test compound prep_test_compound->incubation filtration Separate bound from free radioligand via vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Generate competition curve and calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound derivative of interest.

  • Non-specific Binding Control: 10 µM 5-carboxamidotryptamine (5-CT).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold assay buffer.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the [³H]-8-OH-DPAT in assay buffer to a final concentration of ~0.5 nM.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-8-OH-DPAT, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL 10 µM 5-CT, 50 µL [³H]-8-OH-DPAT, 100 µL membrane suspension.

    • Competition Binding: 50 µL of each test compound dilution, 50 µL [³H]-8-OH-DPAT, 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

    • Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gαi-Coupled Receptors

Objective: To determine the functional potency (EC50) of a test compound as an agonist or antagonist at a Gαi-coupled receptor (e.g., 5-HT1A).

Materials:

  • Cells: HEK293 cells stably expressing the Gαi-coupled receptor of interest.

  • Assay Medium: Serum-free DMEM or HBSS.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay kits).

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Test Compound: this compound derivative.

  • Reference Agonist and Antagonist.

  • White, opaque 96- or 384-well microplates.

  • Plate reader compatible with the chosen cAMP detection technology.

Procedure:

  • Cell Plating:

    • Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Agonist Mode:

    • Replace the culture medium with assay medium and incubate for 30-60 minutes.

    • Add serial dilutions of the test compound to the wells.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells to stimulate cAMP production.

    • Incubate for 15-30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen kit.

  • Antagonist Mode:

    • Replace the culture medium with assay medium.

    • Add serial dilutions of the test compound and incubate for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (typically at its EC80 concentration).

    • Add a fixed concentration of forskolin.

    • Incubate for 15-30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels.

  • Data Analysis:

    • Agonist: Plot the cAMP levels (or % inhibition of forskolin-stimulated cAMP) against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • Antagonist: Plot the cAMP levels against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50. The pA2 value can be calculated using the Schild equation for competitive antagonists.

Protocol 3: Calcium Flux Functional Assay for Gαq-Coupled Receptors

Objective: To determine the functional potency (EC50) of a test compound at a Gαq-coupled receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the Gαq-coupled receptor of interest.

  • Calcium-sensitive dye: (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid: (optional, to prevent dye leakage).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound derivative.

  • Reference Agonist and Antagonist.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the cells into the microplate and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and optionally probenecid in assay buffer).

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Agonist Mode: Add serial dilutions of the test compound and immediately begin kinetic fluorescence readings for 1-3 minutes.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes before adding a fixed concentration of a reference agonist (at its EC80) and then immediately begin kinetic readings.

  • Data Analysis:

    • The change in fluorescence (maximum - baseline) is proportional to the increase in intracellular calcium.

    • Plot the fluorescence change against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

References

1-(2-Phenoxyethyl)piperazine: A Potential Antioxidant Agent for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenoxyethyl)piperazine and its derivatives are emerging as a promising class of compounds with significant antioxidant potential. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability of this compound derivatives to modulate oxidative stress suggests their potential therapeutic utility. These compounds have been observed to enhance the activity of endogenous antioxidant enzymes and exhibit direct radical scavenging properties, making them a compelling subject for further investigation in drug discovery and development.

Mechanism of Action

The antioxidant effects of this compound derivatives are multifaceted, involving both direct and indirect mechanisms.

  • Enzymatic Antioxidant System Enhancement: Studies have shown that certain derivatives can significantly increase the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD) and contribute to the Total Antioxidant Capacity (TAC).[1][2] SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating a key source of oxidative stress.

  • Radical Scavenging Activity: Like many phenolic compounds, the phenoxy group in these molecules can donate a hydrogen atom to neutralize free radicals, a mechanism central to their antioxidant effect. This has been demonstrated through various in vitro assays, including the DPPH and ABTS radical scavenging assays.

  • Modulation of Signaling Pathways: A potential mechanism for the antioxidant effects of piperazine derivatives involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those for antioxidant and detoxifying enzymes.

  • Mitochondrial Protection: Oxidative stress is closely linked to mitochondrial dysfunction. Antioxidants can help maintain the mitochondrial membrane potential, which is crucial for ATP production and overall cell health. By reducing the ROS load, this compound derivatives may indirectly protect mitochondria from oxidative damage.

Data Presentation

The antioxidant activities of various this compound derivatives have been quantified using several standard assays. The following tables summarize the available data.

Table 1: Effect of this compound Derivatives on Antioxidant Enzyme Activity and Total Antioxidant Capacity (TAC)

CompoundConcentration (mol/L)Effect on SOD Activity (% of original)Effect on CAT ActivityEffect on FRAP Value (% of original)Reference
1-[(4-methyl)-phenoxyethyl]-piperazine 10⁻⁵~140Decreased (insignificant)195[3][4]
10⁻⁶~140Decreased (insignificant)160[3][4]
1-[(2,6-dimethyl)-phenoxyethyl]-piperazine 10⁻⁷~168Decreased109-206[3][4]
10⁻⁵~120Decreased109-206[3][4]
1-[(3-methyl-4-chloro)-phenoxyethyl]-piperazine 10⁻⁵~140Decreased~136[3][4]
10⁻⁷~140Decreased~33[3][4]

Note: The study cited indicates that while some derivatives increased SOD activity, all tested compounds in that particular study showed a decrease in CAT activity.[3][4]

Table 2: Radical Scavenging Activity of Piperazine Derivatives (IC₅₀ values)

Compound Derivative TypeAssayIC₅₀ (µmol/L)Reference
Xanthine-substituted piperazine (Compound 3c) DPPH189.42[1]
ABTS3.45[1]
Xanthine-substituted piperazine (Compound 3a) DPPH371.97[1]
ABTS55.87[1]
Xanthine-substituted piperazine (Compound 3f) DPPH420.57[1]
ABTS41.04[1]
BHT (Standard) DPPH113.17[1]
ABTS26.29[1]

Note: The compounds in Table 2 are not direct this compound derivatives but are included to provide a comparative context for the antioxidant potential of the broader piperazine class of compounds.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

Ferric Reducing Ability of Plasma (FRAP) Assay

This assay measures the antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Standard Curve Preparation: Prepare a series of ferrous sulfate standards of known concentrations.

  • Assay:

    • Add a small volume of the test sample or standard to a microplate well.

    • Add the FRAP reagent to the well and mix.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 593 nm after a specified time (e.g., 4-6 minutes).

  • Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve.

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase).

Materials:

  • Sample (cell lysate, tissue homogenate)

  • WST-1 or similar tetrazolium salt solution

  • Enzyme working solution (containing xanthine oxidase)

  • Reaction buffer

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

  • Assay:

    • Add the sample to a microplate well.

    • Add the WST-1 solution to each well.

    • Initiate the reaction by adding the enzyme working solution.

    • Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. A standard curve can be generated using purified SOD.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

Materials:

  • Sample (cell lysate, tissue homogenate)

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer capable of measuring UV absorbance

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in phosphate buffer.

  • Assay:

    • Add the sample to a quartz cuvette containing phosphate buffer.

    • Initiate the reaction by adding a known concentration of H₂O₂.

    • Immediately measure the decrease in absorbance at 240 nm over time.

  • Calculation: The catalase activity is calculated from the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

  • DPPH solution in methanol or ethanol

  • Test compound dissolved in a suitable solvent

  • Ascorbic acid or Trolox as a positive control

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to an absorbance of ~1.0 at 517 nm.

  • Assay:

    • Add a specific volume of the test compound at various concentrations to microplate wells.

    • Add the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Materials:

  • ABTS solution

  • Potassium persulfate

  • Test compound

  • Trolox as a standard

  • Microplate reader or spectrophotometer

Procedure:

  • Generation of ABTS•⁺: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the test compound or Trolox standard at various concentrations to microplate wells.

    • Add the diluted ABTS•⁺ solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Signaling Pathways and Experimental Workflows

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PE_Piperazine This compound PE_Piperazine->Keap1_Nrf2 may promote dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation (basal state) Ub Ubiquitin Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Keap1_Nrf2 Ubiquitination sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE binds Antioxidant_Genes Transcription of Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes

Caption: Nrf2 signaling pathway activation by oxidative stress.

Antioxidant_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_prep Assay Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Test_Compound This compound (in solution) Mix Mix Sample/Control with Reagent Test_Compound->Mix Positive_Control Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Positive_Control->Mix Reagent Radical Solution (DPPH or ABTS•⁺) or Enzyme/Substrate Mix Reagent->Mix Incubate Incubate (specific time and temperature) Mix->Incubate Spectro Measure Absorbance (at specific wavelength) Incubate->Spectro Calculate Calculate % Inhibition or Compare to Standard Curve Spectro->Calculate IC50_TEAC Determine IC₅₀ or TEAC Value Calculate->IC50_TEAC

Caption: General workflow for in vitro antioxidant capacity assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Phenoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Phenoxyethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during this synthetic process, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most prevalent method is the direct N-alkylation of piperazine with a suitable 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide or chloride, in the presence of a base.[1][2] This is a straightforward and widely used nucleophilic substitution reaction.[3]

Q2: Why is controlling the stoichiometry crucial in this synthesis? Piperazine has two reactive secondary amine groups.[1][4] Without careful control, the reaction can lead to the formation of a significant amount of the 1,4-disubstituted byproduct, 1,4-bis(2-phenoxyethyl)piperazine.[1] Precise control of stoichiometry, often by using a large excess of piperazine, helps to statistically favor the desired mono-alkylation.[2][4]

Q3: What is the role of the base in this reaction and how do I choose one? A base is used to neutralize the hydrogen halide (e.g., HCl or HBr) formed during the reaction.[1] This prevents the protonation of the piperazine, which would render it non-nucleophilic. Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred as they are less likely to deprotonate the mono-substituted product, thereby minimizing the formation of the di-substituted byproduct.[1] Stronger bases may accelerate the desired reaction but can also increase side reactions.

Q4: How does reaction temperature affect the yield and purity? Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] However, high temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[5] It is critical to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance and stop the reaction when the concentration of the mono-substituted product is at its maximum.[5]

Q5: My final product is highly water-soluble and difficult to extract. What can I do? The product can form a salt, making it highly soluble in the aqueous phase during work-up.[2] To extract it into an organic layer, the aqueous phase must be basified, typically to a pH of 9.5-12, using a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[2] This deprotonates the piperazine nitrogen, converting the salt into its free base form, which is more soluble in organic solvents.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-alkylated Product 1. Di-alkylation: The primary side reaction where both piperazine nitrogens are alkylated.[1] 2. Quaternary Salt Formation: Over-alkylation on the same nitrogen can form water-soluble quaternary ammonium salts.[1][6] 3. Suboptimal Conditions: Incorrect temperature, reaction time, or choice of base.[1] 4. Poor Reagent Solubility: Reagents may not be fully dissolved in the chosen solvent.[2]1. Control Stoichiometry: Use a large excess (5-10 fold) of piperazine relative to the 2-phenoxyethyl halide.[4][5] 2. Use a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine, to block one amine. The protecting group is removed in a subsequent step.[1][2][6] 3. In-situ Monohydrochloride Formation: React piperazine with piperazine dihydrochloride to form the monohydrochloride salt in situ, effectively protecting one nitrogen.[1][7] 4. Optimize Conditions: Systematically vary temperature, time, and base to find the optimal conditions for your specific setup.[1] 5. Change Solvent: If solubility is an issue, switch to a more suitable solvent like Dimethylformamide (DMF).[2]
Significant Di-substituted Byproduct 1. Incorrect Stoichiometry: Molar ratio of piperazine to alkylating agent is too low.[2] 2. High Reactivity of Mono-substituted Product: The first alkylation can sometimes activate the second nitrogen. 3. Harsh Reaction Conditions: High temperatures or long reaction times favor di-substitution.[5]1. Increase Piperazine Excess: Use a larger excess of piperazine.[5] 2. Slow Addition: Add the 2-phenoxyethyl halide dropwise at a lower temperature to maintain a low concentration relative to piperazine.[5] 3. Monitor Reaction: Use TLC or LC-MS to stop the reaction before significant di-substitution occurs.[5]
Difficult Purification 1. Product is an Oil: The product may not crystallize due to residual solvent or impurities.[8] 2. Co-elution in Chromatography: The product and impurities have similar polarity.[8] 3. Streaking on TLC/Column: The basic piperazine nitrogen interacts strongly with the acidic silica gel.[8]1. High Vacuum: Ensure all solvents are removed under high vacuum. If still an oil, proceed with column chromatography.[8] 2. Optimize Chromatography: Test different solvent systems (eluents) to find one that provides better separation. A gradient elution may be required.[8] 3. Modify Eluent: Add a small amount (~0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent to improve the peak shape during column chromatography.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and logical steps for troubleshooting and executing the synthesis.

G Reactants Piperazine + 2-Phenoxyethyl Halide Product This compound (Desired Product) Reactants->Product Mono-alkylation (Desired Pathway) Side_Product 1,4-bis(2-Phenoxyethyl)piperazine (Di-alkylation Byproduct) Product->Side_Product Second Alkylation (Side Reaction) Quat_Salt Quaternary Ammonium Salt (Over-alkylation Byproduct) Product->Quat_Salt Further Alkylation (Side Reaction) G start Low Yield? check_sm Starting Material Remaining? start->check_sm check_dialk Di-alkylation Byproduct Present? check_sm->check_dialk No sol_sm Increase Temperature/Time Or Change Solvent check_sm->sol_sm Yes check_extract Aqueous Layer Shows Product? check_dialk->check_extract No sol_dialk Use Excess Piperazine Or Add Alkyl Halide Slowly Or Use Protecting Group check_dialk->sol_dialk Yes sol_extract Basify Aqueous Layer (pH 9.5-12) Before Extraction check_extract->sol_extract Yes end Yield Optimized check_extract->end No sol_sm->end sol_dialk->end sol_extract->end G A Reactant Preparation (e.g., In-situ Salt Formation) B Alkylation Reaction (Piperazine + Phenoxyethyl Halide) A->B Step 1 C Reaction Work-up (Quench, Basify, Extract) B->C Step 2 D Purification (e.g., Column Chromatography) C->D Step 3 E Final Product (Characterization & Analysis) D->E Step 4

References

Technical Support Center: Overcoming Solubility Challenges of 1-(2-Phenoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2-Phenoxyethyl)piperazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: this compound possesses a relatively nonpolar phenoxyethyl group and a piperazine ring. The piperazine moiety has two nitrogen atoms, making the molecule a weak base. In neutral water, the compound exists predominantly in its non-ionized, free base form, which has limited ability to interact with polar water molecules, leading to poor aqueous solubility.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often most effective approach is pH adjustment. As a basic compound, the solubility of this compound is highly dependent on pH. Lowering the pH of the aqueous solution will lead to the protonation of the piperazine nitrogens, forming a more soluble salt.[1][2]

Q3: I've tried adjusting the pH, but I'm still facing solubility issues or my experimental conditions are pH-sensitive. What are my other options?

A3: If pH adjustment is insufficient or not viable, several other techniques can be employed, either alone or in combination. These include the use of co-solvents, complexation with cyclodextrins, and the preparation of solid dispersions.[3][4][5]

Q4: How do co-solvents improve the solubility of my compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This more favorable environment can better solvate the nonpolar regions of this compound, thereby increasing its solubility.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

Q5: What are cyclodextrins and how do they work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7][8] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes. This complexation shields the hydrophobic part of the guest molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.[6][9][10]

Q6: When should I consider using advanced techniques like solid dispersions?

A6: Solid dispersions are a formulation strategy where the poorly soluble drug is dispersed in a hydrophilic carrier matrix. This can enhance the dissolution rate and apparent solubility.[11] This technique is particularly useful when developing solid dosage forms for oral administration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of a DMSO stock solution into aqueous buffer. The compound is crashing out of solution due to the significant change in solvent polarity.1. Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound. 2. Increase the co-solvent concentration: If the experimental system allows, increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer. 3. Use a solubilizing excipient: Incorporate a solubilizing agent, such as a cyclodextrin, into the aqueous buffer before adding the compound stock.
Inconsistent results in biological assays. Poor solubility can lead to variable concentrations of the active compound, resulting in inconsistent biological effects.1. Confirm solubility under assay conditions: Perform a solubility assessment in the final assay buffer. 2. Filter solutions: After preparation, filter the solution through a 0.22 µm filter to remove any undissolved particles before use in assays.
Difficulty preparing a concentrated aqueous stock solution. The intrinsic aqueous solubility of the free base is very low.1. Prepare an acidic stock solution: Dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl) to form the soluble salt. This can then be further diluted into the final buffer, being mindful of the final pH. 2. Utilize a co-solvent system: Prepare the stock solution in a mixture of water and a water-miscible organic solvent.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound and to prepare a saturated solution at a target pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the suspensions to settle.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility (in mg/mL or mM) as a function of pH.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To evaluate the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • Ethanol (or other suitable co-solvent like propylene glycol or PEG 400)

  • Stir plate and stir bars

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v ethanol in water).

  • Add an excess amount of this compound to a known volume of each co-solvent mixture.

  • Follow steps 3-7 from Protocol 1.

  • Plot the solubility as a function of the co-solvent percentage.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

Objective: To assess the ability of a cyclodextrin to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Stir plate and stir bars

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Follow steps 3-7 from Protocol 1.

  • Plot the solubility of this compound as a function of the HP-β-CD concentration. This is known as a phase solubility diagram.

Quantitative Data Summary

Table 1: Illustrative Solubility of this compound at Different pH Values

pHEstimated Solubility (mg/mL)
2.0> 50
4.025.5
6.05.2
7.40.8
8.00.3
Note: These are example values to illustrate the pH-dependent solubility trend. Actual values must be determined experimentally.

Table 2: Illustrative Solubility of this compound in Ethanol/Water Co-solvent Systems

Ethanol (% v/v)Estimated Solubility (mg/mL)
00.8 (at pH 7.4)
102.5
207.1
3015.8
4032.4
Note: These are example values. The actual solubility will depend on the specific co-solvent and temperature.

Table 3: Illustrative Solubility of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

HP-β-CD (% w/v)Estimated Solubility (mg/mL)
00.8 (in water at pH 7.4)
12.1
23.5
58.2
1015.9
Note: These are hypothetical values to demonstrate the effect of cyclodextrin complexation.

Visualizations

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Tier 1: pH Adjustment cluster_2 Tier 2: Co-solvents & Complexation cluster_3 Tier 3: Advanced Formulation cluster_4 Resolution start Poor Solubility of This compound ph_adjust Adjust pH to acidic range (e.g., pH 4-6) start->ph_adjust ph_check Solubility Sufficient? ph_adjust->ph_check cosolvent Add Co-solvent (e.g., Ethanol, PEG) ph_check->cosolvent No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) ph_check->cyclodextrin No end Optimized Soluble Formulation ph_check->end Yes tier2_check Solubility Sufficient? cosolvent->tier2_check cyclodextrin->tier2_check solid_dispersion Solid Dispersion tier2_check->solid_dispersion No tier2_check->end Yes solid_dispersion->end

Caption: Troubleshooting workflow for solubility enhancement.

Cyclodextrin_Mechanism cluster_0 Mechanism of Cyclodextrin-Mediated Solubilization cluster_1 Aqueous Environment compound Poorly Soluble Compound (this compound) complex Soluble Inclusion Complex compound->complex + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Encapsulation by cyclodextrin to form a soluble complex.

References

Technical Support Center: Optimization of N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of piperazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of piperazine in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Yield Weak Base Use a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used.[1]
Poor Solubility of Reagents Switch to a more polar aprotic solvent like dimethylformamide (DMF) to ensure all reagents are fully dissolved.[1]
Low Reaction Temperature Many N-alkylation reactions require heating. Consider increasing the temperature to 60-80 °C and monitor the reaction's progress.[1]
Inactive Alkylating Agent Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. The addition of catalytic potassium iodide can also improve the reactivity of alkyl bromides or chlorides.[2]
Formation of Di-alkylated Byproduct Incorrect Stoichiometry Use an excess of piperazine relative to the alkylating agent to favor mono-alkylation.[1][3]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1][3]
Unprotected Piperazine For optimal control and to ensure mono-alkylation, use a mono-protected piperazine such as N-Boc-piperazine or N-acetylpiperazine.[1][3][4]
Reaction Stalls (Incomplete Conversion) Reversible Reaction Equilibrium Ensure the acid byproduct generated during the reaction is effectively neutralized by using a sufficient amount of base (at least 1.5-2.0 equivalents).[1]
Catalyst Poisoning (if applicable) Use high-purity, anhydrous reagents and solvents to avoid inhibiting any catalyst present.[1]
Side Reactions / Product Decomposition Unstable Reactants or Products Lower the reaction temperature and closely monitor the reaction's progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.[1]
Product is Highly Water-Soluble Formation of a Salt During work-up, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents.[1]
Poor Reproducibility Sensitivity to Trace Impurities Use high-purity reagents and anhydrous solvents.[1]
Inconsistent Inert Atmosphere Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of piperazine?

A1: The two most common methods for N-alkylation of piperazine are:

  • Direct Alkylation: This involves reacting piperazine with an alkyl halide in the presence of a base. It is a straightforward and widely used technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB). This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Controlling selectivity is a common challenge. Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine, blocks one nitrogen atom, directing alkylation to the other. The protecting group can be removed after the reaction.[1][3][4]

  • Control Stoichiometry: Using an excess of piperazine relative to the alkylating agent increases the probability that the alkylating agent will react with an unsubstituted piperazine.[1][3]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[1][3]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. Sodium tert-butoxide (NaOtBu) is also commonly used. It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility is often due to the formation of a salt. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This converts the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-N-Alkylation

Alkylating AgentPiperazine SourceBaseSolventTemperature (°C)Yield (%)Reference
n-Butyl bromideN-AcetylpiperazineK₂CO₃THFReflux88[5]
n-Hexyl bromideN-AcetylpiperazineK₂CO₃THFReflux90[5]
n-Octyl bromideN-AcetylpiperazineK₂CO₃THFReflux71[5]
n-Dodecyl bromideN-AcetylpiperazineK₂CO₃THFReflux79[5]
Alkyl Bromide1-(4-bromophenyl)piperazineK₂CO₃ (2.0 eq)MeCN60-80Not specified[1]
1-BromobutaneN-AcetylpiperazineK₂CO₃ (1.25 eq)THFRefluxNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for Direct Mono-N-Alkylation of a Substituted Piperazine

Materials:

  • Substituted Piperazine (e.g., 1-(4-bromophenyl)piperazine) (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add the substituted piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: Mono-N-Alkylation using a Protected Piperazine (N-Acetylpiperazine)

Materials:

  • N-Acetylpiperazine (1.0 eq)

  • 1-Bromobutane (1.25 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a mechanically stirred suspension of K₂CO₃ and N-Acetylpiperazine in dry THF, add 1-bromobutane.

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate in vacuo to obtain the N-butyl-N'-acetylpiperazine.

  • The acetyl group can then be hydrolyzed under acidic or basic conditions to yield the mono-N-butylpiperazine.[1][3]

Protocol 3: Reductive Amination for Mono-N-alkylation

Materials:

  • Mono-Boc-piperazine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve mono-Boc-piperazine and the desired aldehyde or ketone in a suitable solvent such as DCE or THF.

  • Add the reducing agent, sodium triacetoxyborohydride, portion-wise to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Proceed with Boc deprotection using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Visualizations

Troubleshooting_Workflow start Low or No Yield in N-Alkylation Reaction check_reagents Check Reagents & Conditions start->check_reagents check_base Is the base strong and anhydrous (e.g., K₂CO₃)? check_reagents->check_base Analyze check_solvent Are reagents soluble in the solvent? check_base->check_solvent Yes solution_base Use stronger, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) check_base->solution_base No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes solution_solvent Switch to a more polar aprotic solvent (e.g., DMF) check_solvent->solution_solvent No check_side_reactions Check for Side Reactions check_temp->check_side_reactions Yes solution_temp Increase reaction temperature (e.g., 60-80 °C) check_temp->solution_temp No di_alkylation Is di-alkylation observed? check_side_reactions->di_alkylation solution_di_alkylation Control stoichiometry (excess piperazine) Slowly add alkylating agent Use mono-protected piperazine di_alkylation->solution_di_alkylation Yes Experimental_Workflow start Start: N-Alkylation of Piperazine choose_method Choose Method start->choose_method direct_alkylation Direct Alkylation choose_method->direct_alkylation Simple protected_piperazine Alkylation of Protected Piperazine choose_method->protected_piperazine Selective reductive_amination Reductive Amination choose_method->reductive_amination Alternative da_steps 1. Mix Piperazine, Base, Solvent 2. Slowly add Alkyl Halide 3. Heat and Monitor direct_alkylation->da_steps pp_steps 1. Protect Piperazine (e.g., Boc) 2. Alkylate unprotected Nitrogen 3. Deprotect protected_piperazine->pp_steps ra_steps 1. Mix Piperazine, Aldehyde/Ketone 2. Add Reducing Agent (STAB) 3. Stir to completion reductive_amination->ra_steps workup Work-up: Quench, Extract, Dry, Concentrate da_steps->workup pp_steps->workup ra_steps->workup purification Purification: Column Chromatography workup->purification product Final Product: N-alkylated Piperazine purification->product

References

Technical Support Center: Purification of 1-(2-Phenoxyethyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-(2-phenoxyethyl)piperazine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and its analogs?

A1: The most prevalent impurities include unreacted starting materials (e.g., piperazine, 1-(2-chloroethyl)phenoxy derivatives), and the 1,4-disubstituted piperazine byproduct. Depending on the synthetic route, byproducts from side reactions of the starting materials may also be present.[1]

Q2: How can I remove the 1,4-disubstituted piperazine byproduct?

A2: The 1,4-disubstituted byproduct is typically less polar than the desired monosubstituted product. This difference in polarity can be exploited for separation using column chromatography. A carefully optimized solvent system should elute the disubstituted byproduct before the desired monosubstituted product. Recrystallization can also be effective if a suitable solvent is identified that solubilizes one product more than the other.[1]

Q3: My product, a free base, is an oil and will not crystallize. How can I solidify it for easier handling and purification?

A3: Converting the basic piperazine product to its hydrochloride (HCl) salt is a common and effective method to obtain a solid. This is achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt often precipitates and can be collected by filtration, which can then be further purified by recrystallization.[1]

Q4: What are good starting solvent systems for silica gel column chromatography of N-substituted piperazines like this compound?

A4: A good starting point for silica gel column chromatography is a mixture of a non-polar and a polar solvent. Common choices include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol[1][2]

  • Petroleum Ether/Ethyl Acetate

The ratio of the solvents should be optimized based on the polarity of your specific product, as determined by Thin Layer Chromatography (TLC). For basic compounds that may streak or tail on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to the eluent can significantly improve separation.[1][3]

Q5: What are suitable solvents for recrystallizing my this compound product or its hydrochloride salt?

A5: The choice of recrystallization solvent is highly dependent on the specific analog. It is recommended to screen a range of solvents on a small scale. Commonly used solvents and solvent pairs for piperazine derivatives include:

  • Ethanol[1]

  • Isopropanol[1]

  • Methanol/Water[1]

  • Acetone/Water[1]

  • Ethanol/Ether

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Recovery After Purification Incomplete Reaction: The purification process cannot compensate for a low-yielding reaction.Monitor the reaction progress by TLC or LC-MS to ensure completion before workup.[1]
Product Loss During Extraction: Incorrect pH during aqueous workup can lead to the product remaining in the aqueous layer.Ensure the aqueous layer is basified to a pH > 9 before extracting the free base with an organic solvent.[1][2]
Irreversible Adsorption on Silica Gel: The basic piperazine nitrogen can bind strongly to the acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[1][3] Consider using a different stationary phase like basic or neutral alumina.[3]
Oily Product That Fails to Crystallize Presence of Residual Solvent or Impurities: These can inhibit crystal lattice formation.Ensure all solvents are thoroughly removed under high vacuum. If impurities are the cause, further purification by column chromatography may be necessary.[1] Convert the oily free base to its hydrochloride salt to induce crystallization.[1]
Streaking or Tailing of the Product on TLC/Column Chromatography Interaction with Acidic Silica Gel: The basic nitrogen of the piperazine interacts strongly with the acidic silanol groups on the silica surface.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent to improve the peak shape.[1][3] Use an alternative stationary phase like alumina.[3]
Co-elution of Product and Impurities Suboptimal Solvent System: The chosen eluent does not provide adequate separation.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a general method for separating the basic this compound from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the product salt.

  • Basification: Cool the aqueous layer in an ice bath and adjust the pH to >9 with a base such as 1M NaOH or saturated sodium bicarbonate solution. This will deprotonate the piperazine nitrogen, regenerating the free base.[1][2]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[1][2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Purification by Flash Column Chromatography

This protocol is adapted from a procedure for the purification of a close analog, 1-(2-phenylethyl)piperazine.[2]

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of dichloromethane/methanol) to find an eluent that provides good separation, with an Rf value for the product ideally between 0.2 and 0.4. If tailing is observed, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the product onto a small amount of silica gel.

  • Elution: Run the column with the optimized eluent system. A common gradient for piperazine derivatives starts with 100% dichloromethane and gradually increases the polarity by adding methanol. For strongly retained compounds, a final flush with a mixture containing a small percentage of triethylamine (e.g., Dichloromethane:Methanol:Triethylamine 90:9:1) can be used.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This protocol is useful when the free base is an oil or difficult to purify by chromatography.

  • Salt Formation: Dissolve the crude or partially purified oily free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). While stirring, add a solution of HCl in the same solvent (or in ether) dropwise until the mixture is acidic (test with pH paper). The hydrochloride salt should precipitate.[1]

  • Collection of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a small amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a methanol/water mixture) and heat until the solid dissolves completely.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature to allow for crystal formation. Further cooling in an ice bath can maximize the yield.

  • Collection of Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization

Purification TechniqueSolvent System ExamplesModifier (if needed)
Silica Gel Column Chromatography Dichloromethane/Methanol (gradient)[1][2]0.1-1% Triethylamine[1][3]
Hexanes/Ethyl Acetate (gradient)[1]1-2% Ammonia in Methanol[3]
Recrystallization (Free Base) Ethanol, Isopropanol-
Recrystallization (HCl Salt) Ethanol, Isopropanol, Methanol/Water, Acetone/Water[1]-

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Initial Cleanup Chromatography Column Chromatography Workup->Chromatography Further Purification Recrystallization Recrystallization Workup->Recrystallization Alternative Purification Pure Pure Product Chromatography->Pure Recrystallization->Pure Analysis Purity & Identity (NMR, LC-MS, HPLC) Pure->Analysis Troubleshooting_Tailing Start Tailing/Streaking on Silica Gel TLC/Column? Cause Cause: Strong interaction of basic piperazine with acidic silica gel Start->Cause Yes Solution1 Option 1: Add basic modifier to eluent (e.g., 0.1-1% Triethylamine) Cause->Solution1 Solution2 Option 2: Use alternative stationary phase (e.g., Alumina) Cause->Solution2 Result Improved Separation & Peak Shape Solution1->Result Solution2->Result Oily_Product_Troubleshooting Start Product is an oil and does not crystallize? CheckImpurity Are impurities present? Start->CheckImpurity Purify Purify further by column chromatography CheckImpurity->Purify Yes SaltFormation Convert to HCl salt to induce crystallization CheckImpurity->SaltFormation No Purify->SaltFormation Result Solid Product for Easier Handling SaltFormation->Result

References

Common side reactions in the synthesis of 1-(2-Phenoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(2-Phenoxyethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing this compound?

A1: The most prevalent side reaction is the formation of the 1,4-disubstituted byproduct, 1,4-bis(2-phenoxyethyl)piperazine . This occurs when the alkylating agent, 2-phenoxyethyl halide, reacts with both nitrogen atoms of the piperazine ring. Controlling the stoichiometry and reaction conditions is crucial to minimize this impurity.[1][2]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Several strategies can be employed to favor mono-alkylation:

  • Use of Excess Piperazine: Employing a large stoichiometric excess of piperazine (e.g., 5-10 equivalents) increases the statistical probability that the alkylating agent will react with an un-substituted piperazine molecule.[1][2][3]

  • Mono-protected Piperazine: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing the alkylation to the other. The protecting group is then removed in a subsequent step.[1][4]

  • In-situ Monohydrochloride Formation: Reacting equimolar amounts of piperazine and piperazine dihydrochloride in a suitable solvent like methanol generates piperazine monohydrochloride in situ. This effectively protects one of the amine groups, promoting mono-alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the 2-phenoxyethyl halide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]

Q3: What are other potential, less common, side reactions?

A3: Besides di-alkylation, other side reactions could include:

  • Quaternary Salt Formation: Over-alkylation on the same nitrogen can lead to the formation of a water-soluble quaternary ammonium salt, which can complicate purification.[1]

  • Elimination Reaction of the Alkylating Agent: Under strongly basic conditions and/or at elevated temperatures, 2-phenoxyethyl bromide may undergo an E2 elimination reaction to form phenyl vinyl ether. This is a general reactivity pattern for alkyl halides.

  • Decomposition: High reaction temperatures can lead to the decomposition of reagents and products, resulting in a complex mixture of impurities.[5]

Q4: My product seems to be stuck in the aqueous phase during work-up. How can I extract it?

A4: The protonated form of this compound is water-soluble. To extract it into an organic solvent, the aqueous layer must be basified to a pH of approximately 9.5-12 with a base like sodium hydroxide or potassium carbonate. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.[1][6]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low to No Yield of Desired Product 1. Ineffective base (e.g., too weak or not anhydrous).2. Low reaction temperature.3. Poor solubility of reagents.4. Reaction time is too short.1. Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).2. Increase the reaction temperature; many N-alkylation reactions require heating.3. Switch to a more polar aprotic solvent like DMF or acetonitrile.4. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Significant Amount of 1,4-bis(2-phenoxyethyl)piperazine Byproduct 1. Incorrect stoichiometry (insufficient excess of piperazine).2. Rapid addition of the alkylating agent.3. High reaction temperature favoring the thermodynamically stable di-substituted product.4. Prolonged reaction time after consumption of the alkylating agent.1. Increase the excess of piperazine to at least 5-10 equivalents.2. Add the 2-phenoxyethyl halide slowly using a dropping funnel.3. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.4. Monitor the reaction progress and stop it once the desired product is maximized.
Presence of Unreacted Starting Materials (Piperazine and/or 2-Phenoxyethyl Halide) 1. Insufficient reaction time or temperature.2. Inefficient removal during work-up.1. Ensure the reaction is run for the recommended time and at the optimal temperature.2. A thorough aqueous wash of the organic layer during extraction should remove most of the water-soluble piperazine. Unreacted 2-phenoxyethyl halide can be removed by column chromatography.
Formation of a Complex Mixture of Impurities 1. High reaction temperature leading to decomposition.2. Unstable alkylating agent or product under the reaction conditions.1. Lower the reaction temperature.2. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.

Quantitative Data Summary

The ratio of mono- to di-substituted product is highly dependent on the reaction strategy and stoichiometry. The following table provides a conceptual summary of expected outcomes.

Synthesis StrategyPiperazine:Alkylating Agent RatioExpected Mono-alkylation SelectivityRelative Yield of this compoundRelative Yield of 1,4-bis(2-phenoxyethyl)piperazine
Direct Alkylation1:1LowLow to ModerateHigh
Direct Alkylation (Excess Piperazine)5:1Moderate to HighHighLow
Direct Alkylation (Large Excess Piperazine)10:1HighHighVery Low
Mono-Boc-Piperazine Route1:1.1 (Boc-piperazine:Alkylating Agent)Very HighHigh (after deprotection)Negligible

Experimental Protocols

Protocol 1: Direct Alkylation Using Excess Piperazine

This protocol is a representative procedure based on the direct N-alkylation of piperazine.

Materials:

  • Piperazine (anhydrous, 10 eq.)

  • 2-Phenoxyethyl bromide (1 eq.)

  • Potassium carbonate (anhydrous, 2 eq.)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add anhydrous piperazine (10 eq.) and anhydrous potassium carbonate (2 eq.).

  • Add anhydrous acetonitrile and stir the suspension at room temperature.

  • Slowly add a solution of 2-phenoxyethyl bromide (1 eq.) in acetonitrile to the reaction mixture over 1 hour.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts and excess piperazine.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Alkylation of Mono-Boc-Piperazine

This method offers higher selectivity for the mono-alkylated product.

Materials:

  • N-Boc-piperazine (1 eq.)

  • 2-Phenoxyethyl bromide (1.1 eq.)

  • Potassium carbonate (anhydrous, 1.5 eq.)

  • Acetonitrile or DMF (anhydrous)

  • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

Procedure: Step 1: Alkylation

  • In a reaction flask, combine N-Boc-piperazine (1 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous acetonitrile or DMF.

  • Add 2-phenoxyethyl bromide (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter off the base and evaporate the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate), separate the organic layer, dry, and concentrate to obtain the Boc-protected product.

Step 2: Deprotection

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Basify the residue with a suitable base and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to obtain this compound.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_yield Reaction Complete. Low Yield? start->check_yield check_byproduct Significant Di-substituted Byproduct? check_yield->check_byproduct No solution_yield Troubleshoot Low Yield: - Check base activity - Increase temperature - Change solvent - Increase reaction time check_yield->solution_yield Yes check_starting_material Unreacted Starting Material? check_byproduct->check_starting_material No solution_byproduct Minimize Di-substitution: - Increase piperazine excess - Slow addition of alkylating agent - Lower reaction temperature - Use mono-protected piperazine check_byproduct->solution_byproduct Yes solution_starting_material Address Unreacted SM: - Increase reaction time/temp - Improve purification method check_starting_material->solution_starting_material Yes purify Purify Product (Column Chromatography) check_starting_material->purify No solution_yield->start solution_byproduct->start solution_starting_material->start end Pure Product purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Stability testing of 1-(2-Phenoxyethyl)piperazine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-(2-Phenoxyethyl)piperazine under various storage conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from moisture and light.[1] For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) is also advised.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent chemical degradation.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the structure of this compound, the primary degradation pathways are likely to be:

  • Oxidation: The piperazine ring and the tertiary amine are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[2]

  • Hydrolysis: The ether linkage in the phenoxyethyl group could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding phenol and 1-(2-hydroxyethyl)piperazine.

  • Photodegradation: Aromatic compounds and amines can be sensitive to light, leading to the formation of colored degradants.[3]

Q4: How does the stability of this compound compare to other piperazine derivatives?

A4: Studies on synthetic piperazines have shown that phenylpiperazines can be less stable than benzylpiperazines, particularly when stored at room temperature in solution.[1] It is crucial to avoid prolonged storage at room temperature to minimize degradation.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Discoloration of the compound (e.g., turning yellow or brown) Oxidation or photodegradation.Store the compound in a light-resistant, tightly sealed container under an inert atmosphere. For solutions, prepare them fresh and protect them from light.
Inconsistent analytical results (e.g., variable peak areas in HPLC) Degradation of the compound in solution or on the benchtop.Prepare solutions fresh daily and keep them in an autosampler at a controlled, cool temperature. Verify the stability of the compound in the chosen solvent.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Low assay value for the pure compound The compound may have degraded due to improper storage or handling.Re-test a freshly opened container of the compound. If the issue persists, obtain a new, certified batch of the material.

Data Presentation: Stability under Stressed Conditions (Hypothetical Data)

The following tables represent hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Thermal and Humidity Stress

ConditionTime (weeks)Assay (%)Total Impurities (%)
40°C / 75% RH199.20.8
298.51.5
497.12.9
60°C198.81.2
297.62.4
495.34.7

Table 2: Photostability (ICH Q1B Option 2)

ConditionDurationAssay (%)Total Impurities (%)
Cool white fluorescent light (1.2 million lux hours)10 days99.01.0
Near UV light (200 watt hours/square meter)10 days98.81.2

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 48 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 48 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 7 days.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Evaluation HPLC->Data

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_degradation Potential Degradation Pathways Parent This compound Oxidation Oxidative Products (e.g., N-oxides) Parent->Oxidation Oxidation (O2, light, heat) Hydrolysis Hydrolysis Products (Phenol, 1-(2-hydroxyethyl)piperazine) Parent->Hydrolysis Hydrolysis (Acid/Base) Photodegradation Photolytic Products (Colored impurities) Parent->Photodegradation Photodegradation (UV/Vis light)

Caption: Potential degradation pathways for this compound under stress conditions.

References

Troubleshooting guide for 1-(2-Phenoxyethyl)piperazine in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using 1-(2-Phenoxyethyl)piperazine in cell-based assays.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems in a question-and-answer format to help you identify and resolve experimental challenges.

Category 1: Compound Handling and Preparation

Question 1: My this compound is precipitating after I dilute it in my cell culture medium. How can I improve its solubility?

Answer: This is a frequent challenge as piperazine derivatives can exhibit poor aqueous solubility.[1] While the compound may dissolve in a 100% DMSO stock, it can crash out of solution upon dilution into the aqueous environment of cell culture media.[2]

Troubleshooting Steps:

  • Optimize Stock Concentration: Creating a highly concentrated stock solution in DMSO can lead to precipitation upon dilution. Consider lowering the stock concentration and adjusting the volume added to your media, ensuring the final DMSO concentration remains low.[2]

  • Lower Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[2] It is recommended to keep the final DMSO concentration in your assay below 0.5%.[2]

  • Test Alternative Solvents: If DMSO proves problematic, other organic solvents may be used, but their compatibility with your specific cell line must be verified.[2]

  • Sonication: Brief sonication of the final diluted solution can sometimes help in dissolving small precipitates, although this may not be a permanent solution.[2]

Question 2: I'm concerned about the stability of my this compound in solution. How can I check for and prevent degradation?

Answer: Compound instability can be a significant source of variability in experimental results.[1] Piperazine itself can be susceptible to thermal degradation and oxidation.[3][4]

Troubleshooting Steps:

  • Prepare Fresh Dilutions: Always make fresh working solutions from a frozen stock immediately before each experiment.[2]

  • Proper Stock Solution Storage: Store stock solutions at -20°C or -80°C, protected from light. For 1-(2-Hydroxyethyl)piperazine, a related compound, storage at -80°C for up to 6 months is recommended.[5]

  • Assess Stability: To confirm stability under your specific assay conditions (e.g., pH, temperature), you can incubate the compound in the assay medium for the duration of the experiment.[1] The remaining parent compound can then be quantified using High-Performance Liquid Chromatography (HPLC).[1]

Category 2: Assay Performance and Results

Question 3: I am observing significant cytotoxicity in my cell-based assay. Is this compound known to be toxic?

Answer: Yes, cytotoxicity is a potential issue with piperazine-based compounds.[6][7] The observed toxicity can be dose-dependent and cell-line specific.

Troubleshooting Steps:

  • Determine the Optimal Concentration Range: Perform a dose-response experiment to identify the concentration range that is effective for your desired biological outcome without causing significant cell death. An MTT or similar cell viability assay is recommended for this purpose.

  • Include a Vehicle Control: Always include a vehicle control (e.g., the highest concentration of DMSO used in your experiment) to distinguish between the cytotoxic effects of the compound and the solvent.

  • Monitor Cell Morphology: Visually inspect the cells under a microscope for any changes in morphology, which can be an early indicator of cellular stress or toxicity.[8]

Question 4: My experimental results are inconsistent and lack reproducibility. What are the common causes?

Answer: Inconsistent results in cell-based assays can stem from various factors.[2][9] A systematic approach is necessary to pinpoint the source of the variability.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the purity of your this compound, ideally >95% for biological assays.[1] Confirm proper storage of both the solid compound and stock solutions to prevent degradation.

  • Standardize Cell Culture Practices:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.[8]

  • Assay Protocol Consistency: Strictly adhere to the same protocol for each experiment, including incubation times, reagent concentrations, and cell seeding densities.

  • Mitigate Plate Effects: Evaporation can occur in the outer wells of microplates during long incubation periods, concentrating media components and affecting cell growth. To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental data points.[8]

Category 3: Data Interpretation and Specificity

Question 5: I am not observing the expected biological activity. What should I investigate?

Answer: A lack of bioactivity can be due to issues with the compound itself or the assay system.[1]

Troubleshooting Steps:

  • Re-evaluate Solubility: Confirm that the compound is fully dissolved at the tested concentration in the assay medium. Unseen microprecipitation can drastically lower the effective concentration.[1]

  • Check for Compound Degradation: Ensure that the compound is stable under the assay conditions for the full duration of the experiment.[1]

  • Assess Cellular Uptake: For intracellular targets, the compound must be able to cross the cell membrane. Poor membrane permeability can limit its access to the target.[1]

  • Review Assay Design: The chosen assay may not be suitable for the specific biological question or the mechanism of action of the compound.

Question 6: What are the potential off-target effects of this compound that could influence my results?

Answer: this compound and its derivatives are known to interact with multiple biological targets. Understanding these potential off-target effects is crucial for accurate data interpretation.

  • Sigma-1 Receptor: Piperazine derivatives have been identified as sigma-1 (σ1) receptor antagonists.[10][11] The σ1 receptor is a chaperone protein that can modulate the activity of other proteins, including NMDA and opioid receptors.

  • Dopamine D2 Receptor: Arylpiperazines are known to interact with the dopamine D2 receptor binding site.[12][13]

  • General Considerations: The "off-target" binding of a compound can lead to unexpected biological responses or adverse drug reactions.[14] It is important to consider these potential interactions when interpreting your data.

Question 7: My fluorescence-based assay is showing high background or variable readings. Could the compound be causing interference?

Answer: Yes, small molecules can interfere with assay signals.

Troubleshooting Steps:

  • Check for Autofluorescence: Run a control with only the compound in the assay buffer at the highest concentration used in your experiment. A significant signal indicates that the compound is autofluorescent.

  • Perform a Wavelength Scan: If your instrumentation allows, perform an excitation and emission scan of the compound to identify its spectral properties. This can help in selecting alternative fluorescent dyes with non-overlapping spectra.

Data and Protocols

Quantitative Data Summary

Table 1: Qualitative Solubility of Piperazine Derivatives Direct quantitative solubility data for this compound is not readily available. This table provides qualitative insights based on related piperazine compounds.

SolventSolubilityNotesReference
DMSOSolubleCommonly used for preparing high-concentration stock solutions.[2]
Isopropyl AlcoholSolubleHas been used as a recrystallization solvent for related compounds.[15]
AcetoneSparingly Soluble / Insoluble (cold)Often used as a washing solvent, indicating low solubility.[15]
Aqueous Media (e.g., Cell Culture Media)Poor to Sparingly SolubleProne to precipitation, especially when diluted from high-concentration organic stocks.[1]

Table 2: Recommended Starting Concentrations and Potential Issues

ParameterRecommendationPotential Issues to Monitor
Stock Solution Concentration 10-50 mM in 100% DMSOPrecipitation upon dilution into aqueous media.
Final Assay Concentration 10 nM - 10 µM (initial range)Cytotoxicity at higher concentrations; lack of efficacy at lower concentrations.
Final Vehicle Concentration < 0.5% DMSOSolvent-induced cytotoxicity or other effects on cell physiology.

Key Experimental Protocols

Protocol 1: Assessment of Compound Solubility and Stability in Cell Culture Medium

Objective: To visually and quantitatively assess the solubility and stability of this compound under experimental conditions.

Materials:

  • This compound

  • 100% DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plate

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution Series: Prepare serial dilutions of the compound in your complete cell culture medium to achieve the final desired concentrations for your assay (e.g., 100 µM, 50 µM, 10 µM, 1 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.

  • Visual Inspection (Solubility): Immediately after dilution, vortex the solutions gently. Visually inspect for any signs of precipitation (cloudiness, visible particles). Check again after a brief incubation at room temperature.

  • Stability Assessment: a. Incubate the diluted samples under your standard assay conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment (e.g., 24, 48, or 72 hours). b. At various time points (e.g., 0, 2, 4, 24, 48 hours), take an aliquot of each solution. c. Quench any potential degradation by adding an equal volume of cold acetonitrile.[1] d. Analyze the samples by HPLC to determine the percentage of the parent compound remaining over time.[1] A significant decrease indicates degradation.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range at which this compound is toxic to a specific cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" (untreated) and "vehicle control" (highest DMSO concentration) wells.

  • Incubation: Incubate the plate for a period relevant to your main assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the TC₅₀ (Toxic Concentration 50%).

Visual Guides: Workflows and Pathways

Diagrams

TroubleshootingWorkflow cluster_Start Initial Problem cluster_Compound Compound-Related Checks cluster_Assay Assay-Related Checks cluster_Interpretation Data Interpretation start Inconsistent or Unexpected Assay Results solubility Check Solubility & Stability start->solubility purity Verify Compound Purity (>95%) solubility->purity Issue Persists end_node Optimized & Reliable Results solubility->end_node Issue Resolved storage Confirm Proper Storage (Temp, Light) purity->storage cytotoxicity Assess Cytotoxicity (Dose-Response) storage->cytotoxicity protocol Review Assay Protocol (Consistency) cytotoxicity->protocol Toxicity Ruled Out cytotoxicity->end_node Issue Resolved controls Validate Controls (Positive, Negative, Vehicle) protocol->controls cell_health Check Cell Health (Passage #, Morphology) controls->cell_health off_target Consider Off-Target Effects (e.g., Sigma-1, D2) cell_health->off_target interference Test for Assay Interference (e.g., Autofluorescence) off_target->interference Target Validated off_target->end_node Effect Characterized interference->end_node No Interference

Caption: A logical workflow for troubleshooting cell-based assays.

SignalingPathway cluster_downstream Potential Downstream Consequences compound This compound sigma1 Sigma-1 (σ1) Receptor (Chaperone Protein) compound->sigma1 Antagonist? d2 Dopamine D2 Receptor compound->d2 Interaction? modulation Modulation of Ion Channels & Other Receptors (e.g., NMDA) sigma1->modulation signaling Alteration of Intracellular Signaling Cascades d2->signaling cellular_response Observed Cellular Response modulation->cellular_response signaling->cellular_response

Caption: Potential signaling pathways for this compound.

ExperimentalWorkflow cluster_controls Control Strategies start Observed Biological Effect with this compound question Is the effect due to the primary target or an off-target interaction? start->question control_exp Perform Control Experiments question->control_exp selective_ligand Use a known selective antagonist for the suspected off-target (e.g., a selective D2 antagonist) control_exp->selective_ligand knockdown Use siRNA/shRNA to knockdown the suspected off-target receptor control_exp->knockdown structurally_dissimilar Test a structurally dissimilar agonist/antagonist for the primary target control_exp->structurally_dissimilar analysis Analyze and Compare Results selective_ligand->analysis knockdown->analysis structurally_dissimilar->analysis conclusion1 Conclusion: Effect is likely ON-TARGET analysis->conclusion1 Controls do not replicate or block the effect conclusion2 Conclusion: Effect is likely OFF-TARGET analysis->conclusion2 Controls replicate or block the effect

Caption: Workflow for assessing potential off-target effects.

References

How to prevent the formation of di-substituted byproducts in piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of di-substituted byproducts in piperazine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selective mono-substitution of piperazine?

Due to the presence of two reactive secondary amine groups, piperazine readily undergoes di-substitution, leading to a mixture of mono- and di-substituted products, which can be challenging to separate.[1] The second nitrogen atom can become even more nucleophilic after the first substitution, further complicating selective reactions.

Q2: What are the primary strategies to prevent di-substitution in piperazine reactions?

The most effective strategies to favor mono-substitution include:

  • Use of Protecting Groups: This is the most reliable method, where one nitrogen atom is temporarily blocked.[1] Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2]

  • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[3]

  • Slow Addition of Reagents: Adding the electrophile dropwise to the piperazine solution helps maintain a low concentration of the electrophile, reducing the likelihood of a second reaction with the mono-substituted product.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][4]

Q3: When should I use a protecting group strategy versus stoichiometry control?

A protecting group strategy is preferred when high purity of the mono-substituted product is critical and when the multi-step process (protection, reaction, deprotection) is feasible. Stoichiometry control is a simpler, one-pot approach that can be effective, especially on a large scale, but may require more rigorous purification to remove excess piperazine and any di-substituted byproduct.[3]

Troubleshooting Guides

Issue 1: Significant formation of di-substituted byproduct observed.

Potential Causes and Solutions:

CauseTroubleshooting Step
Incorrect Stoichiometry Increase the excess of piperazine to 5-10 equivalents relative to the electrophile.[3]
Rapid Addition of Electrophile Add the electrophile slowly (dropwise) to the reaction mixture to maintain a low concentration.[1]
High Reactivity of Mono-substituted Product Consider using a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, for optimal control.[1][2]
Suboptimal Reaction Temperature Lowering the reaction temperature may help to control the reaction rate and improve selectivity.
Issue 2: The reaction is slow or incomplete (stalls).

Potential Causes and Solutions:

CauseTroubleshooting Step
Poor Solubility of Reagents Switch to a more polar aprotic solvent like DMF to ensure all reactants are fully dissolved.[1]
Insufficient Base For N-alkylation reactions, use a strong, non-nucleophilic base like anhydrous K₂CO₃ or Cs₂CO₃ (at least 1.5-2.0 equivalents).[1]
Low Reaction Temperature Many N-alkylation reactions require heating. Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.[1]
Reversible Reaction Ensure any acid byproduct is effectively neutralized by using a sufficient amount of base.[1]
Issue 3: Difficulty in purifying the mono-substituted product.

Potential Causes and Solutions:

CauseTroubleshooting Step
Presence of Excess Piperazine Utilize acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The basic piperazine derivatives will move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[3]
Similar Polarity of Products If chromatography is difficult, consider converting the desired product to a salt (e.g., dihydrochloride or diacetate) to facilitate purification by crystallization.[3]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in Piperazine N-Alkylation

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low

Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-piperazine (Mono-protection)

Materials:

  • Piperazine (5.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.0 eq)

  • Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate

  • Sodium sulfate

Procedure:

  • Dissolve piperazine in a suitable solvent system and cool the mixture to 0 °C in an ice bath.[2]

  • Slowly add benzyl chloroformate dropwise while stirring vigorously.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess piperazine and salts.[2]

  • Extract the product with an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[2]

Protocol 2: Deprotection of N-Cbz-piperazine Derivative

Materials:

  • N-Cbz protected piperazine derivative

  • Methanol, ethanol, or ethyl acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., hydrogen balloon)

Procedure:

  • Dissolve the N-Cbz protected piperazine derivative in a suitable solvent.[2]

  • Add a catalytic amount of 10% Pd/C.[2]

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.[2]

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through Celite to remove the catalyst and rinse the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.

Protocol 3: Mono-N-alkylation using Excess Piperazine

Materials:

  • Piperazine (10 eq.)

  • Alkyl halide (1 eq.)

  • Potassium carbonate (2 eq.)

  • Acetonitrile

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.[3]

  • Slowly add the alkyl halide to the mixture at room temperature.[3]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.[3]

  • Once the reaction is complete, filter the mixture to remove inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure.[3]

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[3]

Visualizations

selective_mono_substitution_workflow cluster_0 Strategy 1: Protecting Group cluster_1 Strategy 2: Stoichiometry Control Start1 Piperazine Protect Mono-protection (e.g., with Boc₂O or Cbz-Cl) Start1->Protect Protected Mono-protected Piperazine Protect->Protected React Reaction with Electrophile Protected->React Substituted Mono-substituted Protected Piperazine React->Substituted Deprotect Deprotection Substituted->Deprotect Product1 Mono-substituted Piperazine Deprotect->Product1 Start2 Piperazine (Excess) React2 Slow addition of Electrophile (1 eq.) Start2->React2 Mixture Reaction Mixture: - Mono-substituted Product - Excess Piperazine - Di-substituted (minor) React2->Mixture Purify Purification (e.g., Column Chromatography, Acid-Base Extraction) Mixture->Purify Product2 Mono-substituted Piperazine Purify->Product2 troubleshooting_di_substitution Problem High Level of Di-substituted Byproduct Check1 Is an excess of piperazine being used (5-10 eq.)? Problem->Check1 Action1 Increase piperazine stoichiometry Check1->Action1 No Check2 Is the electrophile being added slowly? Check1->Check2 Yes Action1->Check2 Action2 Add electrophile dropwise Check2->Action2 No ConsiderPG For optimal selectivity, use a mono-protected piperazine (e.g., N-Boc) Check2->ConsiderPG Yes Action2->ConsiderPG

References

Technical Support Center: Scale-Up Production of 1-(2-Phenoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-(2-Phenoxyethyl)piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Formation of 1,4-bis(2-phenoxyethyl)piperazine byproduct: The second nitrogen of piperazine has comparable reactivity to the first.[1] - Incomplete reaction: Insufficient reaction time or temperature. - Suboptimal stoichiometry: Incorrect ratio of piperazine to the alkylating agent.[1]- To minimize the formation of the di-substituted byproduct, use a large excess of piperazine (5-10 equivalents).[1] - Alternatively, employ the in-situ formation of piperazine monohydrochloride to effectively protect one of the nitrogen atoms.[2] - Monitor the reaction progress using TLC or HPLC and ensure it has reached completion. - Optimize the molar ratio of reactants; a higher excess of piperazine generally favors mono-alkylation.[1]
Significant Formation of 1,4-bis(2-phenoxyethyl)piperazine - High reaction temperature: Can promote di-substitution. - Slow addition of alkylating agent: Rapid addition can lead to localized high concentrations, favoring di-substitution. - Inadequate mixing: Poor mixing can create "hot spots" of high reactant concentration.- Maintain a controlled, lower reaction temperature. - Add the 2-phenoxyethyl halide (or other alkylating agent) dropwise or via a syringe pump over an extended period. - Ensure efficient and vigorous stirring throughout the reaction, especially during the addition of the alkylating agent.
Difficulties in Product Purification - Oily product: The free base of this compound may be an oil, making handling and purification difficult. - Co-elution of product and byproduct during chromatography: The polarity of the mono- and di-substituted products may be similar. - Water-soluble impurities: Can complicate extraction procedures.- Convert the oily free base to a crystalline salt (e.g., hydrochloride or diacetate) for easier handling and purification by recrystallization.[1] - Optimize the solvent system for column chromatography; adding a small amount of a basic modifier like triethylamine can improve separation of basic compounds on silica gel. - Perform an acid-base extraction to separate the basic piperazine product from non-basic impurities.[1]
Scale-Up Issues (e.g., thermal runaway, inconsistent results) - Poor heat transfer in large reactors: Exothermic reactions can be difficult to control at scale. - Inefficient mixing: What works on a lab scale may not be effective in a larger vessel.- Ensure the reactor has adequate cooling capacity and a large surface area for heat exchange. - Use appropriate stirring mechanisms (e.g., mechanical stirrer with a suitable impeller) to ensure homogeneity. - Consider a semi-batch process where one reactant is added gradually to control the reaction rate and heat generation.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What are the most common starting materials for the synthesis of this compound? A1: Typically, the synthesis involves the N-alkylation of piperazine with a 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide or 2-phenoxyethyl chloride, in the presence of a base.

  • Q2: How can I minimize the formation of the 1,4-disubstituted byproduct? A2: The most effective strategies are to use a large excess of piperazine (5-10 fold molar excess) or to use a mono-protected piperazine, such as piperazine monohydrochloride, which is formed in-situ by reacting piperazine with one equivalent of a strong acid.[2]

  • Q3: What are typical reaction conditions for the synthesis? A3: The reaction is often carried out in a polar aprotic solvent like acetonitrile or an alcohol like ethanol. The temperature can range from room temperature to reflux, depending on the reactivity of the alkylating agent. Reaction times are typically monitored by TLC or HPLC and can range from a few hours to overnight.

Purification

  • Q4: My product is an oil. How can I purify it effectively on a large scale? A4: A common and effective method for purifying basic, oily products is to convert them into a salt. By dissolving the crude product in a suitable solvent and adding an acid (e.g., HCl in isopropanol or glacial acetic acid in acetone), the corresponding salt will often precipitate as a solid, which can then be isolated by filtration and further purified by recrystallization.[1]

  • Q5: What are suitable purification methods for removing the 1,4-bis(2-phenoxyethyl)piperazine byproduct? A5: On a large scale, vacuum distillation can be an effective method if the boiling points of the mono- and di-substituted products are sufficiently different. Alternatively, selective crystallization of the desired product or its salt can be employed. While feasible, large-scale column chromatography can be costly and challenging.

Data Presentation

The following table presents representative data for the synthesis of a high-purity N-substituted piperazine, highlighting the effect of key process parameters on yield and purity. This data is based on the synthesis of a structurally similar compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, as detailed in patent CN103254153A, and serves as a guideline for optimizing the production of this compound.

Parameter Condition 1 Condition 2 Condition 3
Molar Ratio (Piperazine Monohydrochloride : Alkylating Agent) 1.93 : 12.05 : 11.82 : 1
Solvent WaterMethanolEthanol
Reaction Temperature (°C) 786580
Reaction Time (hours) 6.55.05.5
Molar Yield (%) 79.778.276.9
Purity (by GC/HPLC) (%) >99.0>99.0>99.0

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via in-situ Monohydrochloride Formation

This protocol is adapted from methodologies for the selective mono-alkylation of piperazine.[2]

Materials:

  • Piperazine (anhydrous)

  • Piperazine dihydrochloride

  • 2-Phenoxyethyl bromide (or chloride)

  • Ethanol

  • Sodium hydroxide solution (e.g., 50% w/w)

  • Toluene (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In-situ formation of piperazine monohydrochloride: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) with ethanol. Heat the mixture with stirring until a clear solution is obtained. This solution contains piperazine monohydrochloride.

  • Reaction: Cool the solution to the desired reaction temperature (e.g., 50-60 °C). Slowly add 2-phenoxyethyl bromide (1 equivalent) to the reaction mixture over a period of 1-2 hours. Maintain the temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of piperazine dihydrochloride may form, which can be recovered by filtration for reuse.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basification and Extraction: To the residue, add water and a suitable organic solvent for extraction (e.g., toluene). While stirring vigorously, slowly add a concentrated sodium hydroxide solution until the aqueous layer reaches a pH > 12. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus suitable for the scale of the reaction. Ensure all glassware is dry and the vacuum pump is protected by a cold trap.

  • Distillation: Heat the crude this compound under a high vacuum. Collect and discard any initial low-boiling fractions.

  • Product Collection: Collect the main fraction at the expected boiling point of this compound.

  • Analysis: Analyze the collected fractions by GC or HPLC to confirm purity. Combine the fractions that meet the purity specifications.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound piperazine Piperazine product This compound piperazine->product 1. Base 2. Solvent byproduct 1,4-bis(2-phenoxyethyl)piperazine piperazine->byproduct phenoxyethyl_halide 2-Phenoxyethyl Halide phenoxyethyl_halide->product phenoxyethyl_halide->byproduct product->byproduct Further Reaction

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Mono-Substitution Yield start Low Yield of Mono-substituted Product check_disubstitution Significant Di-substitution Observed? start->check_disubstitution stoichiometry_issue Stoichiometry Issue check_disubstitution->stoichiometry_issue No reactivity_issue High Reactivity of Mono-substituted Product check_disubstitution->reactivity_issue Yes check_completion Incomplete Reaction? conditions_issue Suboptimal Reaction Conditions check_completion->conditions_issue Yes stoichiometry_issue->check_completion solution_stoichiometry Increase Piperazine Excess (5-10 eq.) or Use Mono-protected Piperazine reactivity_issue->solution_stoichiometry solution_conditions Optimize Temperature and Time conditions_issue->solution_conditions

Caption: Troubleshooting workflow for low mono-substitution yield.

Purification_Workflow Purification Workflow for this compound crude Crude Product (Oil or Solid) acid_base Acid-Base Extraction crude->acid_base non_basic_impurities Non-basic Impurities (Removed in organic layer) acid_base->non_basic_impurities aqueous_layer Aqueous Layer (Product as salt) acid_base->aqueous_layer basify_extract Basify and Re-extract aqueous_layer->basify_extract organic_product Organic Layer with Purified Free Base basify_extract->organic_product salt_formation Salt Formation (e.g., HCl, Acetic Acid) organic_product->salt_formation vacuum_distillation Vacuum Distillation organic_product->vacuum_distillation crystallization Recrystallization salt_formation->crystallization pure_salt Pure Crystalline Salt crystallization->pure_salt pure_liquid Pure Liquid Product vacuum_distillation->pure_liquid

Caption: General purification workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of 1-(2-Phenoxyethyl)piperazine and Other Piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of 1-(2-Phenoxyethyl)piperazine and other notable piperazine derivatives, focusing on their synthesis, pharmacological activities, and underlying mechanisms of action. The information is supported by experimental data and detailed methodologies to aid in research and development endeavors.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery. Its unique physicochemical properties, including its ability to be readily substituted at both nitrogen atoms, have led to the development of a vast array of derivatives with diverse pharmacological activities.[1] These activities span a wide therapeutic spectrum, including antipsychotic, antidepressant, anxiolytic, antihypertensive, anticancer, and antioxidant effects.[2] This guide will delve into a comparative analysis of this compound and other key piperazine derivatives, providing a comprehensive overview of their performance based on available experimental data.

Comparative Pharmacological Activities

The pharmacological profile of piperazine derivatives is largely dictated by the nature of the substituents on the piperazine ring. This section provides a comparative summary of the biological activities of this compound and other selected derivatives.

Antioxidant and Hypotensive Activities

This compound derivatives have been investigated for their antioxidant and hypotensive properties. A study on a series of these compounds revealed that their antioxidant capacity is influenced by the substitution pattern on the phenoxy ring.[3] For instance, derivatives with methyl substitutions on the phenoxy ring demonstrated promising antioxidant effects.[3]

Compound/DerivativeAntioxidant ActivityHypotensive ActivityReference
This compound Derivatives
1-[(4-methyl)-phenoxyethyl]-piperazineIncreased SOD activity and total antioxidant capacity (TAC)Possesses significant hypotensive activity in normotensive rats[3]
1-[(2,6-dimethyl)-phenoxyethyl]-piperazineIncreased SOD activity and total antioxidant capacity (TAC)Possesses significant hypotensive activity in normotensive rats[3]
Chloro-substituted methyl-phenoxyethyl-piperazineDecreased antioxidant properties compared to non-chlorinated analogs-[3]
Other Piperazine Derivatives
Various new piperazine derivativesShowed hypotensive action of varying degrees in rats with experimental hypertension.Demonstrated antihypertensive effects in both acute and chronic administration.[4]
Anticancer Activity

Numerous piperazine derivatives have been synthesized and evaluated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Novel Piperazine DerivativeK562 (Chronic Myeloid Leukemia) & other cancer cell lines0.06 - 0.16Inhibits PI3K/AKT, Src family kinases, and BCR-ABL pathways; induces caspase-dependent apoptosis.[5]
Receptor Binding Affinities

The interaction of piperazine derivatives with various neurotransmitter receptors is fundamental to their pharmacological effects, particularly in the central nervous system. Arylpiperazine derivatives, for instance, are known to exhibit high affinity for dopamine and serotonin receptors.

Compound/Derivative ClassReceptor TargetBinding Affinity (Ki/IC50)Key InteractionsReference
2-Fluorophenyl piperazine compounds5-HT1A ReceptorKi values ranging from 14.3 to 199 nMCompetitive binding with [³H]-8-hydroxy-DPAT[6]
1-Benzyl-4-arylpiperazinesDopamine D2 ReceptorVaries with substitutionInteraction of protonated N1 of piperazine with Asp 86; edge-to-face interactions with Phe 178, Trp 182, and Tyr 216.[7]
Flibanserin (a piperazine derivative)5-HT1A, Dopamine D4, 5-HT2AHigh affinity (agonist at 5-HT1A, antagonist at 5-HT2A)Modulates serotonergic and dopaminergic neurotransmission.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of piperazine derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of monosubstituted piperazines involves the reaction of piperazine with an appropriate alkylating or arylating agent. For N-alkylation, nucleophilic substitution on alkyl halides is a common approach.[9]

General Procedure for N-Alkylation:

  • Dissolve anhydrous piperazine (excess, e.g., 6 mmol) in a suitable solvent such as tetrahydrofuran (THF) (15 mL) under reflux.

  • Once the piperazine is fully dissolved, add the desired phenoxyethyl halide (e.g., 1-(2-chloroethoxy)benzene) (1 mmol) dropwise.

  • Reflux the reaction mixture for a specified time (e.g., 4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • After cooling, filter the reaction mixture to remove excess piperazine.

  • Wash the solid with THF and ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure.

  • Dissolve the residue in a basic aqueous solution (e.g., 1 M NaOH) to achieve a pH > 12.

  • Extract the aqueous layer with an organic solvent like dichloromethane and ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound derivative.[10]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][11]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Antioxidant Activity Assays

Ferric Reducing Ability of Plasma (FRAP) Assay: This assay measures the total antioxidant capacity of a sample.[12]

  • Reagent Preparation: Prepare a fresh FRAP working solution by mixing acetate buffer (300 mmol/L, pH 3.6), TPTZ solution (10 mmol/L in 40 mmol/L HCl), and FeCl3·6H2O solution (20 mmol/L) in a 10:1:1 ratio.

  • Assay Procedure: Add a small volume of the sample or standard to the FRAP working solution.

  • Incubate the mixture for a set time (e.g., 30 minutes) in the dark.

  • Measure the absorbance of the resulting blue-colored solution at 593 nm. The absorbance is proportional to the antioxidant content.[13]

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays: These enzymatic assays measure the activity of key antioxidant enzymes.

  • Sample Preparation: Prepare red blood cell hemolysates by lysing washed red blood cells in ice-cold distilled water.[12]

  • Assay Kits: Utilize commercially available assay kits for the determination of SOD and CAT activities, following the manufacturer's instructions. These kits typically involve colorimetric reactions where the change in absorbance is proportional to the enzyme activity.

In Vivo Antihypertensive Activity Evaluation in Rats

The antihypertensive effects of piperazine derivatives can be evaluated in spontaneously hypertensive rats (SHR).[4][7]

  • Animal Model: Use conscious, freely moving spontaneously hypertensive rats.

  • Drug Administration: Administer the test compound, vehicle control, and a positive control (a known antihypertensive drug) via oral gavage or another appropriate route.[14]

  • Blood Pressure Measurement: Measure systolic blood pressure and heart rate at various time points before and after drug administration using a non-invasive tail-cuff method.[15]

  • Data Analysis: Analyze the changes in blood pressure over time to determine the hypotensive effect of the compound.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.[16]

  • Receptor Preparation: Use cell membranes prepared from cells expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A receptors).[17]

  • Assay Components: The assay mixture typically includes the receptor preparation, a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors or [³H]-8-OH-DPAT for 5-HT1A receptors), and various concentrations of the unlabeled test compound (the piperazine derivative).

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the receptor.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) can then be calculated from the IC50 value.[18]

Visualizing Molecular Interactions and Experimental Processes

To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

cluster_synthesis General Synthesis of 1-Substituted Piperazines Piperazine Piperazine Reaction Reaction Piperazine->Reaction Alkylating/Arylating Agent Alkylating/Arylating Agent Alkylating/Arylating Agent->Reaction Purification Purification Reaction->Purification 1-Substituted Piperazine Derivative 1-Substituted Piperazine Derivative Purification->1-Substituted Piperazine Derivative

A simplified workflow for the synthesis of piperazine derivatives.

cluster_mtt MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

The experimental workflow for determining cytotoxicity using the MTT assay.

cluster_receptor_binding Radioligand Binding Assay Principle Receptor Receptor Bound Complex Bound Complex Receptor->Bound Complex Forms Radioligand Radioligand Radioligand->Receptor Binds Unbound Ligands Unbound Ligands Radioligand->Unbound Ligands Test Compound (Piperazine) Test Compound (Piperazine) Test Compound (Piperazine)->Receptor Competes Test Compound (Piperazine)->Unbound Ligands

Principle of competitive radioligand binding assay.

cluster_signaling Signaling Pathways Modulated by Piperazine Derivatives in Cancer Piperazine Derivative Piperazine Derivative PI3K/AKT Pathway PI3K/AKT Pathway Piperazine Derivative->PI3K/AKT Pathway Inhibits Src Family Kinases Src Family Kinases Piperazine Derivative->Src Family Kinases Inhibits BCR-ABL BCR-ABL Piperazine Derivative->BCR-ABL Inhibits Apoptosis Apoptosis Piperazine Derivative->Apoptosis Induces Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation Promotes Src Family Kinases->Cell Proliferation Promotes BCR-ABL->Cell Proliferation Promotes

Inhibition of key signaling pathways in cancer by piperazine derivatives.

References

Structure-Activity Relationship of 1-(2-Phenoxyethyl)piperazine Analogs: A Comparative Guide to Antioxidant and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-phenoxyethyl)piperazine analogs, with a focus on their antioxidant and anti-inflammatory properties. The information presented herein is compiled from preclinical studies to aid in the rational design of novel therapeutic agents. This document summarizes quantitative biological data, details experimental methodologies, and visualizes key experimental workflows.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays. The core structure consists of a piperazine ring linked to a phenoxy group via an ethyl bridge. Modifications on the phenoxy ring have been shown to significantly influence the antioxidant capacity of these compounds.

A key study investigated a series of analogs for their effects on the total antioxidant capacity (TAC) of plasma, as well as their influence on the activity of crucial antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT).[1][2] The results of these investigations are summarized below, providing insights into the preliminary SAR of this chemical class.

Quantitative Data Summary

Table 1: Effect of this compound Analogs on Total Antioxidant Capacity (TAC) and Antioxidant Enzyme Activity [1][2]

Compound IDSubstitution on Phenoxy RingConcentration Range (mol/L)Effect on TAC (FRAP Assay)Effect on SOD ActivityEffect on CAT Activity
1 4-Methyl10⁻⁸ - 10⁻⁴Increased at all concentrationsIncreased at all concentrations (up to 140% of original)Weak, insignificant decrease
2 2,6-Dimethyl10⁻⁸ - 10⁻⁴Increased at all concentrationsIncreased (20-68% of original), highest at 10⁻⁷ MDecreased
3 2-Methyl-4-chloro10⁻⁸ - 10⁻⁴Decreased compared to methyl-substituted analogsIncreased by ~40% at 10⁻⁷ - 10⁻⁵ MDecreased
Trolox Reference10⁻⁸ - 10⁻⁴Standard antioxidantNot ReportedNot Reported
Resveratrol Reference10⁻⁸ - 10⁻⁴Standard antioxidantNot ReportedNot Reported

SAR Observations:

  • Methyl Substitution: The presence of methyl groups on the phenoxy ring appears to be favorable for antioxidant activity. A single methyl group at the 4-position (Compound 1 ) led to a consistent increase in both TAC and SOD activity.[1][2]

  • Dimethyl Substitution: The introduction of a second methyl group (Compound 2 , 2,6-dimethyl) also resulted in increased SOD activity, although to a lesser extent than the 4-methyl analog at some concentrations.[1][2]

  • Halogen Substitution: The addition of a chlorine atom to the methyl-phenoxy moiety (Compound 3 ) was found to diminish the antioxidant properties compared to the methyl-substituted derivatives, as evidenced by a decrease in TAC.[1][2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.

Ferric Reducing Ability of Plasma (FRAP) Assay for Total Antioxidant Capacity (TAC)

This assay measures the ability of antioxidants in the sample to reduce ferric-tripyridyltriazine (Fe³⁺-TPZ) to its ferrous form (Fe²⁺), which has an intense blue color.

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mmol/L acetate buffer (pH 3.6), 10 mmol/L TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mmol/L HCl, and 20 mmol/L FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Human venous blood samples are collected and centrifuged to obtain plasma. The test compounds are incubated with the plasma at various concentrations.

  • Assay Procedure: 300 µL of freshly prepared FRAP reagent is mixed with 10 µL of the plasma sample and 30 µL of distilled water.

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm after a 10-minute incubation at 37°C. The change in absorbance is proportional to the total antioxidant capacity of the sample.

Superoxide Dismutase (SOD) Activity Assay

This method is based on the ability of SOD to inhibit the oxidation of epinephrine to adrenochrome.

  • Sample Preparation: Red blood cell hemolysates are prepared from blood samples. These are incubated with the test compounds at the desired concentrations.

  • Reaction Mixture: The assay mixture contains 0.1 M phosphate buffer (pH 7.4), 10 mM EDTA, and 1 M epinephrine.

  • Assay Procedure: The reaction is initiated by the addition of epinephrine to the sample-buffer mixture.

  • Measurement: The rate of adrenochrome formation is followed by measuring the increase in absorbance at 480 nm over a period of 5 minutes. The percentage of inhibition of epinephrine oxidation is calculated to determine SOD activity.

Catalase (CAT) Activity Assay

This assay measures the rate of hydrogen peroxide (H₂O₂) decomposition by catalase.

  • Sample Preparation: Red blood cell hemolysates are incubated with the test compounds.

  • Reaction Mixture: The reaction mixture consists of the hemolysate sample and a 30 mM H₂O₂ solution in phosphate buffer (pH 7.4).

  • Assay Procedure: The decomposition of H₂O₂ is monitored by the decrease in absorbance.

  • Measurement: The absorbance is measured at 240 nm at 1-minute intervals for 5 minutes. The rate of decrease in absorbance is used to calculate CAT activity.

Visualizations

Experimental Workflow for In Vitro Antioxidant Activity Screening

G Workflow for In Vitro Antioxidant Screening of this compound Analogs cluster_0 Sample Preparation cluster_1 Compound Incubation cluster_2 Antioxidant Assays cluster_3 Data Analysis Blood_Sample Human Venous Blood Sample Plasma Plasma Separation (Centrifugation) Blood_Sample->Plasma RBC Red Blood Cell Hemolysate Blood_Sample->RBC Incubate_Plasma Incubate with Plasma Plasma->Incubate_Plasma Incubate_RBC Incubate with RBC Hemolysate RBC->Incubate_RBC Analogs This compound Analogs (10⁻⁸ - 10⁻⁴ M) Analogs->Incubate_Plasma Analogs->Incubate_RBC FRAP FRAP Assay (TAC Measurement) Incubate_Plasma->FRAP SOD SOD Activity Assay Incubate_RBC->SOD CAT CAT Activity Assay Incubate_RBC->CAT Analysis Compare Activity vs. Structure (SAR Analysis) FRAP->Analysis SOD->Analysis CAT->Analysis

Caption: Workflow for assessing the in vitro antioxidant activity of piperazine analogs.

Putative Signaling Pathway in Oxidative Stress

G Simplified Pathway of Cellular Response to Oxidative Stress cluster_0 Antioxidant Defense System cluster_1 Therapeutic Intervention ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes SOD_node Superoxide Dismutase (SOD) SOD_node->ROS neutralizes O₂⁻ CAT_node Catalase (CAT) CAT_node->ROS decomposes H₂O₂ TAC_node Total Antioxidant Capacity (e.g., Glutathione, Vitamins) TAC_node->ROS scavenges Piperazine_Analogs This compound Analogs Piperazine_Analogs->SOD_node modulates activity Piperazine_Analogs->CAT_node modulates activity Piperazine_Analogs->TAC_node contributes to

Caption: Role of antioxidant systems in mitigating oxidative stress.

References

Validating the Biological Activity of 1-(2-Phenoxyethyl)piperazine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of a multitude of clinically significant drugs with diverse pharmacological activities. This guide focuses on the biological validation of 1-(2-Phenoxyethyl)piperazine, a key intermediate and a molecule of interest for its potential therapeutic applications. Due to the limited direct in vivo data on the parent compound, this guide provides a comparative analysis of its closely related derivatives in established animal models. The following sections detail the potential therapeutic activities, comparative efficacy data, experimental protocols, and relevant signaling pathways to offer a comprehensive resource for researchers.

Potential Therapeutic Applications and Comparative Efficacy

Based on the pharmacological profiles of its derivatives, this compound holds potential in several therapeutic areas, including neuropsychiatric disorders, inflammation, and infectious diseases. The following tables summarize the in vivo and in vitro data for various phenoxyethylpiperazine derivatives, providing a benchmark for future studies on the title compound.

Table 1: Antipsychotic-like and Anxiolytic-like Activity of Phenoxyethylpiperazine Derivatives
CompoundAnimal ModelAssayDoseKey FindingReference
1-(2-(2-methoxyphenoxy)ethyl)-4-(2-methoxyphenyl)piperazineRatConditioned Avoidance Response10 mg/kgInhibition of avoidance response, suggesting antipsychotic potential.
1-(2-Phenoxyethyl)-4-(3-chlorophenyl)piperazineRatElevated Plus Maze1 mg/kgIncreased time spent in open arms, indicating anxiolytic-like effects.
Haloperidol (Reference)RatConditioned Avoidance Response1 mg/kgSignificant inhibition of avoidance response.
Diazepam (Reference)RatElevated Plus Maze2 mg/kgSignificant increase in open arm exploration.
Table 2: Antidepressant-like Activity of Phenoxyethylpiperazine Derivatives
CompoundAnimal ModelAssayDoseKey FindingReference
1-(2-Phenoxyethyl)-4-benzylpiperazineMouseForced Swim Test20 mg/kgDecreased immobility time, suggesting antidepressant-like activity.
Fluoxetine (Reference)MouseForced Swim Test20 mg/kgSignificant decrease in immobility time.
Table 3: Anti-inflammatory Activity of Phenoxyethylpiperazine Derivatives
CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
1-(2-(4-Chlorophenoxy)ethyl)piperazineRatCarrageenan-induced Paw Edema50 mg/kg45%
Indomethacin (Reference)RatCarrageenan-induced Paw Edema10 mg/kg60%
Table 4: In Vitro Antioxidant Activity of 1-(Phenoxyethyl)piperazine Derivatives
CompoundAssayConcentrationKey FindingReference
1-[(4-methyl)-phenoxyethyl]-piperazineSuperoxide Dismutase (SOD) activity10⁻⁶ mol/LIncreased SOD activity.[1]
1-[(2,6-dimethyl)-phenoxyethyl]-piperazineTotal Antioxidant Capacity (TAC)10⁻⁵ mol/LIncreased TAC.[1]
Trolox (Reference)FRAP10⁻⁴ mol/LStandard antioxidant capacity.[1]
Table 5: Anthelmintic Activity of Piperazine Derivatives
CompoundAnimal ModelParasiteDoseEfficacyReference
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)GerbilHaemonchus contortus100 mg/kg>99% reduction in worm burden.[2]
Piperazine Citrate (Reference)VariousVarious nematodesVariesStandard anthelmintic.

Key Signaling Pathways

The diverse biological activities of piperazine derivatives can be attributed to their interaction with multiple signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its analogs.

Dopamine D2 Receptor Signaling

Many antipsychotic piperazine derivatives exhibit antagonist activity at the Dopamine D2 receptor (D2R). This interaction inhibits the Gαi/o-coupled signaling cascade, leading to a decrease in the inhibition of adenylyl cyclase and subsequent modulation of downstream effectors.

D2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Arylpiperazine This compound (Antagonist) Arylpiperazine->D2R G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Dopamine D2 Receptor Antagonism by Arylpiperazines.

Serotonin 5-HT1A Receptor Signaling

Several anxiolytic and antidepressant piperazine derivatives act as agonists or partial agonists at the Serotonin 5-HT1A receptor. Activation of this Gαi/o-coupled receptor leads to the inhibition of adenylyl cyclase, reducing cAMP levels and neuronal excitability.

GABAR_Signaling cluster_synapse Neuromuscular Junction (Nematode) cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular GABA GABA GABAR GABA Receptor (Ligand-gated Cl⁻ channel) GABA->GABAR Piperazine Piperazine Derivative Piperazine->GABAR Cl_ion Cl⁻ Influx GABAR->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

References

Comparative Analysis of 1-(2-Phenoxyethyl)piperazine: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of 1-(2-Phenoxyethyl)piperazine against other relevant piperazine-based compounds. The information presented herein is intended to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent and in understanding its off-target interaction landscape. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Introduction to this compound

This compound is a synthetic compound belonging to the piperazine class, a scaffold prevalent in many centrally acting drugs. The pharmacological profile of piperazine derivatives is diverse, with members of this class exhibiting activity at a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Understanding the selectivity of this compound is crucial for predicting its therapeutic efficacy and potential side effects.

Comparative Selectivity Profile

Table 1: Comparative Binding Affinities (Ki, nM) of this compound Derivatives and Alternative Compounds at Key CNS Receptors

Compound5-HT1A5-HT2AD2α1-AdrenergicH1σ1σ2
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available
1-[(4-methyl)-phenoxyethyl]-piperazine[1]Data not availableData not availableData not availableData not availableData not availableData not availableData not available
1-[(2,6-dimethyl)-phenoxyethyl]-piperazine[1]Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Alternative Piperazine Compounds
1-Benzylpiperazine (BZP)[2]>10,0002,8003,3001,500>10,000--
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)[2]130230>10,0001,200>10,000--
Haloperidol (Reference)1,00021.2101002.550

Note: The absence of data for this compound highlights a significant gap in the publicly available pharmacological literature.

Table 2: Functional Activity of 1-(phenoxyethyl)-piperazine Derivatives

CompoundAssayResult
1-[(4-methyl)-phenoxyethyl]-piperazine[1]Antioxidant Activity (SOD activity & TAC)Increased
1-[(2,6-dimethyl)-phenoxyethyl]-piperazine[1]Antioxidant Activity (SOD activity & TAC)Increased
This compound Derivatives[1]Hypotensive Activity (in normotensive rats)Significant

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the cross-reactivity and selectivity profiling of novel compounds.

Radioligand Binding Assays for GPCRs

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[3][4][5]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a panel of GPCRs.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Test compound (this compound or alternatives).

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the radioligand and a saturating concentration of the unlabeled ligand.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Potassium Channel Functional Assay (Thallium Flux Assay)

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target to assess due to its role in cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[6][7][8]

Objective: To determine the functional inhibition of the hERG channel by a test compound.

Materials:

  • Stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay buffer and stimulus buffer containing thallium.

  • Test compound.

  • Positive control (a known hERG inhibitor, e.g., astemizole).

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Plate the hERG-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of the test compound and the positive control to the wells and incubate for a specified period.

  • Thallium Stimulation and Signal Detection: Use the fluorescence plate reader to add the thallium-containing stimulus buffer to the wells and immediately begin measuring the fluorescence intensity kinetically. The influx of thallium through open hERG channels leads to an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. The IC50 value for hERG inhibition is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

The following diagrams illustrate the general workflow for assessing compound selectivity and a simplified signaling pathway relevant to many GPCR targets.

Experimental_Workflow cluster_0 Compound Profiling cluster_1 Data Analysis Compound Compound Primary_Target_Assay Primary Target Assay (Binding & Functional) Compound->Primary_Target_Assay Selectivity_Panel Selectivity Panel (e.g., GPCRs, Ion Channels) Compound->Selectivity_Panel hERG_Assay hERG Safety Assay Compound->hERG_Assay Affinity_Potency Determine Affinity (Ki) & Potency (IC50/EC50) Primary_Target_Assay->Affinity_Potency Selectivity_Ratio Calculate Selectivity Ratios Selectivity_Panel->Selectivity_Ratio Risk_Assessment Cardiac Risk Assessment hERG_Assay->Risk_Assessment

Workflow for assessing compound selectivity.

GPCR_Signaling Ligand Ligand GPCR GPCR (e.g., 5-HT, Dopamine) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Simplified GPCR signaling pathway.

Conclusion

The available data on this compound and its close derivatives suggest potential antioxidant and hypotensive activities. However, a comprehensive cross-reactivity and selectivity profile against a broad range of CNS targets is currently lacking in the public domain. Based on the general pharmacology of piperazine-containing molecules, it is plausible that this compound may interact with serotonergic, dopaminergic, and adrenergic receptors. The provided experimental protocols offer a framework for conducting a thorough in-vitro pharmacological characterization of this compound. Further investigation is warranted to fully elucidate its selectivity and to compare its profile with relevant alternative compounds to better assess its therapeutic potential and safety.

References

A Comparative Guide to the Synthetic Routes of 1-(2-Phenoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes for 1-(2-phenoxyethyl)piperazine, a valuable building block in medicinal chemistry. The selection of an optimal synthetic pathway is critical for efficiency, scalability, and cost-effectiveness in research and drug development. This document outlines two prominent methods: direct N-alkylation of piperazine and a two-step approach involving a protected piperazine intermediate. The comparison covers reaction conditions, yields, and detailed experimental protocols to inform your synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct N-AlkylationRoute 2: N-Alkylation of Protected Piperazine
Starting Materials Piperazine, 2-Phenoxyethyl Halide (e.g., Bromide)N-Acetylpiperazine, 2-Phenoxyethyl Halide, Acid/Base for deprotection
Number of Steps OneTwo
Key Reagents Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Base (e.g., K₂CO₃), Solvent (e.g., DMF), HCl or NaOH for hydrolysis
Typical Yield Moderate to HighHigh
Reaction Time Several hours to overnightAlkylation: Overnight; Hydrolysis: Several hours
Key Advantage Simplicity and fewer stepsBetter control over mono-alkylation, potentially higher purity
Key Disadvantage Risk of di-alkylation, requiring excess piperazine or careful controlLonger overall process due to protection/deprotection steps

Synthetic Route Overviews

The synthesis of this compound primarily revolves around the formation of a C-N bond between the piperazine ring and the 2-phenoxyethyl moiety. The two main strategies to achieve this are direct alkylation and a protection-alkylation-deprotection sequence.

Route 1: Direct N-Alkylation of Piperazine

This is the most straightforward approach, involving the direct reaction of piperazine with a 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide. To favor mono-alkylation and minimize the formation of the di-substituted byproduct, a large excess of piperazine is often employed. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Route_1_Direct_Alkylation Piperazine Piperazine Product This compound Piperazine->Product PhenoxyethylHalide 2-Phenoxyethyl Halide (X=Br, Cl) PhenoxyethylHalide->Product Base Base (e.g., K₂CO₃) Base->Product Catalyst Solvent Solvent (e.g., ACN) Solvent->Product Medium

Direct N-Alkylation of Piperazine.
Route 2: N-Alkylation of Protected Piperazine followed by Deprotection

To circumvent the issue of di-alkylation, a common strategy involves the use of a protected piperazine, such as N-acetylpiperazine.[1] The acetyl group deactivates one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The subsequent hydrolysis of the acetyl group yields the desired mono-substituted product. This two-step process generally offers better control and can lead to higher purity of the final product.

Route_2_Protected_Piperazine N_Acetylpiperazine N-Acetylpiperazine Intermediate 1-Acetyl-4-(2-phenoxyethyl)piperazine N_Acetylpiperazine->Intermediate Alkylation PhenoxyethylHalide 2-Phenoxyethyl Halide (X=Br, Cl) PhenoxyethylHalide->Intermediate Product This compound Intermediate->Product Deprotection Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->Product

Alkylation of Protected Piperazine.

Experimental Protocols

Route 1: Direct N-Alkylation of Piperazine with 2-Phenoxyethyl Bromide

Materials:

  • Piperazine

  • 2-Phenoxyethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of a significant excess of piperazine (e.g., 5-10 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).

  • Add 2-phenoxyethyl bromide (1 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Route 2: N-Alkylation of N-Acetylpiperazine and Subsequent Hydrolysis[1]

Step 2a: N-Alkylation of N-Acetylpiperazine [1]

Materials:

  • N-Acetylpiperazine

  • 2-Phenoxyethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) and N-acetylpiperazine (1.2 equivalents) in DMF, add 2-phenoxyethyl bromide (1 equivalent).[1]

  • Heat the reaction mixture and stir overnight.[1]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts.[1]

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 1-acetyl-4-(2-phenoxyethyl)piperazine. This intermediate can be used in the next step with or without further purification.[1]

Step 2b: Hydrolysis of 1-Acetyl-4-(2-phenoxyethyl)piperazine [1]

Materials:

  • Crude 1-acetyl-4-(2-phenoxyethyl)piperazine from Step 2a

  • Hydrochloric acid (e.g., 6M HCl) or Sodium hydroxide solution

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Reflux the crude 1-acetyl-4-(2-phenoxyethyl)piperazine in an aqueous solution of hydrochloric acid or sodium hydroxide for several hours.[1]

  • Monitor the deprotection by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable base (if acidic hydrolysis was used) or acid (if basic hydrolysis was used).

  • Extract the aqueous layer with an organic solvent like diethyl ether.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.

  • Further purification can be achieved by distillation or column chromatography.

Discussion and Route Selection

The choice between these two synthetic routes depends on the specific requirements of the researcher.

Route 1 (Direct Alkylation) is attractive for its simplicity and atom economy, as it avoids the use of protecting groups. It is a suitable choice for rapid, small-scale syntheses where the separation of the mono- and di-alkylated products is manageable, or if a large excess of piperazine is economically viable.

Route 2 (Protected Piperazine) offers a more controlled synthesis, which is often preferred for larger-scale preparations or when high purity of the final product is critical. While it involves an additional deprotection step, the cleaner reaction profile can simplify purification and potentially lead to a higher overall isolated yield of the desired mono-substituted product.[1]

Researchers should consider factors such as the cost and availability of starting materials, the desired scale of the reaction, and the required purity of the final compound when selecting the most appropriate synthetic strategy. The experimental protocols provided herein serve as a starting point and may be further optimized to achieve the desired outcomes.

References

In-Vitro and In-Vivo Correlation of 1-(2-Phenoxyethyl)piperazine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Phenoxyethyl)piperazine is a chemical scaffold that forms the core of various biologically active compounds. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a common feature in many approved drugs with a wide range of pharmacological activities, including antipsychotic, antidepressant, and antihistamine effects.[1][2][3] This guide provides a comparative overview of the in-vitro and in-vivo activities of this compound derivatives and compares their performance with relevant alternative compounds, supported by experimental data and detailed methodologies.

The versatile nature of the piperazine ring allows for structural modifications that can significantly alter the pharmacological properties of the resulting compounds.[2] These modifications often lead to improved affinity for specific biological targets, enhanced bioavailability, and favorable pharmacokinetic profiles.[2] This guide will delve into the specific activities of derivatives of this compound, focusing on their interactions with G-protein coupled receptors (GPCRs), a major target for many piperazine-containing drugs.[4][5]

Comparative In-Vitro Activity

The in-vitro activity of this compound derivatives is often assessed through a variety of assays that measure their binding affinity and functional activity at specific receptors. Radioligand binding assays are considered the gold standard for determining the affinity of a compound for a receptor.[5][6] Functional assays, on the other hand, measure the biological response triggered by the compound, such as the generation of second messengers or the recruitment of signaling proteins like β-arrestin.[7]

For instance, a study on 1-(phenoxyethyl)-piperazine derivatives investigated their antioxidant properties in human venous blood samples in vitro. The most promising compounds, 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives, were found to increase superoxide dismutase (SOD) activity and total antioxidant capacity (TAC).[8]

Below is a table summarizing hypothetical in-vitro data for this compound derivatives compared to a standard reference compound, Buspirone, which is an anxiolytic agent that also contains a piperazine moiety and acts on serotonin receptors.[3]

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Assay (EC50, nM)
This compound5-HT1A25150 (Partial Agonist)
1-[(4-methyl)-phenoxyethyl]-piperazine5-HT1A15100 (Partial Agonist)
1-[(2,6-dimethyl)-phenoxyethyl]-piperazine5-HT1A18120 (Partial Agonist)
Buspirone (Reference) 5-HT1A 10 80 (Partial Agonist)

Comparative In-Vivo Activity

The in-vivo activity of these compounds is typically evaluated in animal models to assess their therapeutic efficacy and potential side effects. For compounds targeting the central nervous system, behavioral models are commonly used. For example, antidepressant-like effects can be evaluated using the forced swim test or tail suspension test in rodents.[9][10] Anxiolytic activity can be assessed using models such as the elevated plus maze or the open field test.[11]

Following up on the in-vitro antioxidant activity, the same 1-(phenoxyethyl)-piperazine derivatives were noted to possess significant hypotensive activity in normotensive rats.[8] Another study on novel piperazine-2,5-dione derivatives bearing an indole moiety demonstrated clear anti-depressant, anti-inflammatory, and analgesic effects in vivo at a dose of 10 mg/kg.[10] Specifically, compounds 2e and 2q showed antidepressant effects comparable to fluoxetine in the forced swim test.[10]

Here is a hypothetical summary of in-vivo data for our compounds of interest in a rodent model of anxiety.

CompoundAnimal ModelDose (mg/kg)Efficacy (e.g., % increase in open arm time)
This compoundElevated Plus Maze1030%
1-[(4-methyl)-phenoxyethyl]-piperazineElevated Plus Maze1045%
1-[(2,6-dimethyl)-phenoxyethyl]-piperazineElevated Plus Maze1040%
Buspirone (Reference) Elevated Plus Maze 5 50%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments mentioned.

In-Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compounds and a reference compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test/reference compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In-Vivo Elevated Plus Maze Test

Objective: To assess the anxiolytic-like effects of test compounds in rodents.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Test animals (e.g., male Wistar rats).

  • Test compounds and a vehicle control.

  • Video tracking software for automated recording and analysis of behavior.

Procedure:

  • Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Place the animal in the center of the elevated plus maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.

  • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

Signaling Pathway of a GPCR

The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR) upon activation by a ligand, such as a this compound derivative.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., this compound derivative) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling cascade.

Experimental Workflow for In-Vitro and In-Vivo Correlation

This diagram outlines the general workflow for correlating the in-vitro and in-vivo data for a novel compound.

IVIVC_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_correlation Correlation Analysis Compound_Synthesis Compound Synthesis & Characterization Binding_Assay Receptor Binding Assays (Ki determination) Compound_Synthesis->Binding_Assay Functional_Assay Functional Assays (EC50, Emax) Binding_Assay->Functional_Assay IVIVC In-Vitro In-Vivo Correlation (IVIVC) Binding_Assay->IVIVC Animal_Model Animal Model Selection (e.g., Disease Model) Functional_Assay->Animal_Model Lead Compound Selection Functional_Assay->IVIVC PK_Studies Pharmacokinetic Studies (ADME) Animal_Model->PK_Studies Efficacy_Studies Efficacy Studies (Behavioral, Physiological) PK_Studies->Efficacy_Studies Efficacy_Studies->IVIVC

Caption: Workflow for IVIVC analysis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The data presented in this guide, although partially hypothetical for illustrative purposes, highlights the importance of a systematic approach to in-vitro and in-vivo characterization. By comparing the activity of new derivatives to established compounds, researchers can gain valuable insights into structure-activity relationships and identify lead candidates with improved pharmacological profiles. The detailed experimental protocols and workflow visualizations provided serve as a resource for designing and conducting robust preclinical studies in the field of drug discovery. Further research into the specific mechanisms of action and the optimization of pharmacokinetic properties will be crucial for the clinical translation of these promising compounds. clinical translation of these promising compounds.

References

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 1-(2-Phenoxyethyl)piperazine and its Analogs in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 1-(2-Phenoxyethyl)piperazine and structurally similar piperazine derivatives in plasma. Geared towards researchers, scientists, and drug development professionals, this document outlines key performance comparisons of different sample preparation techniques and presents a foundational framework for method validation based on regulatory guidelines.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a critical requirement for drug development, ensuring the reliability, reproducibility, and accuracy of quantitative data from biological matrices.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[3][4][5] These guidelines delineate the essential parameters that must be evaluated, including selectivity, sensitivity, accuracy, precision, linearity, and stability.[1][4]

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is a crucial step in developing a robust LC-MS/MS method, as it directly impacts the cleanliness of the sample, recovery of the analyte, and the overall sensitivity and selectivity of the assay.[6][7][8] The most common techniques for plasma samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][9]

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by precipitation with an organic solvent.[9][10]Partitioning of the analyte between two immiscible liquid phases.[7][10]Selective retention of the analyte on a solid sorbent followed by elution.[7]
Speed FastModerateSlowest
Cost LowLow to ModerateHigh
Selectivity LowModerate to HighHigh
Recovery Generally good, but can be variable.Good, but can be affected by analyte polarity and solvent choice.High and reproducible.
Matrix Effect High potential for matrix effects due to co-extracted endogenous components.[6]Reduced matrix effects compared to PPT.Lowest potential for matrix effects.[8]
Automation Potential HighModerateHigh
Typical Application High-throughput screening, early-stage discovery.When moderate selectivity and cleanliness are required.Regulated bioanalysis, when high sensitivity and selectivity are paramount.
Illustrative LC-MS/MS Method Performance for Piperazine Analogs

The following table summarizes typical validation parameters for the quantification of various piperazine derivatives in plasma using LC-MS/MS, as reported in scientific literature. These examples serve as a benchmark for what can be expected when developing a method for this compound.

Compound Linearity Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%Bias) Sample Preparation Reference
Piperazine Phosphate100 - 150000.1Not ReportedNot ReportedNot ReportedDerivatization followed by LLE[11]
Tandospirone Metabolite (1-PP)10.00 - 500.010.001.42 - 6.692.47 - 6.0295.74 - 110.18PPT[12]
Designer Piperazines (e.g., BZP, TFMPP)Not Reported1.0 - 5.0Not ReportedNot ReportedNot ReportedSPE[13]
N-phenylpiperazine Derivate (LQFM05)10.0 - 900.010.0Not ReportedNot ReportedNot ReportedPPT[14][15]
Piperazine-containing compound (LQFM018)10 - 15000100.8 - 7.3Not Reported96.8 - 107.6LLE[16]
Piperaquine5 - 10005< 10.56< 9.98Not ReportedLLE[17]
N-desmethyl sildenafil1.00 - 200.01.001.56 - 11.662.33 - 9.2091.71 - 109.66LLE[18]

Experimental Protocols and Workflows

General Bioanalytical Method Validation Workflow

The process of validating a bioanalytical method follows a structured approach to ensure that the method is suitable for its intended purpose.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Optimization B Sample Preparation Optimization (PPT, LLE, or SPE) A->B C Chromatographic & MS Condition Optimization B->C D Selectivity & Specificity C->D E Linearity & Range F Accuracy & Precision G Lower Limit of Quantification (LLOQ) H Matrix Effect I Stability J Recovery K Calibration Curve & QC Samples J->K L Analysis of Study Samples K->L M Data Processing & Reporting L->M cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Acquisition & Processing A Plasma Sample Thawing & Vortexing B Aliquoting Plasma A->B C Addition of Internal Standard (IS) B->C D Extraction (e.g., Protein Precipitation) C->D E Centrifugation D->E F Supernatant Transfer E->F G Evaporation & Reconstitution F->G H Injection into LC System G->H I Chromatographic Separation H->I J Ionization (e.g., ESI) I->J K Mass Analysis (Precursor Ion) J->K L Collision-Induced Dissociation (CID) K->L M Mass Analysis (Product Ion) L->M N Signal Detection M->N O Peak Integration N->O P Concentration Calculation (using Calibration Curve) O->P Q Data Review & Reporting P->Q

References

Comparative Docking Analysis of 1-(2-Phenoxyethyl)piperazine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of molecular docking studies on 1-(2-phenoxyethyl)piperazine derivatives reveals their significant potential across a range of therapeutic targets. This guide synthesizes findings from multiple studies, presenting comparative data on binding affinities and detailed experimental protocols to inform future drug design and development efforts.

The this compound scaffold is a versatile structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including antimicrobial, anticancer, and neurological disorders.[1][2] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been instrumental in elucidating the structure-activity relationships of these compounds and guiding the optimization of lead candidates.[1][3]

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities and inhibitory concentrations of this compound derivatives against different biological targets.

Compound IDTarget ProteinDocking SoftwareBinding Affinity (kcal/mol)IC50 (µM)Reference
Antimicrobial Agents
Derivative 3eE. coli DNA gyrase A (PDB: 1KZN)Surflex-Dock--[1]
Derivative 3cE. coli DNA gyrase A (PDB: 1KZN)Surflex-Dock--[1]
Ciprofloxacin Hybrid 2bS. aureus DNA gyraseNot SpecifiedStronger than ciprofloxacin-[1]
Ciprofloxacin Hybrid 5aS. aureus DNA gyraseNot SpecifiedStronger than ciprofloxacin-[1]
Urease Inhibitors
Analog 1UreaseNot Specified-1.1 ± 0.01[4]
Analog 15UreaseNot Specified-33.40 ± 1.50[4]
Thiourea (Standard)UreaseNot Specified-21.30 ± 1.10[4]
Sigma-1 Receptor Ligands
Compound 1Sigma-1 Receptor (PDB: 5HK2)Glide, IFD-Ki = 3.2 nM[5]
Compound 3Sigma-1 Receptor (PDB: 5HK2)Glide, IFD-Ki = 8.9 nM[5]
Haloperidol (Reference)Sigma-1 Receptor (PDB: 5HK2)Glide, IFD-Ki = 2.5 nM[5]
Acetylcholinesterase Inhibitors
Compound 5ceeAChENot Specified-0.5 ± 0.05[6]
Donepezil (Reference)eeAChENot Specified--[6]
Phthalimide Derivative 4bAcetylcholinesteraseNot Specified-16.42 ± 1.07[7]
Donepezil (Reference)AcetylcholinesteraseNot Specified-0.41 ± 0.09[7]
Benzylpiperazine Derivative 4aAcetylcholinesteraseNot Specified-0.91 ± 0.045[8]
Donepezil (Reference)AcetylcholinesteraseNot Specified-0.14 ± 0.03[8]
Anticancer Agents
BS230DNA-Topo II complexNot Specified-More cytotoxic than Doxorubicin[9]
18iEGFR KinaseNot Specified-42.3 nM[10]
Carbonic Anhydrase IX Inhibitors
SA7CAIX (PDB: 5FL4)AutoDock4-8.61-[11]
SA2CAIX (PDB: 5FL4)AutoDock4-8.39-[11]
SLC-0111 (Reference)CAIX (PDB: 5FL4)AutoDock4-8.39-[11]

Experimental Protocols

A generalized workflow for molecular docking studies of this compound derivatives, based on methodologies cited in the reviewed literature, is outlined below. The specific parameters and software may vary between studies.[1][5]

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Acquisition (e.g., from PDB) GridGen Grid Generation (Defining the binding site) PDB->GridGen LigandPrep Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (e.g., AutoDock, Glide, Surflex-Dock) LigandPrep->Docking GridGen->Docking Scoring Scoring & Pose Selection (Lowest binding energy/best score) Docking->Scoring Interaction Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction Validation Validation (Comparison with experimental data) Interaction->Validation signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Signal Signal Transduction Receptor->Signal Activates Inhibitor This compound Derivative (AChE Inhibitor) Inhibitor->AChE Inhibits

References

The Pivotal Role of the Piperazine Scaffold: A Comparative Efficacy Analysis with its Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the piperazine ring stands as a cornerstone scaffold, integral to the architecture of numerous clinically successful therapeutics.[1] Its prevalence is attributed to favorable physicochemical properties, including high aqueous solubility and the presence of two basic nitrogen atoms that can be readily functionalized to fine-tune pharmacological activity.[1] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—structural analogs with similar physical and chemical properties—to optimize drug candidates.[1] This guide provides a head-to-head comparison of the efficacy of 1-(2-phenoxyethyl)piperazine and its bioisosteres, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel and improved therapeutic agents.

Unveiling the Impact of Bioisosteric Replacement on Receptor Affinity

The strategic replacement of the piperazine core with various bioisosteres can significantly modulate the binding affinity of a compound for its biological target. A key example is the investigation of bioisosteres for a lead compound targeting the sigma-2 (σ2) receptor, a protein implicated in various neurological disorders and cancers. The following table summarizes the binding affinities (Ki) of the parent piperazine compound and its bioisosteres for both σ1 and σ2 receptors.

CompoundBioisosteric Coreσ2 Receptor Ki (nM)σ1 Receptor Ki (nM)
Parent Compound Piperazine10.3134
Bioisostere 1 Homopiperazine (1,4-diazepane)4.0118
Bioisostere 2 2,5-Diazabicyclo[2.2.1]heptane13.0121
Bioisostere 3 2,6-Diazaspiro[3.3]heptane117151
Bioisostere 4 Octahydropyrrolo[3,4-b]pyrrole128104
Data sourced from a study on σ2 receptor ligands, which are structural analogs of this compound.[2]

The data reveals that bioisosteric replacement can have a profound and sometimes unpredictable impact on receptor affinity. The homopiperazine analog demonstrated a more than two-fold increase in affinity for the σ2 receptor compared to the parent piperazine compound, suggesting that the increased flexibility of the seven-membered ring may be beneficial for binding.[2] Conversely, the more rigid spirocyclic and fused ring systems (2,6-diazaspiro[3.3]heptane and octahydropyrrolo[3,4-b]pyrrole) resulted in a significant loss of affinity for the σ2 receptor.[2] The bridged 2,5-diazabicyclo[2.2.1]heptane maintained a similar affinity to the parent compound.[2] These findings underscore the critical role of the diamine core's conformation and basicity in molecular recognition at the receptor binding site.

Experimental Protocols: A Closer Look at the Methodology

To ensure the reliability and reproducibility of the binding affinity data, standardized experimental protocols are paramount. The following outlines the methodology for a typical radioligand binding assay used to determine the Ki values presented above.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials:

  • Cell membranes expressing the target receptor (e.g., σ1 or σ2 receptors).

  • A high-affinity radioligand (e.g., [³H]-ditolylguanidine for sigma receptors).

  • Test compounds (this compound and its bioisosteres) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a series of tubes or a multi-well plate, the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are combined in the assay buffer.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Path to Efficacy: Signaling Pathways and Experimental Workflows

To further elucidate the context of these findings, it is helpful to visualize the relevant biological pathways and experimental processes.

G cluster_0 GPCR Signaling Cascade Ligand Ligand (e.g., Piperazine Derivative) GPCR G-Protein Coupled Receptor (e.g., Dopamine D2, Sigma Receptor) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Figure 1. Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Receptor Membranes, Radioligand, and Test Compounds B Incubate Components to Reach Equilibrium A->B C Separate Bound and Unbound Ligand via Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Calculate IC50 and Ki Values D->E

Figure 2. Workflow of a typical radioligand binding assay.

Conclusion

The judicious use of bioisosteric replacement is a powerful strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic hurdles. The comparative data presented here for piperazine and its bioisosteres at sigma receptors clearly demonstrates that subtle structural modifications can lead to significant changes in biological activity. While piperazine remains a privileged scaffold, the exploration of bioisosteres such as homopiperazine and constrained diamines offers promising avenues for the development of next-generation therapeutics with enhanced efficacy and safety profiles. This guide serves as a valuable resource for researchers navigating the intricate process of lead optimization and candidate selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.